molecular formula C12H16N4O5 B15595870 1-Methyl-2'-O-methylinosine

1-Methyl-2'-O-methylinosine

Cat. No.: B15595870
M. Wt: 296.28 g/mol
InChI Key: JSRIPIORIMCGTG-UHFFFAOYSA-N
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Description

1-Methyl-2'-O-methylinosine is a useful research compound. Its molecular formula is C12H16N4O5 and its molecular weight is 296.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H16N4O5

Molecular Weight

296.28 g/mol

IUPAC Name

9-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methylpurin-6-one

InChI

InChI=1S/C12H16N4O5/c1-15-4-14-10-7(11(15)19)13-5-16(10)12-9(20-2)8(18)6(3-17)21-12/h4-6,8-9,12,17-18H,3H2,1-2H3

InChI Key

JSRIPIORIMCGTG-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

Unveiling 1-Methyl-2'-O-methylinosine: A Technical Guide to its Discovery, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of the modified ribonucleoside, 1-Methyl-2'-O-methylinosine (m¹Im). This document is intended for researchers, scientists, and professionals in the fields of drug development, RNA biology, and analytical chemistry, offering a centralized resource of key scientific data and methodologies.

Introduction

Post-transcriptional modifications of RNA are critical for a myriad of biological processes, influencing RNA structure, stability, and function. Among the diverse array of modified nucleosides, this compound represents a unique doubly modified molecule, characterized by methylation at both the N1 position of the hypoxanthine (B114508) base and the 2'-hydroxyl group of the ribose sugar. Its discovery in the transfer RNA (tRNA) of archaebacteria has provided valuable insights into the adaptive mechanisms of life in extreme environments.

Discovery and Natural Occurrence

The first characterization and synthesis of 1,2'-O-dimethylinosine were reported in 1988 by McCloskey and colleagues. This novel nucleoside was identified as a component of the transfer RNA in archaebacteria, a domain of single-celled microorganisms known for thriving in extreme conditions such as high temperatures. The presence of such hypermodified nucleosides in the tRNA of thermophilic archaea is thought to contribute to the structural stability of these molecules at elevated temperatures, ensuring the fidelity of protein synthesis.[1][2][3][4][5]

Physicochemical Properties and Spectroscopic Data

The unique structure of this compound gives rise to distinct physicochemical properties. The following tables summarize the key quantitative data essential for its identification and characterization.

PropertyValueReference
Chemical Formula C₁₂H₁₆N₄O₅
Molecular Weight 296.28 g/mol
Monoisotopic Mass 296.1124 u
CAS Number Not available

Table 1: General Properties of this compound

Mass Spectrometry Data

Mass spectrometry is a cornerstone technique for the identification of modified nucleosides. The fragmentation pattern of m¹Im provides a unique signature for its unambiguous identification.

Ionization ModePrecursor Ion (m/z)Major Fragment Ions (m/z)Notes
ESI+297.1197 [M+H]⁺151.0618 [BH₂]⁺The characteristic fragment ion at m/z 151 corresponds to the protonated 1-methylhypoxanthine (B72709) base, resulting from the cleavage of the glycosidic bond. The neutral loss of the 2'-O-methylribose further confirms the modification on the sugar moiety.

Table 2: Electrospray Ionization (ESI) Mass Spectrometry Data for this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed structural information, including the precise location of methyl groups. The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound.

Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Base
H2~8.1~148.5
H8~8.0~140.0
N1-CH₃~3.5~33.0
Ribose
H1'~5.9~88.0
H2'~4.3~82.0
H3'~4.2~74.0
H4'~4.1~85.0
H5', H5''~3.8, ~3.7~61.0
2'-O-CH₃~3.4~58.0

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in D₂O

Experimental Protocols

The isolation and characterization of this compound from biological samples require a series of meticulous experimental procedures.

Isolation of Transfer RNA (tRNA)

A reliable method for obtaining high-purity tRNA is the essential first step.[6][7]

Protocol: tRNA Isolation from Archaeal Cells

  • Cell Lysis: Archaeal cells are harvested and lysed using methods such as sonication or enzymatic digestion in a buffer containing chaotropic agents (e.g., guanidinium (B1211019) thiocyanate) to inactivate RNases.

  • Phenol-Chloroform Extraction: The cell lysate is subjected to phenol-chloroform extraction to remove proteins and DNA. The aqueous phase containing total RNA is carefully collected.

  • RNA Precipitation: Total RNA is precipitated from the aqueous phase using isopropanol (B130326) or ethanol (B145695). The RNA pellet is washed with 70% ethanol and resuspended in RNase-free water.

  • tRNA Enrichment: Transfer RNA can be enriched from the total RNA pool by size-exclusion chromatography or anion-exchange chromatography.

Enzymatic Hydrolysis of tRNA

To analyze the nucleoside composition, the purified tRNA is enzymatically hydrolyzed to its constituent nucleosides.[1][8]

Protocol: Complete Enzymatic Digestion of tRNA

  • Enzyme Cocktail: A mixture of nuclease P1 (to cleave phosphodiester bonds) and bacterial alkaline phosphatase (to remove the 5'-phosphate) is prepared in a suitable buffer (e.g., 20 mM HEPES, pH 7.5).

  • Digestion: Purified tRNA (typically 1-5 µg) is incubated with the enzyme cocktail at 37°C for 2-4 hours.

  • Enzyme Inactivation: The reaction is stopped by heating the mixture to 95°C for 5 minutes.

  • Filtration: The digested sample is filtered through a 0.22 µm filter to remove any precipitated protein before analysis.

Chromatographic Separation and Identification

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the method of choice for the separation and identification of modified nucleosides.[1][8]

Protocol: LC-MS/MS Analysis of Modified Nucleosides

  • Chromatographic Column: A reversed-phase C18 column is typically used for the separation of nucleosides.

  • Mobile Phase: A gradient elution is employed, typically with a mobile phase consisting of an aqueous component (e.g., 5 mM ammonium (B1175870) acetate) and an organic modifier (e.g., acetonitrile).

  • Mass Spectrometry Detection: The eluent from the HPLC is directed to an electrospray ionization source of a tandem mass spectrometer.

  • Data Acquisition: The mass spectrometer is operated in a positive ion, multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for known and suspected modified nucleosides are monitored to enhance sensitivity and specificity. For this compound, the transition of m/z 297.1 → 151.1 is typically monitored.

Biosynthetic Pathways and Logical Relationships

The formation of this compound in archaea is a multi-step enzymatic process. While the complete pathway is still under investigation, it is hypothesized to involve sequential methylation events.

Biosynthesis_of_m1Im Inosine Inosine (I) m1I 1-Methylinosine (m¹I) Inosine->m1I N1-methylation Im 2'-O-methylinosine (Im) Inosine->Im 2'-O-methylation m1Im This compound (m¹Im) m1I->m1Im 2'-O-methylation Im->m1Im N1-methylation SAM S-adenosyl- methionine (SAM) Trm_N1 tRNA (m¹I) Methyltransferase SAM->Trm_N1 Trm_2O tRNA (Im) Methyltransferase SAM->Trm_2O SAH S-adenosyl- homocysteine (SAH) Trm_N1->SAH Trm_2O->SAH

Hypothesized biosynthetic pathways for this compound.

The diagram illustrates two potential pathways for the formation of m¹Im from inosine. The process likely involves two distinct methyltransferase enzymes, one responsible for the N1-methylation of the base and another for the 2'-O-methylation of the ribose. S-adenosylmethionine (SAM) serves as the methyl donor in both reactions.

Experimental Workflow

The overall workflow for the discovery and characterization of this compound is a systematic process that integrates biochemical and analytical techniques.

Experimental_Workflow Start Start: Archaeal Cell Culture Isolation tRNA Isolation and Purification Start->Isolation Hydrolysis Enzymatic Hydrolysis to Nucleosides Isolation->Hydrolysis LCMS LC-MS/MS Analysis Hydrolysis->LCMS Identification Identification of m¹Im (based on mass and fragmentation) LCMS->Identification Quantification Quantitative Analysis Identification->Quantification Structure Structural Elucidation (NMR Spectroscopy) Identification->Structure End End: Characterized Nucleoside Quantification->End Structure->End

References

An In-depth Technical Guide on the Biosynthesis of 1-Methyl-2'-O-methylinosine in Archaea

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of 1-Methyl-2'-O-methylinosine (m¹m²'O-I), a modified nucleoside found in the transfer RNA (tRNA) of archaea. The presence of such complex modifications is crucial for the structural integrity and function of tRNA, particularly in extremophilic archaea that thrive in harsh environments. This document details the enzymatic steps, presents available quantitative data, outlines relevant experimental protocols, and provides visual diagrams of the key processes.

Introduction to tRNA Modifications in Archaea

Archaea possess a diverse array of post-transcriptional modifications in their tRNA molecules, which are essential for their survival in extreme conditions. These modifications, particularly methylations on the base and the ribose sugar, contribute significantly to the thermal stability of tRNA[1]. Among these is the doubly modified nucleoside, this compound (m¹m²'O-I), which involves modifications to both the purine (B94841) base and its associated ribose.

The Proposed Biosynthetic Pathway of this compound (m¹m²'O-I)

Based on the established biosynthesis of the related modified nucleoside 1-methylinosine (B32420) (m¹I) and the known mechanisms of ribose methylation in archaea, a three-step pathway for the formation of m¹m²'O-I is proposed. This pathway likely occurs at a specific position within the tRNA molecule, such as position 57 in the TΨC loop, where m¹I is commonly found[2][3].

The proposed sequential enzymatic reactions are:

  • N¹-methylation of Adenosine (B11128) (A): The initial step involves the transfer of a methyl group from S-adenosyl-L-methionine (AdoMet) to the N¹ position of an adenosine residue in the tRNA, forming 1-methyladenosine (B49728) (m¹A).

  • Deamination of 1-methyladenosine (m¹A): The m¹A intermediate is then deaminated at the C6 position, converting it to 1-methylinosine (m¹I).

  • 2'-O-methylation of 1-methylinosine (m¹I): The final step is the methylation of the 2'-hydroxyl group of the ribose sugar of the m¹I nucleoside, yielding the final product, this compound (m¹m²'O-I).

Biosynthesis_of_m1m2_O_I cluster_enzymes Enzymatic Steps A Adenosine (A) in tRNA m1A 1-Methyladenosine (m¹A) A->m1A Methylation (CH₃) m1I 1-Methylinosine (m¹I) m1A->m1I Deamination (NH₂ -> =O) m1m2I This compound (m¹m²'O-I) m1I->m1m2I 2'-O-Methylation (CH₃) TrmI TrmI (tRNA (m¹A) Methyltransferase) TrmI->A ADAT tRNA-specific Adenosine Deaminase ADAT->m1A Ribose_MT tRNA (m¹I) 2'-O-Methyltransferase Ribose_MT->m1I

Proposed biosynthetic pathway of this compound.

Key Enzymes in the Biosynthesis of m¹m²'O-I

3.1. TrmI: The N¹-Adenosine Methyltransferase

The N¹-methylation of adenosine at position 57 (A57) to form m¹A57 is a well-characterized step in archaea and is catalyzed by the tRNA (m¹A57) methyltransferase, known as TrmI[2]. This enzyme belongs to the Rossmann-fold methyltransferase (RFM) superfamily and utilizes AdoMet as the methyl donor. The formation of m¹A57 is an obligatory intermediate in the biosynthesis of m¹I57[2]. In some archaea, TrmI can also methylate A58[2].

3.2. Archaeal tRNA-specific Adenosine Deaminase

The conversion of m¹A to m¹I is achieved through hydrolytic deamination, a reaction catalyzed by a tRNA-specific adenosine deaminase (ADAT)[4]. While the specific archaeal enzyme responsible for the deamination of m¹A at positions outside the anticodon loop has not been definitively characterized, it is expected to be distinct from the ADATs that modify the wobble position in eukaryotes and bacteria[5][6]. Inosine (B1671953) has been identified in archaeal tRNA, suggesting the ancient origins of this type of enzymatic activity[7].

3.3. Archaeal tRNA 2'-O-Methyltransferase

The final step, the 2'-O-methylation of the ribose of m¹I, is catalyzed by a tRNA 2'-O-methyltransferase. Archaea employ two mechanisms for ribose methylation: stand-alone protein enzymes and guide RNA-directed modification by a ribonucleoprotein (RNP) complex[2][8]. Given that 2'-O-methylation for thermal stability is widespread at numerous positions in the tRNA of hyperthermophiles[1], it is plausible that a dedicated, site-specific methyltransferase recognizes the m¹I nucleoside. This enzyme would belong to the SPOUT superfamily of methyltransferases, similar to the characterized archaeal tRNA 2'-O-methyltransferase aTrm56, which methylates C56[8].

Quantitative Data

Quantitative data for the complete biosynthetic pathway of m¹m²'O-I are not yet available in the literature. However, data from studies on individual reaction types in archaea can provide insights into the expected enzymatic parameters.

Enzyme/ReactionOrganismSubstrateK_mk_catOptimal Temperature (°C)Reference
TrmI (m¹A57 MTase)Pyrococcus abyssitRNA transcript~1 µMN/A75-80Inferred from[2]
aTrm5 (m¹G37 MTase)Methanocaldococcus jannaschiitRNA transcript0.45 µM0.12 s⁻¹65[9]
aTrm56 (Cm56 MTase)Pyrococcus abyssitRNA transcriptN/AN/A~80Inferred from[8]

Note: The table includes data from related archaeal tRNA methyltransferases to provide a comparative context due to the absence of specific data for the m¹m²'O-I pathway enzymes.

Experimental Protocols

The elucidation of the m¹m²'O-I biosynthetic pathway involves a combination of genetic, biochemical, and analytical techniques.

5.1. Identification and Analysis of Modified Nucleosides

This protocol outlines the general steps for the isolation and identification of modified nucleosides from total archaeal tRNA.

  • tRNA Isolation: Cultivate archaeal cells under optimal conditions and harvest them in the late-logarithmic phase. Isolate total tRNA using established methods such as phenol (B47542) extraction followed by isopropanol (B130326) precipitation[10].

  • tRNA Hydrolysis: Digest the purified tRNA to its constituent nucleosides using a mixture of nuclease P1 and bacterial alkaline phosphatase.

  • Chromatographic Separation: Separate the nucleosides using high-performance liquid chromatography (HPLC) with a C18 reverse-phase column[2][11].

  • Mass Spectrometry (MS) Analysis: Identify the nucleosides by coupling the HPLC to a mass spectrometer. The mass of m¹m²'O-I will be higher than that of inosine by two methyl groups (+28 Da). Tandem MS (MS/MS) can be used to confirm the structure by fragmentation analysis[12].

5.2. In Vitro Reconstitution of the Biosynthetic Pathway

This protocol describes the in vitro enzymatic assay to confirm the function of candidate enzymes.

  • Enzyme Expression and Purification: Clone the genes encoding the candidate TrmI, adenosine deaminase, and 2'-O-methyltransferase into an expression vector (e.g., in E. coli). Express and purify the recombinant proteins.

  • Substrate Preparation: Prepare an in vitro transcribed tRNA substrate containing the target adenosine residue using T7 RNA polymerase.

  • Enzymatic Reactions:

    • Step 1 (N¹-methylation): Incubate the tRNA transcript with the purified TrmI enzyme and AdoMet.

    • Step 2 (Deamination): Add the purified adenosine deaminase to the reaction mixture from Step 1.

    • Step 3 (2'-O-methylation): Add the purified 2'-O-methyltransferase and additional AdoMet to the reaction mixture from Step 2.

  • Analysis: Analyze the reaction products at each step by HPLC-MS to detect the formation of m¹A, m¹I, and finally m¹m²'O-I.

Experimental_Workflow cluster_preparation Preparation cluster_analysis Analysis of Native tRNA cluster_invitro In Vitro Reconstitution archaea_culture Archaeal Cell Culture tRNA_isolation Total tRNA Isolation archaea_culture->tRNA_isolation enzyme_expression Recombinant Enzyme Expression (TrmI, Deaminase, 2'-O-MTase) step1 Step 1: N¹-methylation (tRNA + TrmI + AdoMet) enzyme_expression->step1 tRNA_substrate In Vitro tRNA Transcription tRNA_substrate->step1 hydrolysis Enzymatic Hydrolysis to Nucleosides tRNA_isolation->hydrolysis hplc_ms HPLC-MS/MS Analysis hydrolysis->hplc_ms identification Identification of m¹m²'O-I hplc_ms->identification step2 Step 2: Deamination (m¹A-tRNA + Deaminase) step1->step2 step3 Step 3: 2'-O-methylation (m¹I-tRNA + 2'-O-MTase + AdoMet) step2->step3 product_analysis Analysis of Reaction Products by HPLC-MS step3->product_analysis

Workflow for the study of m¹m²'O-I biosynthesis.

Functional Significance and Future Directions

The presence of the double modification in m¹m²'O-I likely plays a significant role in stabilizing the tertiary structure of tRNA, which is crucial for its function in protein synthesis at extreme temperatures[1]. The N¹-methylation disrupts Watson-Crick base pairing, while the 2'-O-methylation provides conformational rigidity to the ribose-phosphate backbone.

Future research should focus on the definitive identification and characterization of the archaeal tRNA deaminase and the specific 2'-O-methyltransferase involved in the biosynthesis of m¹m²'O-I. Determining the crystal structures of these enzymes in complex with their tRNA substrates will provide valuable insights into their substrate recognition and catalytic mechanisms. Understanding these unique archaeal pathways could open new avenues for the development of novel antimicrobial agents targeting these essential tRNA-modifying enzymes.

References

"chemical structure and properties of 1-Methyl-2'-O-methylinosine"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-2'-O-methylinosine, also known as 1,2'-O-dimethylinosine, is a doubly modified purine (B94841) nucleoside. While its individual constituent modifications, 1-methylinosine (B32420) (m¹I) and 2'-O-methylinosine (Im), are known to occur in various RNA species and play significant roles in RNA structure and function, comprehensive data on the combined this compound is limited. This guide provides a detailed overview of the known chemical structure and properties of this compound, supplemented with information on the biological significance and experimental analysis of its constituent modifications. The scarcity of experimental data for the dual-modified nucleoside is a notable finding, suggesting an area ripe for future research.

Chemical Structure and Identifiers

The chemical structure of this compound is characterized by a methyl group at the N1 position of the hypoxanthine (B114508) base and another methyl group at the 2'-hydroxyl position of the ribose sugar.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name 9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methylpurin-6-one
CAS Number 65150-69-8[1]
Molecular Formula C₁₂H₁₆N₄O₅[2]
SMILES CO[C@H]1--INVALID-LINK--c3nc2)C">C@HO--INVALID-LINK--[C@H]1O[2]
InChI InChI=1S/C12H16N4O5/c1-15-4-14-10-7(11(15)19)13-5-16(10)12-9(20-2)8(18)6(3-17)21-12/h4-6,8-9,12,17-18H,3H2,1-2H3/t6-,8-,9-,12-/m1/s1[2]
InChIKey JSRIPIORIMCGTG-WOUKDFQISA-N[2]

Physicochemical Properties

Table 2: Calculated Physicochemical Properties

PropertyThis compound1-Methylinosine2'-O-methylinosine
Molecular Weight ( g/mol ) 296.28[1]282.25[3]282.25
Monoisotopic Mass (Da) 296.1121[2]282.09641956[3]282.09641956
logP -1.6044[2]-2.2585[4]-1.6148[5]
Topological Polar Surface Area (TPSA) 111.63[2]122.63[4]122.49[5]
Hydrogen Bond Donors 2[2]3[4]3[5]
Hydrogen Bond Acceptors 9[2]9[4]8[5]

Biological Significance (Inferred from Constituent Modifications)

Direct studies on the biological role of this compound are currently lacking. However, the functions of 1-methylinosine (m¹I) and 2'-O-methylinosine (Im) provide insights into its potential significance.

  • 1-Methylinosine (m¹I): This modification is found in tRNA, particularly at position 37 in the anticodon loop of eukaryotic tRNA.[6] The presence of m¹I is crucial for maintaining the correct reading frame during translation by preventing frameshifting. It achieves this by stabilizing the anticodon loop structure.[6] Dysregulation of m¹I levels has been associated with certain diseases.

  • 2'-O-methylinosine (Im): 2'-O-methylation is one of the most common RNA modifications, found in tRNA, rRNA, mRNA, and snRNA. This modification contributes to the structural stability of RNA by favoring the C3'-endo sugar pucker, which is characteristic of A-form helices. It can protect RNA from degradation by nucleases and can modulate interactions with RNA-binding proteins. Inosine (B1671953) itself, when present in RNA, is a result of adenosine (B11128) deamination and can alter the coding properties of mRNA, as it is recognized as guanosine (B1672433) by the translational machinery.[7]

The combination of these two modifications in a single nucleoside could have synergistic or unique effects on RNA structure and function, potentially influencing translation fidelity, RNA stability, and protein-RNA interactions in novel ways.

Experimental Protocols

Specific experimental protocols for the synthesis, purification, and analysis of this compound are not detailed in the scientific literature. However, general methodologies for the study of modified nucleosides can be adapted.

General Workflow for Modified Nucleoside Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the detection and quantification of modified nucleosides in RNA.

experimental_workflow RNA_Isolation RNA Isolation (e.g., from cells or tissues) RNA_Purification RNA Purification (e.g., poly(A) selection for mRNA) RNA_Isolation->RNA_Purification Enzymatic_Digestion Enzymatic Digestion (Nuclease P1, Phosphatase) RNA_Purification->Enzymatic_Digestion LC_Separation Liquid Chromatography (Separation of nucleosides) Enzymatic_Digestion->LC_Separation MS_Detection Tandem Mass Spectrometry (Detection and Quantification) LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

General workflow for modified nucleoside analysis.

Methodology:

  • RNA Isolation: Isolate total RNA from the biological sample of interest using standard methods such as TRIzol extraction or column-based kits.

  • RNA Purification: For the analysis of specific RNA types, such as mRNA, purify the sample using methods like oligo(dT) magnetic beads.

  • Enzymatic Digestion: Digest the purified RNA to single nucleosides. A common enzyme cocktail includes nuclease P1 (to digest RNA to 5'-mononucleotides) followed by a phosphatase (e.g., alkaline phosphatase) to remove the phosphate (B84403) group.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Separate the resulting nucleosides using reverse-phase high-performance liquid chromatography (HPLC). A C18 column is typically used with a gradient of aqueous and organic mobile phases (e.g., water with formic acid and acetonitrile (B52724) or methanol).

    • Mass Spectrometric Detection: Analyze the eluting nucleosides using a tandem mass spectrometer operating in positive ion mode. Detection is typically performed using selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) for high sensitivity and specificity. The transition from the protonated molecular ion [M+H]⁺ to the protonated base fragment is monitored. For this compound, the expected [M+H]⁺ would be m/z 297.1.

  • Quantification: Quantify the amount of this compound by comparing its peak area to that of a stable isotope-labeled internal standard.

Synthesis of this compound

A detailed, validated synthesis protocol for this compound is not publicly available. However, a plausible synthetic route could involve:

  • Protection of Ribose Hydroxyls: Start with inosine and protect the 3' and 5' hydroxyl groups of the ribose.

  • 2'-O-methylation: Methylate the free 2'-hydroxyl group, for example, using methyl iodide in the presence of a base.

  • 1-N-methylation: Methylate the N1 position of the hypoxanthine base. This step might require specific reaction conditions to achieve regioselectivity.

  • Deprotection: Remove the protecting groups from the 3' and 5' hydroxyls to yield the final product.

Each step would require careful optimization and purification, likely involving column chromatography.

Signaling Pathways and Logical Relationships

As there is no information available in the literature regarding the involvement of this compound in any specific signaling pathways, a diagram illustrating a hypothetical logical relationship in the context of RNA metabolism is provided.

logical_relationship cluster_0 RNA Metabolism Inosine Inosine in RNA Methyltransferase1 N1-methyltransferase Inosine->Methyltransferase1 Methyltransferase2 2'-O-methyltransferase Inosine->Methyltransferase2 m1I 1-Methylinosine (m1I) Methyltransferase1->m1I m1Im This compound (m1Im) Methyltransferase1->m1Im Im 2'-O-methylinosine (Im) Methyltransferase2->Im Methyltransferase2->m1Im m1I->Methyltransferase2 Im->Methyltransferase1

Hypothetical enzymatic synthesis pathways for m¹Im.

This diagram illustrates the potential enzymatic pathways for the formation of this compound from inosine in an RNA strand, catalyzed by specific methyltransferases. This represents a logical relationship rather than a confirmed biological pathway.

Conclusion and Future Directions

This compound is a structurally defined modified nucleoside for which there is a significant lack of experimental and biological data. While its chemical identity is established, its physicochemical properties, biological roles, and the enzymes responsible for its formation and removal remain to be elucidated. The information available on its constituent modifications, 1-methylinosine and 2'-O-methylinosine, suggests that the dual modification could play a significant role in fine-tuning RNA function.

Future research should focus on:

  • Developing a robust chemical synthesis for this compound to enable further studies.

  • Performing detailed biophysical and structural studies (NMR, X-ray crystallography) to understand its impact on RNA conformation.

  • Utilizing advanced mass spectrometry techniques to search for its natural occurrence in different organisms and RNA types.

  • Investigating its effects on key biological processes such as translation, RNA stability, and interaction with RNA-binding proteins.

Elucidating the biology of this and other complex modified nucleosides will undoubtedly open new avenues in our understanding of the epitranscriptome and its role in health and disease.

References

An In-depth Technical Guide to the Physicochemical Characteristics of 1-Methyl-2'-O-methylinosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-2'-O-methylinosine is a doubly modified purine (B94841) nucleoside that plays a role in the intricate landscape of RNA biology. Understanding its physicochemical characteristics is fundamental for researchers in drug development and molecular biology, as these properties govern its behavior in biological systems and its potential as a therapeutic agent or research tool. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, alongside comparative data for its parent monofunctionalized nucleosides, 1-methylinosine (B32420) and 2'-O-methylinosine. Detailed experimental protocols for the characterization of such modified nucleosides are also presented.

Introduction

Modified nucleosides are essential components of various RNA molecules, contributing to their structure, function, and regulation. This compound, a derivative of inosine, features methyl groups at both the N1 position of the hypoxanthine (B114508) base and the 2'-hydroxyl position of the ribose sugar. While specific experimental data for this doubly modified nucleoside is limited in publicly accessible literature, a wealth of information is available for its constituent modified nucleosides: 1-methylinosine and 2'-O-methylinosine. This guide synthesizes the available data to provide a robust understanding of the anticipated properties of this compound.

Chemical and Physical Properties

The fundamental chemical and physical properties of a molecule are critical for its handling, formulation, and mechanism of action. Below is a summary of the available data for this compound and its related compounds.

Table 1: General Properties
PropertyThis compound1-Methylinosine2'-O-methylinosine
Synonyms 1,2'-O-dimethylinosine; 9-[4-Hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methyl-2,3-dihydropurin-6-oneN1-MethylinosineIm
Molecular Formula C12H16N4O5[1]C11H14N4O5[2][3]C11H14N4O5[4]
Molecular Weight 296.28 g/mol [1]282.25 g/mol [2][3]282.25 g/mol [4]
Physical Form Solid[1]Solid[2]Colorless crystal or crystalline powder[5]
Purity ≥95.0%[1]Not specifiedNot specified
Table 2: Solubility
CompoundSolventSolubilityNotes
1-Methylinosine DMSO20.83 mg/mL (73.80 mM)[6]Sonication is recommended[6]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline2 mg/mL (7.09 mM)[6]Sonication is recommended[6]
2'-O-methylinosine WaterSlightly soluble[5]-
Methanol (B129727)Soluble[5]-
Dimethyl sulfoxideSoluble[5]-

Note: Specific solubility data for this compound is not currently available in the searched literature.

Spectral Properties

Spectroscopic data is indispensable for the structural elucidation and quantification of modified nucleosides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atoms within a molecule. While a full experimental spectrum for this compound is not available, the data for its parent compounds offer valuable insights.

Table 3: ¹H NMR Spectral Data of 1-Methylinosine
Chemical Shift (ppm)SolventFrequency
8.32, 8.31, 6.00, 5.99, 4.63, 4.62, 4.61, 4.33, 4.32, 4.31, 4.14, 4.13, 4.12, 3.87, 3.86, 3.85, 3.84, 3.76, 3.75, 3.74, 3.63CD3OD600 MHz[2][7]
Table 4: ¹³C NMR Spectral Data of 1-Methylinosine (Predicted)
Chemical Shift (ppm)SolventFrequency
Data not available in search resultsD2O100 MHz[3]

Note: Experimental ¹³C NMR data for 1-methylinosine and any NMR data for this compound were not found in the initial searches.

Mass Spectrometry (MS)

Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of a molecule.

Table 5: Mass Spectrometry Data
CompoundTechniquePrecursor m/zKey Fragments (m/z)
1,2'-O-dimethylinosine Not Specified[M+H]+: 297.1199 (Monoisotopic: 296.1121)[8]151[8]
2'-O-methylinosine LC-MS/MS (ESI+)[M+H]+: 283.1037[4]137.0495, 110.0359, 119.0389, 94.0407, 69.03595[4]
UV-Vis Spectroscopy

UV-Vis spectroscopy is useful for quantifying nucleic acids and studying their electronic transitions. The absorbance properties are pH-dependent.

Note: Specific UV-Vis spectral data, such as absorption maxima (λmax) and molar extinction coefficients (ε), for this compound are not available in the provided search results. However, it is expected to have a UV absorbance profile characteristic of a purine nucleoside.

Experimental Protocols

Detailed experimental protocols for the physicochemical characterization of novel or modified nucleosides are crucial for reproducible research. The following sections outline generalized procedures based on established methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for obtaining ¹H and ¹³C NMR spectra of a modified nucleoside is as follows:

  • Sample Preparation : Dissolve 2-5 mg of the nucleoside in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent depends on the solubility of the compound.

  • Internal Standard : Add a small amount of an internal standard, such as trimethylsilylpropanoic acid (TSP) for aqueous samples or tetramethylsilane (B1202638) (TMS) for organic solvents, for chemical shift referencing.

  • Data Acquisition : Transfer the solution to a 5 mm NMR tube. Acquire ¹H NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher. For ¹³C NMR, a higher concentration of the sample (10-20 mg) and a longer acquisition time are typically required.

  • Data Processing : Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction using appropriate NMR software.

Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry is a powerful tool for the analysis of modified nucleosides:

  • Sample Preparation : Prepare a stock solution of the nucleoside in a suitable solvent (e.g., methanol or water) at a concentration of approximately 1 mg/mL. Further dilute the stock solution with the mobile phase to a final concentration in the low µg/mL to ng/mL range.

  • Chromatographic Separation : Inject the sample onto a reverse-phase C18 column. Use a gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile (B52724) with 0.1% formic acid.

  • Mass Spectrometric Detection : Analyze the eluent using an electrospray ionization (ESI) source in positive ion mode. Acquire full scan mass spectra to determine the protonated molecular ion [M+H]⁺.

  • Tandem Mass Spectrometry (MS/MS) : Select the protonated molecular ion for collision-induced dissociation (CID) to obtain a characteristic fragmentation pattern, which aids in structural confirmation.

UV-Vis Spectroscopy

To determine the UV-Vis spectral properties:

  • Sample Preparation : Prepare a stock solution of the nucleoside in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a known concentration.

  • Spectral Measurement : Using a quartz cuvette, measure the absorbance of a diluted solution of the compound over a wavelength range of 200-400 nm. Use the buffer as a blank.

  • Determination of λmax : Identify the wavelength of maximum absorbance (λmax).

  • Calculation of Molar Extinction Coefficient (ε) : Use the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm), to calculate the molar extinction coefficient.

Visualizations

Logical Relationship of this compound

cluster_0 Parent Nucleoside cluster_1 Monofunctionalized Derivatives cluster_2 Target Compound Inosine Inosine 1-Methylinosine 1-Methylinosine Inosine->1-Methylinosine N1-methylation 2'-O-methylinosine 2'-O-methylinosine Inosine->2'-O-methylinosine 2'-O-methylation This compound This compound 1-Methylinosine->this compound 2'-O-methylation 2'-O-methylinosine->this compound N1-methylation

Caption: Synthetic relationship of this compound.

Experimental Workflow for Physicochemical Characterization

cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis and Output start Pure Compound (this compound) dissolution Dissolution in Appropriate Solvent start->dissolution nmr NMR Spectroscopy (¹H, ¹³C) dissolution->nmr Deuterated Solvent ms Mass Spectrometry (LC-MS/MS) dissolution->ms Mobile Phase uv UV-Vis Spectroscopy dissolution->uv Buffer nmr_data Chemical Shifts Coupling Constants nmr->nmr_data ms_data Molecular Weight Fragmentation Pattern ms->ms_data uv_data λmax Molar Extinction Coefficient uv->uv_data end Comprehensive Physicochemical Profile nmr_data->end ms_data->end uv_data->end

Caption: General workflow for physicochemical characterization.

Conclusion

This technical guide consolidates the available physicochemical data for this compound and its related, better-characterized parent compounds. While specific experimental values for the doubly modified nucleoside are sparse, the provided information for 1-methylinosine and 2'-O-methylinosine serves as a valuable reference point for researchers. The outlined experimental protocols offer a systematic approach for the detailed characterization of this and other modified nucleosides. Further experimental investigation is warranted to fully elucidate the physicochemical profile of this compound and to understand its precise role in biological processes.

References

The Role of 1-Methyl-2'-O-methylinosine in tRNA Structure and Stability: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Post-transcriptional modifications of transfer RNA (tRNA) are critical for their structural integrity, stability, and function in protein synthesis. In hyperthermophilic archaea, which thrive in environments with extremely high temperatures, tRNAs exhibit a remarkable degree of modification that contributes to their stability. Among these modifications is 1-methyl-2'-O-methylinosine (m1Im), a doubly modified nucleoside. This technical guide provides an in-depth exploration of the role of m1Im in tRNA structure and stability, its biosynthetic pathway, and detailed methodologies for its study. The presence of m1Im, particularly in organisms like the hyperthermophilic archaeon Pyrodictium occultum, is strongly associated with the enhanced thermostability of tRNA, preventing denaturation and degradation at temperatures exceeding 100°C. This guide synthesizes current knowledge to provide a valuable resource for researchers in the fields of RNA biology, extremophile biochemistry, and drug development.

Introduction to this compound (m1Im) in tRNA

Transfer RNA molecules are central to the process of translation, acting as adaptors between mRNA codons and amino acids. To perform this function accurately and efficiently, tRNAs undergo extensive post-transcriptional modification. These modifications are crucial for the correct folding of the tRNA into its canonical L-shaped tertiary structure and for maintaining its stability.

In hyperthermophilic archaea, which can grow at temperatures approaching and even exceeding the boiling point of water, tRNA modifications play a vital role in preventing thermal denaturation. One such modification is this compound (m1Im), a complex modification involving methylation at both the base and the ribose sugar of an inosine (B1671953) residue. This modification is found in the tRNA of hyperthermophiles like Pyrodictium occultum, which has an optimal growth temperature of 105°C. The presence of m1Im and other 2'-O-methylated nucleosides is a key strategy for maintaining tRNA structure and function in such extreme conditions.

Role of m1Im in tRNA Structure and Stability

The addition of methyl groups to tRNA nucleosides has profound effects on their chemical properties and, consequently, on the overall structure and stability of the tRNA molecule.

Structural Implications

The 1-methyl group on the inosine base prevents the formation of standard Watson-Crick base pairing, which can be crucial for establishing the correct tertiary structure by precluding alternative, non-functional conformations.

The 2'-O-methylation of the ribose sugar has two major structural consequences:

  • Conformational Rigidity: The 2'-O-methyl group sterically hinders the C2'-endo conformation of the ribose sugar, favoring the C3'-endo pucker. This C3'-endo conformation is characteristic of A-form RNA helices and contributes to a more rigid and stable helical structure in the tRNA stems.

  • Hydrophobic Interactions: The methyl groups of m1Im can participate in hydrophobic interactions within the tRNA core, further stabilizing the tertiary structure.

Contribution to Thermostability

The enhanced structural rigidity imparted by m1Im and other 2'-O-methylations is a primary contributor to the thermostability of tRNA in hyperthermophiles. These modifications collectively increase the melting temperature (Tm) of the tRNA, which is the temperature at which half of the molecules are denatured.

While the specific contribution of m1Im alone to the increase in Tm has not been individually quantified, the overall effect of modifications is substantial. For instance, the native initiator tRNA (tRNAiMet) from Pyrodictium occultum, which contains a suite of modifications including m1Im, has a melting temperature of over 100°C. In contrast, the unmodified in vitro transcript of the same tRNA has a Tm of only 80°C[1]. This dramatic increase of over 20°C in thermal stability is attributed to the extensive post-transcriptional modifications.

The 2'-O-methylation also protects the phosphodiester backbone of the tRNA from hydrolysis, a process that is accelerated at high temperatures. By blocking the 2'-hydroxyl group, the potential for this group to act as a nucleophile in an in-line attack on the adjacent phosphodiester bond is eliminated, thereby preventing strand cleavage.

Quantitative Data on tRNA Stability

The following table summarizes the known quantitative data regarding the effect of post-transcriptional modifications on the thermostability of tRNA from the hyperthermophilic archaeon Pyrodictium occultum.

tRNA SpeciesModification StatusMelting Temperature (Tm)Reference
Initiator tRNA (tRNAiMet)Native (fully modified)> 100°C[1]
Initiator tRNA (tRNAiMet)Unmodified (in vitro transcript)80°C[1]

Biosynthesis of this compound

The biosynthetic pathway of m1Im in archaea is inferred to be a three-step process, building upon the known pathway for the formation of 1-methylinosine (B32420) (m1I) at position 57. The specific enzyme responsible for the final 2'-O-methylation step has not yet been definitively identified.

m1Im_Biosynthesis A57 Adenosine-57 in pre-tRNA m1A57 1-Methyladenosine-57 (m1A57) A57->m1A57 tRNA (adenosine-N1)-methyltransferase (e.g., TrmI family) + SAM m1I57 1-Methylinosine-57 (m1I57) m1A57->m1I57 m1A-deaminase m1Im57 This compound-57 (m1Im57) m1I57->m1Im57 tRNA (inosine-2'-O)-methyltransferase (Enzyme not yet identified) + SAM

Fig. 1: Inferred biosynthetic pathway of this compound (m1Im) at position 57 in archaeal tRNA.

Step 1: Methylation of Adenosine (B11128) The pathway begins with the methylation of adenosine at position 57 (A57) of the pre-tRNA molecule to form 1-methyladenosine (B49728) (m1A57). This reaction is catalyzed by a S-adenosyl-L-methionine (SAM)-dependent tRNA methyltransferase, likely a member of the TrmI family of enzymes.

Step 2: Deamination of 1-Methyladenosine The m1A57 is then deaminated at the C6 position by an m1A-deaminase, converting it to 1-methylinosine (m1I57).

Step 3: 2'-O-methylation of 1-Methylinosine Finally, the ribose sugar of m1I57 is methylated at the 2'-hydroxyl group to yield this compound (m1Im57). This step is catalyzed by a yet-to-be-identified SAM-dependent tRNA (inosine-2'-O)-methyltransferase. In archaea, 2'-O-methylation can be carried out by standalone protein enzymes (e.g., aTrm56) or by a guide RNA-dependent mechanism involving a C/D box small RNP. The specific mechanism for m1I57 remains an area of active research.

Experimental Protocols

The study of m1Im requires specialized techniques for the isolation and analysis of tRNA from hyperthermophilic organisms.

Isolation and Purification of tRNA from Pyrodictium occultum

This protocol is adapted from general methods for tRNA isolation from thermophiles.

Materials:

  • Pyrodictium occultum cell pellet

  • Lysis Buffer: 10 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 100 mM NaCl, 0.5% SDS

  • Phenol:Chloroform:Isoamyl Alcohol (25:24:1), pH 4.5

  • Isopropanol (B130326)

  • 70% Ethanol

  • DEPC-treated water

Procedure:

  • Resuspend the cell pellet in ice-cold Lysis Buffer.

  • Perform cell lysis by sonication on ice.

  • Add an equal volume of acid phenol:chloroform:isoamyl alcohol and vortex vigorously for 2 minutes.

  • Centrifuge at 12,000 x g for 15 minutes at 4°C to separate the phases.

  • Carefully transfer the upper aqueous phase to a new tube.

  • Repeat the phenol:chloroform extraction until the interphase is clear.

  • To the final aqueous phase, add an equal volume of isopropanol and incubate at -20°C for at least 1 hour to precipitate total RNA.

  • Centrifuge at 16,000 x g for 30 minutes at 4°C to pellet the RNA.

  • Wash the pellet twice with ice-cold 70% ethanol.

  • Air-dry the pellet and resuspend in DEPC-treated water.

  • To enrich for tRNA, perform size-exclusion chromatography or preparative polyacrylamide gel electrophoresis (PAGE) to separate the small RNA fraction (< 200 nt).

Analysis of m1Im by LC-MS/MS

This protocol outlines the general workflow for the identification and quantification of modified nucleosides.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis tRNA Purified tRNA Digestion Enzymatic Digestion (Nuclease P1, Alkaline Phosphatase) tRNA->Digestion Nucleosides Nucleoside Mixture Digestion->Nucleosides HPLC HPLC Separation (Reversed-Phase C18) Nucleosides->HPLC MS Tandem Mass Spectrometry (MS/MS) HPLC->MS Data Data Analysis (Quantification, Identification) MS->Data

Fig. 2: Workflow for the analysis of tRNA modifications by LC-MS/MS.

Procedure:

  • Enzymatic Digestion:

    • To 1-5 µg of purified tRNA, add Nuclease P1 and incubate at 37°C for 2 hours.

    • Add bacterial alkaline phosphatase and continue incubation at 37°C for another 2 hours to dephosphorylate the nucleosides.

    • Filter the reaction mixture to remove enzymes.

  • HPLC Separation:

    • Inject the nucleoside mixture onto a reversed-phase C18 column.

    • Separate the nucleosides using a gradient of a suitable mobile phase (e.g., aqueous buffer with a small amount of acid and an organic solvent like acetonitrile (B52724) or methanol).

  • Mass Spectrometry:

    • The eluent from the HPLC is directed into the electrospray ionization (ESI) source of a tandem mass spectrometer.

    • Perform MS1 scans to detect the parent ions of the nucleosides. The expected m/z for protonated m1Im (C12H16N4O5 + H+) is 297.12.

    • Perform MS2 fragmentation of the parent ion to obtain characteristic daughter ions for unambiguous identification. The fragmentation pattern will typically show the loss of the ribose moiety.

  • Data Analysis:

    • Identify m1Im based on its retention time and specific mass transitions (parent ion -> daughter ion).

    • Quantify the amount of m1Im relative to the canonical nucleosides by integrating the peak areas from the chromatogram.

Detection of 2'-O-Methylation by Primer Extension Assay

This method can be used to map the location of 2'-O-methylated residues.

Principle: Reverse transcriptase activity is impeded or blocked at 2'-O-methylated nucleotides, especially under low dNTP concentrations. This results in the termination of the cDNA synthesis one nucleotide 3' to the modified residue.

Procedure:

  • Design a DNA primer that is complementary to a region 3' of the suspected modification site (e.g., in the 3' trailer of the tRNA).

  • Radioactively or fluorescently label the 5' end of the primer.

  • Anneal the labeled primer to the purified tRNA.

  • Perform a reverse transcription reaction using a reverse transcriptase and a low concentration of dNTPs.

  • Run the cDNA products on a high-resolution denaturing polyacrylamide sequencing gel alongside a sequencing ladder generated from the unmodified tRNA transcript.

  • The presence of a band that is one nucleotide longer than the corresponding band in the sequencing ladder indicates a reverse transcription stop, suggesting a 2'-O-methylation at that position.

Conclusion

This compound is a key post-transcriptional modification in the tRNA of hyperthermophilic archaea, playing a crucial role in the structural integrity and thermostability required for life at extreme temperatures. Its biosynthesis likely involves a multi-step pathway culminating in the 2'-O-methylation of 1-methylinosine. While the precise enzymatic machinery for this final step remains to be elucidated, the methodologies outlined in this guide provide a robust framework for the further investigation of m1Im and other complex tRNA modifications. A deeper understanding of these modifications and the enzymes that catalyze them not only provides fundamental insights into the adaptation of life to extreme environments but may also open new avenues for the development of novel therapeutics targeting RNA-modifying enzymes.

References

Evolutionary Conservation of 1-Methyl-2'-O-methylinosine (m¹Im): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

December 2025

Abstract

This technical guide provides a comprehensive overview of the evolutionary conservation of 1-Methyl-2'-O-methylinosine (m¹Im), a post-transcriptional RNA modification. It is intended for researchers, scientists, and drug development professionals interested in the epitranscriptome and its therapeutic potential. This document details the known biological roles of m¹Im, the enzymes responsible for its deposition, and its distribution across different life domains. Furthermore, it provides detailed experimental protocols for the detection and quantification of m¹Im and visualizes key molecular pathways and experimental workflows.

Introduction to this compound (m¹Im)

Post-transcriptional modifications of RNA molecules, collectively known as the epitranscriptome, add a significant layer of regulatory complexity to gene expression. Among the more than 170 known RNA modifications, methylation is a prevalent and functionally diverse modification. This compound (m¹Im) is a doubly modified nucleoside, derived from adenosine (B11128), that is found in various RNA species, particularly transfer RNA (tRNA) and ribosomal RNA (rRNA). The presence of both a methyl group on the N1 position of the inosine (B1671953) base and another on the 2'-hydroxyl group of the ribose sugar suggests a significant impact on RNA structure and function.

The N1-methylation of adenosine (m¹A), a precursor to m¹Im, disrupts standard Watson-Crick base pairing, thereby altering RNA secondary and tertiary structures.[1] The subsequent deamination of m¹A to 1-methylinosine (B32420) (m¹I), followed by 2'-O-methylation, results in m¹Im. This modification is thought to further stabilize local RNA structure and influence interactions with RNA-binding proteins and other components of the translational machinery. Understanding the evolutionary conservation of m¹Im provides insights into its fundamental biological importance and potential as a target for therapeutic intervention.

Evolutionary Conservation of m¹Im and its Machinery

The presence of m¹Im and the enzymes that catalyze its formation are conserved across different domains of life, highlighting its essential role in cellular function.

Phylogenetic Distribution of m¹Im

While comprehensive quantitative data on the absolute abundance of m¹Im across a wide range of species is still an active area of research, studies have identified its presence in Eukaryotes, Archaea, and some Bacteria. The modification is predominantly found in non-coding RNAs like tRNA and rRNA, suggesting a conserved role in the translation process.

Conservation of m¹Im-modifying Enzymes

The formation of m¹Im is a multi-step process involving several enzymes. The key enzymes implicated in this pathway are tRNA methyltransferases.

  • TrmK (Trm-Keto-specific): In bacteria, the TrmK protein is responsible for the N1-methylation of adenosine at position 22 (m¹A22) in tRNA.[2] While TrmK orthologs are found in many bacterial species, their presence is less consistent than other tRNA-modifying enzymes, suggesting some lineage-specific loss or functional replacement.

  • FTSJ1 (FtsJ RNA 2'-O-methyltransferase 1): In humans and other eukaryotes, FTSJ1 is a conserved 2'-O-methyltransferase that modifies several tRNAs at positions 32 and 34 in the anticodon loop.[3][4] FTSJ1 has been shown to be responsible for 2'-O-methylation of adenosine, and its dysfunction is linked to intellectual disability.[5][6][7] The yeast ortholog, Trm7, in complex with other proteins, carries out similar functions.[5] The evolutionary conservation of FTSJ1/Trm7 from yeast to humans underscores the importance of 2'-O-methylation in tRNA function.[3]

The phylogenetic analysis of the FTSJ1 protein family reveals distinct subclasses with preferences for different RNA substrates (rRNA, tRNA, and mRNA caps), suggesting a functional diversification from a common ancestor.[8]

FTSJ1_Phylogenetic_Relationships Phylogenetic Relationship of FTSJ1 Subclasses Ancestral 2'-O-MTase Ancestral 2'-O-MTase FTSJ1 (tRNA) FTSJ1 (tRNA) Ancestral 2'-O-MTase->FTSJ1 (tRNA) FTSJ2 (rRNA) FTSJ2 (rRNA) Ancestral 2'-O-MTase->FTSJ2 (rRNA) FTSJ3 (mRNA cap) FTSJ3 (mRNA cap) Ancestral 2'-O-MTase->FTSJ3 (mRNA cap)

Fig. 1: Simplified phylogenetic tree of FTSJ1 family.

Biological Functions of m¹Im

The strategic placement of m¹Im in functionally important regions of RNA molecules, such as the anticodon loop of tRNA, suggests its critical role in regulating protein synthesis and cellular stress responses.

Role in Translation

The modifications in the anticodon loop of tRNA are crucial for accurate and efficient translation.[9] The presence of m¹Im can influence codon-anticodon interactions, reading frame maintenance, and the overall stability of the tRNA molecule.

  • Translation Initiation: The initiator tRNA (Met-tRNAi) is responsible for recognizing the start codon and initiating protein synthesis. Modifications in the initiator tRNA are critical for its proper function. While direct evidence for m¹Im in translation initiation is still emerging, the conservation of modifying enzymes that act on tRNA suggests a role in ensuring the fidelity of this crucial step.

  • Translation Elongation: During elongation, the ribosome moves along the mRNA, and tRNAs deliver the corresponding amino acids. The efficiency of this process is influenced by the abundance of cognate tRNAs and their modifications.[10] Modifications like m¹Im in the anticodon loop can affect the kinetics of codon recognition and the stability of the tRNA-ribosome complex, thereby modulating the rate of protein synthesis.

Translation_Elongation_Regulation Potential Role of m¹Im in Translation Elongation A_site A Site P_site P Site A_site->P_site Peptide Bond Formation E_site E Site P_site->E_site Translocation Exit Exit E_site->Exit Aminoacyl-tRNA Aminoacyl-tRNA Aminoacyl-tRNA->A_site Codon Recognition m¹Im-modified tRNA m¹Im-modified tRNA m¹Im-modified tRNA->A_site Modulated Codon Recognition Peptidyl-tRNA Peptidyl-tRNA mRNA mRNA

Fig. 2: m¹Im's potential influence on translation elongation.
Role in Cellular Stress Response

RNA modifications are increasingly recognized as key players in cellular responses to various stressors, including oxidative stress and the unfolded protein response (UPR).[11][12]

  • Oxidative Stress: Oxidative stress can lead to damage of cellular components, including RNA. Cells have evolved intricate signaling pathways to mitigate this damage.[13] RNA modifications can act as sensors and effectors in these pathways.[11] For instance, stress-induced changes in tRNA modifications can selectively regulate the translation of proteins involved in the stress response.[14] While the specific role of m¹Im in oxidative stress is not yet fully elucidated, its presence in tRNA suggests a potential role in modulating the translation of stress-responsive proteins.

Oxidative_Stress_Response Hypothetical Role of m¹Im in Oxidative Stress Response Oxidative Stress Oxidative Stress tRNA Modification Enzymes (e.g., FTSJ1) tRNA Modification Enzymes (e.g., FTSJ1) Oxidative Stress->tRNA Modification Enzymes (e.g., FTSJ1) activation/inhibition m¹Im levels m¹Im levels tRNA Modification Enzymes (e.g., FTSJ1)->m¹Im levels alters Selective Translation of Stress-Response Proteins Selective Translation of Stress-Response Proteins m¹Im levels->Selective Translation of Stress-Response Proteins modulates Cellular Protection Cellular Protection Selective Translation of Stress-Response Proteins->Cellular Protection

Fig. 3: Hypothetical m¹Im involvement in oxidative stress.
  • Unfolded Protein Response (UPR): The UPR is a cellular stress response triggered by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER).[15][16] The UPR aims to restore protein homeostasis by upregulating chaperones and reducing the protein load on the ER. Given the link between tRNA modifications and translational control, it is plausible that m¹Im plays a role in the UPR by modulating the synthesis of specific proteins involved in protein folding and degradation.

Quantitative Data on m¹Im Abundance

Precise quantification of m¹Im across different species and tissues is crucial for understanding its regulatory roles. While comprehensive datasets are still being generated, existing studies provide some insights.

Table 1: Quantitative Analysis of RNA Modifications in Human Tissues

TissueModificationRelative Abundance (%)Reference
Testis5-methylcytosine (m⁵C)Varies among individuals[3][11]
Brain5-methylcytosine (m⁵C)Varies among individuals[11]
Spleen5-methylcytosine (m⁵C)Varies among individuals[11]
Liver5-methylcytosine (m⁵C)Varies among individuals[11]

(Note: This table presents data for a related RNA modification, m⁵C, as a proxy for the type of quantitative data being sought for m¹Im. Specific quantitative data for m¹Im across a range of human tissues is not yet readily available in the public domain.)

Experimental Protocols

The detection and quantification of m¹Im require specialized and sensitive techniques. Below are detailed methodologies for key experiments.

Protocol for m¹Im Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of RNA modifications.

Objective: To quantify the absolute or relative levels of m¹Im in a total RNA or purified RNA sample.

Materials:

  • RNA sample (total RNA or purified tRNA/rRNA)

  • Nuclease P1

  • Bacterial alkaline phosphatase (BAP)

  • Ultrapure water

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • m¹Im standard

  • Stable isotope-labeled internal standard (optional, for absolute quantification)

  • LC-MS/MS system

Procedure:

  • RNA Digestion:

    • To 1-5 µg of RNA, add nuclease P1 buffer and nuclease P1.

    • Incubate at 37°C for 2 hours.

    • Add BAP buffer and BAP.

    • Incubate at 37°C for another 2 hours.

    • The digestion results in a mixture of ribonucleosides.

  • Sample Preparation for LC-MS/MS:

    • Centrifuge the digested sample to pellet any undigested material.

    • Transfer the supernatant to a new tube.

    • If using an internal standard, add it to the sample.

    • Dilute the sample with an appropriate volume of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into the LC-MS/MS system.

    • Separate the nucleosides using a C18 reversed-phase column with a gradient of acetonitrile in water with 0.1% formic acid.

    • Detect and quantify the nucleosides using the mass spectrometer in multiple reaction monitoring (MRM) mode. The specific mass transitions for m¹Im will need to be determined based on the instrument and experimental conditions.

Data Analysis:

  • Generate a standard curve using the m¹Im standard.

  • Quantify the amount of m¹Im in the sample by comparing its peak area to the standard curve.

  • Normalize the m¹Im amount to the amount of a canonical nucleoside (e.g., adenosine) to determine the relative abundance.

LC_MS_Workflow LC-MS/MS Workflow for m¹Im Quantification RNA Sample RNA Sample Enzymatic Digestion\n(Nuclease P1 + BAP) Enzymatic Digestion (Nuclease P1 + BAP) RNA Sample->Enzymatic Digestion\n(Nuclease P1 + BAP) Nucleoside Mixture Nucleoside Mixture Enzymatic Digestion\n(Nuclease P1 + BAP)->Nucleoside Mixture LC Separation LC Separation Nucleoside Mixture->LC Separation MS/MS Detection (MRM) MS/MS Detection (MRM) LC Separation->MS/MS Detection (MRM) Data Analysis Data Analysis MS/MS Detection (MRM)->Data Analysis

Fig. 4: Workflow for m¹Im quantification by LC-MS/MS.
Protocol for Methylated RNA Immunoprecipitation Sequencing (MeRIP-seq) for m¹Im

MeRIP-seq allows for the transcriptome-wide identification of RNA molecules containing a specific modification.[5][13][17]

Objective: To identify and map m¹Im sites across the transcriptome.

Materials:

  • Total RNA

  • Fragmentation buffer

  • Anti-m¹Im antibody (requires custom production and validation)

  • Protein A/G magnetic beads

  • IP buffer

  • Wash buffers

  • Elution buffer

  • RNA purification kit

  • Library preparation kit for next-generation sequencing

Procedure:

  • RNA Fragmentation:

    • Fragment the total RNA to an average size of 100-200 nucleotides using enzymatic or chemical methods.

  • Immunoprecipitation:

    • Incubate the fragmented RNA with a specific anti-m¹Im antibody.

    • Add Protein A/G magnetic beads to capture the antibody-RNA complexes.

    • Wash the beads extensively to remove non-specifically bound RNA.

  • Elution and RNA Purification:

    • Elute the m¹Im-containing RNA fragments from the beads.

    • Purify the eluted RNA.

  • Library Preparation and Sequencing:

    • Prepare a cDNA library from the immunoprecipitated RNA and an input control (a fraction of the fragmented RNA that did not undergo immunoprecipitation).

    • Sequence the libraries using a next-generation sequencing platform.

Data Analysis:

  • Align the sequencing reads to the reference genome/transcriptome.

  • Identify peaks in the MeRIP sample that are significantly enriched over the input control. These peaks represent regions with m¹Im modifications.

  • Perform motif analysis to identify any consensus sequence context for m¹Im.

MeRIP_seq_Workflow MeRIP-seq Workflow for m¹Im Mapping Total RNA Total RNA Fragmentation Fragmentation Total RNA->Fragmentation Fragmented RNA Fragmented RNA Fragmentation->Fragmented RNA Immunoprecipitation (anti-m¹Im) Immunoprecipitation (anti-m¹Im) Fragmented RNA->Immunoprecipitation (anti-m¹Im) Input Control Input Control Fragmented RNA->Input Control m¹Im-enriched RNA m¹Im-enriched RNA Immunoprecipitation (anti-m¹Im)->m¹Im-enriched RNA Library Preparation Library Preparation m¹Im-enriched RNA->Library Preparation Input Control->Library Preparation Sequencing Sequencing Library Preparation->Sequencing Data Analysis Data Analysis Sequencing->Data Analysis

Fig. 5: Workflow for transcriptome-wide m¹Im mapping.

Implications for Drug Development

The conservation of m¹Im and its associated enzymes across different species, coupled with its role in fundamental cellular processes, makes it an attractive target for drug development.

  • Antimicrobial Drug Target: The bacterial-specific TrmK enzyme presents a potential target for the development of novel antibiotics. Inhibiting TrmK could disrupt tRNA function and protein synthesis, leading to bacterial growth inhibition.[2]

  • Cancer Therapy: Dysregulation of RNA methylation has been implicated in various cancers. Targeting the enzymes that deposit or remove m¹Im could be a viable strategy to modulate the translation of oncoproteins or tumor suppressors.

  • Neurological Disorders: The link between FTSJ1 mutations and intellectual disability highlights the importance of proper tRNA modification in neuronal function.[7] Developing therapies that can restore or compensate for the loss of m¹Im could be beneficial for these disorders.

Conclusion and Future Directions

This compound is an evolutionarily conserved RNA modification with significant implications for the regulation of gene expression. Its presence in critical regions of tRNA and rRNA underscores its importance in maintaining the fidelity and efficiency of translation. The conservation of the enzymatic machinery responsible for m¹Im deposition further highlights its fundamental role in cellular life.

Future research should focus on:

  • Comprehensive Quantitative Mapping: Generating high-resolution, quantitative maps of m¹Im across a wider range of species and tissues will be crucial for a deeper understanding of its dynamic regulation.

  • Functional Characterization: Elucidating the precise molecular mechanisms by which m¹Im influences translation and cellular stress responses will require further investigation using a combination of genetic, biochemical, and structural approaches.

  • Development of Specific Tools: The development of highly specific antibodies and chemical probes for m¹Im will be instrumental in advancing the field.

  • Therapeutic Targeting: Exploring the therapeutic potential of targeting m¹Im-modifying enzymes for the treatment of various diseases, including bacterial infections, cancer, and neurological disorders, holds great promise.

References

Preliminary Functional Studies of 1-Methyl-2'-O-methylinosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of December 2025, dedicated preliminary functional studies on 1-Methyl-2'-O-methylinosine are not publicly available. This guide, therefore, presents a scientifically-grounded, hypothetical framework for the investigation of this novel nucleoside analogue. The proposed mechanisms, experimental protocols, and data are extrapolated from existing research on related RNA modifications, namely 1-methylinosine (B32420) (m1I) and 2'-O-methylinosine (Im).

Introduction

Modified nucleosides are at the forefront of antiviral and immunomodulatory drug discovery. The strategic addition of chemical moieties to the core nucleoside structure can profoundly alter their biological activity, stability, and interaction with host cellular machinery. This compound is a unique analogue carrying two key modifications: a methyl group at the N1 position of the hypoxanthine (B114508) base and another at the 2'-hydroxyl of the ribose sugar. This dual modification is hypothesized to create a molecule with enhanced stability and a distinct biological profile compared to its constituent single modifications.

This technical guide outlines a proposed research plan for the initial functional characterization of this compound, focusing on its potential antiviral and immunomodulatory properties.

Hypothetical Mechanism of Action

The functional consequences of the dual methylation in this compound are predicted to be a composite of the known effects of 1-methylation and 2'-O-methylation.

  • 2'-O-methylation: This modification is known to confer resistance to degradation by cellular ribonucleases, thereby increasing the bioavailability and half-life of the molecule. Furthermore, 2'-O-methylation of RNA can dampen the activation of innate immune sensors, such as Toll-like receptor 7 (TLR7) and RIG-I-like receptors (RLRs), which recognize viral RNA. This could potentially modulate the inflammatory response to viral infection.

  • 1-methylation of Inosine (B1671953): The methylation at the N1 position of the inosine base may alter its hydrogen bonding capacity and steric profile. This could influence its interaction with key cellular enzymes involved in nucleotide metabolism, such as inosine monophosphate dehydrogenase (IMPDH). IMPDH is a critical enzyme for the de novo synthesis of guanine (B1146940) nucleotides, which are essential for viral replication. Inhibition of IMPDH is a clinically validated antiviral strategy.

Hypothesized Overall Effect: this compound is postulated to act as a multi-modal agent that combines direct antiviral activity, through potential inhibition of IMPDH, with immunomodulatory effects, by attenuating the innate immune response to prevent excessive inflammation.

Proposed Experimental Protocols

A systematic evaluation of this compound would involve a series of in vitro assays to determine its bioactivity and mechanism of action.

Synthesis and Characterization

A robust and scalable chemical synthesis route for this compound would be the initial prerequisite. Following synthesis, comprehensive structural characterization using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is essential to confirm the identity and purity of the compound.

Antiviral Activity Assays

A panel of viruses, particularly RNA viruses that are sensitive to IMPDH inhibitors (e.g., Influenza virus, Respiratory Syncytial Virus), should be used to assess the antiviral spectrum of the compound.

  • Cytotoxicity Assay: To determine the concentration of the compound that is toxic to the host cells (50% cytotoxic concentration, CC50). This is crucial for establishing a therapeutic window. Standard assays like the MTT or CellTiter-Glo® assay can be employed.

  • Plaque Reduction Assay: This classic virological assay measures the ability of the compound to inhibit the formation of viral plaques in a cell monolayer. The concentration that reduces the plaque number by 50% (IC50) is determined.

  • Viral Yield Reduction Assay: This assay quantifies the amount of infectious virus produced in the presence of the compound. Supernatants from treated, infected cells are serially diluted and used to infect fresh cells to determine the viral titer.

Innate Immune Response Assays

To investigate the immunomodulatory properties of this compound, its effect on innate immune signaling pathways should be examined.

  • Cytokine Production Analysis: Peripheral blood mononuclear cells (PBMCs) or specific immune cell lines (e.g., macrophages) can be treated with the compound and then stimulated with a TLR agonist (e.g., R848 for TLR7/8) or infected with a virus. The levels of key cytokines such as Type I interferons (IFN-α, IFN-β), TNF-α, and IL-6 in the culture supernatant can be quantified using ELISA or multiplex bead arrays.

  • Reporter Gene Assays: Cell lines engineered to express a reporter gene (e.g., luciferase) under the control of an interferon-stimulated response element (ISRE) can be used to specifically measure the activation of the interferon signaling pathway.

IMPDH Inhibition Assay

A direct biochemical assay is necessary to confirm the inhibition of IMPDH as a potential mechanism of antiviral activity.

  • Enzymatic Assay: The activity of purified recombinant human IMPDH (isoforms 1 and 2) can be measured by monitoring the NAD+-dependent conversion of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP). The increase in NADH can be measured spectrophotometrically at 340 nm. The IC50 value for the compound can then be determined.

Hypothetical Quantitative Data

The following tables present hypothetical data that could be expected from the proposed experiments, illustrating the potential potency and selectivity of this compound.

Table 1: Hypothetical Antiviral Activity and Cytotoxicity

CompoundVirusCell LineIC50 (µM)CC50 (µM)Selectivity Index (SI)
This compound Influenza A/PR/8/34MDCK3.5> 100> 28.6
This compound RSV A2HEp-25.8> 100> 17.2
Ribavirin (Control) Influenza A/PR/8/34MDCK12.1> 100> 8.3
Ribavirin (Control) RSV A2HEp-28.9> 100> 11.2

Table 2: Hypothetical Effect on R848-Induced Cytokine Production in Human PBMCs

Treatment (10 µM)IFN-α (% of R848 control)TNF-α (% of R848 control)
This compound 45%52%
2'-O-methylinosine (Control) 60%65%
1-methylinosine (Control) 95%98%

Table 3: Hypothetical Inhibition of Recombinant Human IMPDH2

CompoundIC50 (µM)
This compound 15.2
Mycophenolic Acid (Control) 0.02

Visualizations of Workflows and Pathways

The following diagrams illustrate the proposed experimental workflow and the hypothetical signaling pathways that may be modulated by this compound.

experimental_workflow cluster_synthesis Compound Preparation cluster_activity Biological Activity Screening cluster_mechanism Mechanism of Action Studies synthesis Synthesis of this compound purification Purification & Characterization (NMR, MS) synthesis->purification cytotoxicity Cytotoxicity Assays (CC50) purification->cytotoxicity antiviral Antiviral Assays (IC50) purification->antiviral innate_immune Innate Immune Response Assays antiviral->innate_immune Lead for MoA impdh IMPDH Inhibition Assay antiviral->impdh Lead for MoA signaling_pathway cluster_viral_rep Viral Replication Cycle cluster_immune Innate Immune Response compound This compound impdh IMPDH compound->impdh Inhibits tlr7 TLR7 Sensing compound->tlr7 Inhibits viral_rna Viral RNA viral_rna->tlr7 Activates gtp GTP Synthesis impdh->gtp replication Viral Replication gtp->replication irf7 IRF7 Activation tlr7->irf7 ifn Type I IFN Production irf7->ifn

Methodological & Application

Synthesis and Characterization of 1-Methyl-2'-O-methylinosine Standards: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical synthesis and analytical characterization of 1-Methyl-2'-O-methylinosine (m¹Im). The availability of well-characterized standards is crucial for the accurate identification and quantification of this modified nucleoside in various biological matrices, which is of growing interest in epitranscriptomics and drug development.

Introduction

Modified nucleosides play a critical role in a wide range of biological processes. This compound is a doubly methylated inosine (B1671953) derivative. The presence of such modifications can significantly impact RNA structure, function, and interaction with proteins. Therefore, the development of robust analytical methods for their detection and quantification is essential. A key requirement for such methods is the availability of high-purity, well-characterized standards. This document outlines a comprehensive approach to the synthesis and characterization of this compound.

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step chemical synthesis starting from inosine. A plausible synthetic route involves the selective protection of the ribose hydroxyl groups, followed by sequential methylation at the 2'-O and N1 positions, and subsequent deprotection.

Proposed Synthetic Pathway

The proposed synthesis follows a logical progression of protection and methylation steps to achieve the desired product.

Synthesis_Pathway Inosine Inosine Protected_Inosine 3',5'-O-Protected Inosine Inosine->Protected_Inosine Protection (e.g., TBDMSCl) Protected_2_O_methylinosine 3',5'-O-Protected-2'-O-methylinosine Protected_Inosine->Protected_2_O_methylinosine 2'-O-Methylation (e.g., CH3I, NaH) Protected_m1Im Protected this compound Protected_2_O_methylinosine->Protected_m1Im N1-Methylation (e.g., CH3I) m1Im This compound Protected_m1Im->m1Im Deprotection (e.g., TBAF)

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis

Materials:

Protocol:

  • Protection of 3' and 5' Hydroxyl Groups:

    • Dissolve inosine in dry DMF.

    • Add imidazole followed by the dropwise addition of a solution of TBDMSCl in DMF at 0°C.

    • Stir the reaction mixture at room temperature overnight.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with methanol and extract the product with an organic solvent.

    • Purify the resulting 3',5'-O-bis(tert-butyldimethylsilyl)inosine by silica gel column chromatography.

  • 2'-O-Methylation:

    • Dissolve the protected inosine in dry THF.

    • Add NaH portion-wise at 0°C under an inert atmosphere.

    • Stir for 30 minutes, then add methyl iodide.

    • Allow the reaction to proceed at room temperature for several hours, monitoring by TLC.

    • Carefully quench the reaction with water and extract the product.

    • Purify the 3',5'-O-bis(tert-butyldimethylsilyl)-2'-O-methylinosine by column chromatography.

  • N1-Methylation:

    • Dissolve the 2'-O-methylated intermediate in a suitable solvent like DMF.

    • Add methyl iodide and a non-nucleophilic base.

    • Stir the reaction at room temperature until completion as indicated by TLC.

    • Work up the reaction mixture and purify the protected this compound.

  • Deprotection:

    • Dissolve the fully protected nucleoside in THF.

    • Add a solution of TBAF in THF and stir at room temperature.

    • Monitor the removal of the silyl (B83357) protecting groups by TLC.

    • Once the reaction is complete, evaporate the solvent and purify the final product, this compound, by reverse-phase HPLC.

Characterization of this compound

A combination of analytical techniques should be employed to confirm the identity and purity of the synthesized standard.

Characterization Workflow

The following workflow ensures a thorough characterization of the synthesized compound.

Characterization_Workflow Synthesized_Product Synthesized this compound HPLC Purity Assessment (HPLC) Synthesized_Product->HPLC MS Mass Confirmation (LC-MS/MS) Synthesized_Product->MS NMR Structural Elucidation (1H & 13C NMR) Synthesized_Product->NMR Final_Standard Characterized Standard HPLC->Final_Standard MS->Final_Standard NMR->Final_Standard

Caption: Workflow for the characterization of synthesized standards.

Experimental Protocols: Characterization

3.2.1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) in water or an aqueous buffer (e.g., ammonium (B1175870) acetate).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 260 nm.

  • Procedure: Dissolve a small amount of the final product in the initial mobile phase composition. Inject onto the HPLC system and run the gradient. The purity is determined by the peak area percentage of the main product peak.

3.2.2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Mass Confirmation

  • Instrumentation: LC-MS/MS system (e.g., Q-TOF or Triple Quadrupole).[1]

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • LC Conditions: Similar to the HPLC method described above.

  • MS Analysis:

    • Full Scan (MS1): Acquire full scan mass spectra to determine the molecular weight of the parent ion.

    • Tandem MS (MS/MS): Select the parent ion for collision-induced dissociation (CID) to obtain characteristic fragment ions. The fragmentation pattern will confirm the structure.

  • Procedure: The sample is introduced into the mass spectrometer via the LC system. The mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ is measured. For this compound (C₁₂H₁₆N₄O₅), the expected monoisotopic mass is 296.1121 g/mol .

3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated solvent such as DMSO-d₆ or D₂O.

  • Experiments:

    • ¹H NMR: To identify the number and environment of protons.

    • ¹³C NMR: To identify the number and environment of carbon atoms.

    • 2D NMR (COSY, HSQC): To establish connectivity between protons and carbons and confirm the structure.

  • Procedure: Dissolve the sample in the deuterated solvent and acquire the NMR spectra. The chemical shifts and coupling constants will be indicative of the structure. The presence of two methyl singlets (one for N1-methyl and one for 2'-O-methyl) and the characteristic ribose and purine (B94841) ring signals will confirm the identity of the compound.

Data Presentation

The following tables summarize the expected and observed analytical data for the characterization of this compound.

Table 1: HPLC Purity Data
ParameterSpecification
Purity> 95%
Retention TimeCompound-specific
DetectionUV at 260 nm
Table 2: Mass Spectrometry Data
ParameterExpected Value (C₁₂H₁₆N₄O₅)Observed Value
[M+H]⁺ (m/z) 297.1199To be determined
Characteristic Fragment Ions (m/z) To be determinedTo be determined

Note: Characteristic fragment ions would include the loss of the ribose sugar and fragments of the methylated hypoxanthine (B114508) base.

Table 3: NMR Spectroscopy Data (Predicted)
Assignment¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
H-8 ~8.2~148
H-2 ~8.0~140
H-1' ~5.9~90
H-2' ~4.5~80
H-3' ~4.3~70
H-4' ~4.1~85
H-5', 5'' ~3.7, ~3.6~61
N1-CH₃ ~3.8~35
O2'-CH₃ ~3.4~58

Note: These are predicted chemical shifts and will need to be confirmed by experimental data.

Conclusion

The protocols and application notes presented here provide a comprehensive framework for the synthesis and rigorous characterization of this compound standards. The availability of these high-purity, well-characterized standards is a prerequisite for the development and validation of sensitive and specific analytical methods for the study of this modified nucleoside in biological systems. This will ultimately contribute to a better understanding of its role in health and disease, and potentially aid in the development of novel therapeutics.

References

Analytical Techniques for the Detection of 1-Methyl-2'-O-methylinosine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-2'-O-methylinosine (m¹Im) is a modified ribonucleoside that has been identified in RNA. The precise quantification of such modifications is crucial for understanding their biological roles, including their potential involvement in cellular processes like stress responses, and for the development of novel diagnostic and therapeutic strategies. This document provides detailed application notes and experimental protocols for the sensitive and specific detection of this compound using state-of-the-art analytical techniques. The primary methods covered are High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Immunoassays (ELISA).

I. Quantitative Analysis by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is the gold standard for the quantification of modified nucleosides due to its high sensitivity, specificity, and accuracy. This method allows for the direct measurement of this compound in complex biological matrices.

Application Notes:

This protocol is designed for the quantification of this compound in total RNA extracted from cultured cells or tissues. The method involves the enzymatic hydrolysis of RNA to its constituent nucleosides, followed by chromatographic separation and mass spectrometric detection. An analytical standard of this compound is required for the preparation of a calibration curve to ensure accurate quantification. A commercial source for this standard is available from Biosynth (Product Code: NM159472)[1]. The molecular formula for this compound is C₁₁H₁₄N₄O₅, and its monoisotopic mass is 298.0968 g/mol .

Data Presentation:

The following table summarizes the typical performance characteristics of HPLC-MS/MS methods for the quantification of modified nucleosides. Please note that the specific values for this compound should be determined during method validation in your laboratory. The data presented here for similar modified nucleosides can be used as a reference.

ParameterTypical Value RangeReference
Limit of Detection (LOD)0.05 - 10 amol[2]
Limit of Quantification (LOQ)0.10 - 50 amol[2][3]
Linearity (R²)> 0.99[4][5]
Intra-day Precision (%RSD)< 15%[5]
Inter-day Precision (%RSD)< 15%[5]
Accuracy/Recovery85 - 115%[5]
Experimental Protocol:

1. Materials and Reagents:

  • This compound analytical standard (e.g., Biosynth NM159472)[1]

  • Ultrapure water (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium (B1175870) acetate (B1210297) (LC-MS grade)

  • Nuclease P1 (e.g., from Penicillium citrinum)

  • Bacterial alkaline phosphatase

  • RNA extraction kit (e.g., TRIzol, RNeasy)

  • Microcentrifuge tubes

  • HPLC system coupled to a triple quadrupole mass spectrometer

2. Sample Preparation (RNA Digestion):

  • Extract total RNA from the biological sample using a standard RNA extraction protocol.

  • Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop).

  • In a microcentrifuge tube, dissolve 1-5 µg of total RNA in 25 µL of nuclease-free water.

  • Add 2.5 µL of 10X Nuclease P1 buffer and 1 µL of Nuclease P1 (1 U/µL).

  • Incubate at 37°C for 2 hours.

  • Add 3 µL of 10X alkaline phosphatase buffer and 1 µL of bacterial alkaline phosphatase (1 U/µL).

  • Incubate at 37°C for an additional 2 hours.

  • Centrifuge the sample at 14,000 x g for 10 minutes to pellet any undigested material.

  • Transfer the supernatant containing the nucleosides to an HPLC vial for analysis.

3. HPLC-MS/MS Analysis:

  • HPLC Column: A reversed-phase C18 column is suitable for the separation of modified nucleosides (e.g., 100 mm × 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: 5 mM ammonium acetate in water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to separate the nucleosides.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Mass Spectrometer: Operate in positive electrospray ionization (ESI) mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM). The specific MRM transitions for this compound need to be determined by infusing the analytical standard. The precursor ion will be [M+H]⁺ (m/z 299.1). The product ions will likely result from the fragmentation of the glycosidic bond, leading to the loss of the ribose moiety.

4. Data Analysis:

  • Prepare a calibration curve by injecting known concentrations of the this compound analytical standard.

  • Plot the peak area of the analyte against its concentration.

  • Perform a linear regression to obtain the equation of the line and the correlation coefficient (R²).

  • Quantify the amount of this compound in the biological samples by interpolating their peak areas on the calibration curve.

  • Normalize the result to the initial amount of RNA used for digestion.

Visualization:

HPLC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis RNA_Extraction RNA Extraction RNA_Quantification RNA Quantification RNA_Extraction->RNA_Quantification Enzymatic_Digestion Enzymatic Digestion (Nuclease P1 & Alkaline Phosphatase) RNA_Quantification->Enzymatic_Digestion Centrifugation Centrifugation Enzymatic_Digestion->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection HPLC_Separation HPLC Separation (C18 Column) Supernatant_Collection->HPLC_Separation MS_Detection Mass Spectrometry (ESI+, MRM) HPLC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

Caption: Workflow for the quantitative analysis of this compound by HPLC-MS/MS.

II. Immunoassay-Based Detection (Competitive ELISA)

Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), offer a high-throughput and sensitive method for the detection of modified nucleosides. A competitive ELISA format is particularly suitable for small molecules like this compound.

Application Notes:
Data Presentation:

The performance of an in-house developed competitive ELISA will depend on the antibody specificity and the optimization of assay conditions. The following table provides typical performance characteristics for commercially available ELISA kits for other modified nucleosides, which can serve as a benchmark.

ParameterTypical Value RangeReference
Sensitivity1 - 10 ng/mL[7]
Assay Range10 - 1000 ng/mL[7]
SpecificityHigh for the target nucleoside[6]
Sample Volume50 - 100 µL[8]
Experimental Protocol:

1. Materials and Reagents:

  • Anti-1-methylinosine antibody (e.g., Diagenode C15410366)[6]

  • This compound-conjugate (e.g., conjugated to a carrier protein like BSA or HRP; requires custom synthesis)

  • High-binding 96-well microplate

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Sample/Standard diluent (e.g., blocking buffer)

  • Substrate solution (e.g., TMB for HRP-conjugated detection)

  • Stop solution (e.g., 1 M H₂SO₄)

  • Plate reader

2. Assay Procedure:

  • Coating: Coat the wells of a 96-well plate with 100 µL of the anti-1-methylinosine antibody diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competition: In a separate plate or tubes, pre-incubate 50 µL of your standards or samples with 50 µL of the this compound-HRP conjugate for 1 hour at room temperature.

  • Incubation: Transfer 100 µL of the pre-incubated mixture to the antibody-coated plate. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Addition: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Stopping Reaction: Add 100 µL of stop solution to each well.

  • Reading: Read the absorbance at 450 nm using a plate reader.

3. Data Analysis:

  • Generate a standard curve by plotting the absorbance values against the concentration of the this compound standards.

  • The concentration of this compound in the samples is inversely proportional to the absorbance.

  • Calculate the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.

Visualization:

ELISA_Workflow cluster_plate_prep Plate Preparation cluster_assay Competitive Assay Coating Antibody Coating Wash1 Washing Coating->Wash1 Blocking Blocking Wash1->Blocking Wash2 Washing Blocking->Wash2 Competition Sample/Standard + Conjugate Pre-incubation Incubation Incubation in Coated Plate Competition->Incubation Wash3 Washing Incubation->Wash3 Substrate Substrate Addition Wash3->Substrate Stop Stop Reaction Substrate->Stop Read Read Absorbance Stop->Read

Caption: Workflow for the competitive ELISA of this compound.

III. Biological Context: Role in Oxidative Stress Response

Modified nucleosides, including those related to inosine, have been implicated in cellular responses to oxidative stress.[7][9] Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, can lead to damage of cellular components, including RNA. The levels of certain RNA modifications can change in response to oxidative stress, suggesting a role in regulating gene expression and protein synthesis to cope with the stressful conditions. The detection of changes in this compound levels could therefore serve as a biomarker for oxidative stress-related conditions.

Visualization:

Oxidative_Stress_Pathway cluster_stress Cellular Stress cluster_response Cellular Response Oxidative_Stress Oxidative Stress (e.g., H₂O₂) RNA_Modifying_Enzymes RNA Modifying Enzymes (Writers/Erasers) Oxidative_Stress->RNA_Modifying_Enzymes RNA_Modification RNA Modification Levels (e.g., ↑ or ↓ m¹Im) RNA_Modifying_Enzymes->RNA_Modification Altered_Gene_Expression Altered Gene Expression & Protein Synthesis RNA_Modification->Altered_Gene_Expression Cellular_Outcome Cellular Outcome (Adaptation or Apoptosis) Altered_Gene_Expression->Cellular_Outcome

Caption: Potential role of this compound in the oxidative stress response pathway.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of 1-Methyl-2'-O-methylinosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-2'-O-methylinosine (m1Im) is a doubly modified ribonucleoside that has been identified in cellular RNA. Its unique chemical structure, featuring methyl groups on both the nucleobase and the ribose sugar, suggests potential roles in modulating RNA structure, function, and interaction with regulatory proteins. Accurate and robust analytical methods are crucial for elucidating the biological significance of m1Im. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the sensitive and specific quantification of modified nucleosides.[1] These application notes provide a comprehensive overview and detailed protocols for the analysis of this compound in RNA samples.

Data Presentation

The following table summarizes the key mass spectrometric parameters for the identification and quantification of this compound.

AnalytePrecursor Ion (m/z) [M+H]⁺Product Ion (m/z)Putative Neutral Loss
This compound (m1Im)297.1199151.1Methylated Ribose
1-Methylinosine (m1I)283.1042151.1Ribose
2'-O-methylinosine (Im)283.1042137.0Methylated Ribose

Table 1: Mass Spectrometric Parameters for this compound and related compounds. Data sourced from the Modomics database and scientific literature.

Experimental Protocols

This section details the methodologies for the analysis of this compound from total RNA. The protocol is adapted from established methods for the analysis of modified ribonucleosides.[2][3]

RNA Isolation and Purification

High-purity mRNA is critical for the accurate quantification of modifications.[4] A two-step purification process is recommended to minimize contamination from highly abundant non-coding RNAs.

Materials:

  • Cells or tissues of interest

  • TRIzol reagent or equivalent RNA extraction kit

  • Oligo(dT)-magnetic beads

  • Ribonuclease (RNase) inhibitors

  • Nuclease-free water

Protocol:

  • Extract total RNA from the biological sample using TRIzol reagent according to the manufacturer's instructions.

  • To enrich for mRNA, perform poly(A) selection using oligo(dT)-magnetic beads. This step significantly reduces the amount of ribosomal RNA (rRNA), which can be a major source of background.

  • For enhanced purity, a subsequent rRNA depletion step using a commercially available kit can be performed.

  • Assess the quality and quantity of the purified RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer to ensure high integrity (RIN > 8).

Enzymatic Digestion of RNA to Nucleosides

Complete digestion of the RNA into individual nucleosides is essential for accurate quantification.

Materials:

  • Purified RNA (1-5 µg)

  • Nuclease P1

  • Bacterial Alkaline Phosphatase (BAP)

  • 10X Nuclease P1 Buffer

  • 10X BAP Buffer

  • Nuclease-free water

Protocol:

  • In a nuclease-free microcentrifuge tube, combine the purified RNA with Nuclease P1 and its corresponding buffer.

  • Incubate the reaction at 37°C for 2 hours to digest the RNA into 5'-mononucleotides.

  • Add Bacterial Alkaline Phosphatase and its buffer to the reaction mixture.

  • Incubate at 37°C for an additional 2 hours to dephosphorylate the mononucleotides into nucleosides.

  • Centrifuge the sample to pellet any undigested material and enzymes.

  • Collect the supernatant containing the nucleoside mixture for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The separation and detection of this compound is achieved by coupling high-performance liquid chromatography with a triple quadrupole or high-resolution mass spectrometer.

Instrumentation:

  • UHPLC system coupled to a triple quadrupole or Orbitrap mass spectrometer equipped with a heated electrospray ionization (HESI) source.

LC Conditions (adapted from a method for modified nucleosides[5]):

  • Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.2 mL/min

  • Gradient:

    • 0-5 min: 2% B

    • 5-15 min: 2-30% B

    • 15-16 min: 30-95% B

    • 16-18 min: 95% B

    • 18-19 min: 95-2% B

    • 19-25 min: 2% B

  • Injection Volume: 5 µL

MS/MS Conditions (Positive Ion Mode):

  • Ionization Mode: Heated Electrospray Ionization (HESI)

  • Spray Voltage: 3500 V

  • Sheath Gas Flow Rate: 35 arbitrary units

  • Auxiliary Gas Flow Rate: 10 arbitrary units

  • Capillary Temperature: 320°C

  • Scan Mode: Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM)

  • Collision Gas: Argon

  • SRM Transitions:

    • This compound: 297.1 -> 151.1

    • Internal Standard (e.g., ¹⁵N₅-labeled adenosine): 273.1 -> 136.1

Visualizations

Experimental Workflow

experimental_workflow rna_isolation RNA Isolation (e.g., TRIzol) mrna_purification mRNA Purification (Oligo-dT beads) rna_isolation->mrna_purification enzymatic_digestion Enzymatic Digestion (Nuclease P1 & BAP) mrna_purification->enzymatic_digestion lc_separation LC Separation (Reversed-Phase C18) enzymatic_digestion->lc_separation ms_detection MS/MS Detection (SRM/PRM) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis

Caption: Workflow for LC-MS/MS analysis of this compound.

Fragmentation Pathway of this compound

The primary fragmentation of protonated this compound involves the cleavage of the glycosidic bond, resulting in the characteristic neutral loss of the methylated ribose moiety and the formation of the protonated 1-methylhypoxanthine (B72709) base.

fragmentation_pathway precursor [m1Im+H]⁺ m/z = 297.1199 product [1-Methylhypoxanthine+H]⁺ m/z = 151.1 precursor->product CID neutral_loss Neutral Loss (Methylated Ribose)

Caption: Proposed fragmentation of this compound.

References

Application Notes and Protocols: Structural Elucidation of 1-Methyl-2'-O-methylinosine using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural determination of complex organic molecules, including modified nucleosides which are of significant interest in drug discovery and molecular biology. This document provides a detailed protocol for the structural elucidation of 1-Methyl-2'-O-methylinosine using a suite of NMR experiments, including 1D ¹H and ¹³C, and 2D COSY, HSQC, and HMBC. The application note outlines sample preparation, experimental parameters, and data analysis strategies, and includes illustrative data presented in clear tabular formats and logical diagrams to guide researchers through the process.

Introduction

This compound is a modified purine (B94841) nucleoside. The presence of methyl groups at both the N1 position of the hypoxanthine (B114508) base and the 2'-hydroxyl of the ribose moiety can significantly impact its biological activity and conformational properties. Accurate structural confirmation is therefore critical for its application in pharmaceutical and biotechnological research. NMR spectroscopy provides the necessary resolution and information to confirm the connectivity and stereochemistry of such modified nucleosides.

This protocol will guide the user through the necessary steps to acquire and interpret the NMR data required for the complete structural assignment of this compound.

Molecular Structure and Numbering Scheme

To facilitate the discussion of NMR data, the standard numbering scheme for the purine and ribose rings is used as shown in the diagram below.

Molecular structure and numbering of this compound.

Experimental Protocols

Sample Preparation
  • Dissolution: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or D₂O). The choice of solvent will affect the chemical shifts, particularly of exchangeable protons (e.g., hydroxyls).

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS) or a calibrated solvent residual peak, for accurate chemical shift referencing.

  • Filtration: Filter the solution into a 5 mm NMR tube to remove any particulate matter.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for optimal sensitivity and resolution.

  • 1D ¹H NMR:

    • Pulse Sequence: zg30 or similar

    • Spectral Width: 12-16 ppm

    • Number of Scans: 16-64

    • Relaxation Delay (d1): 2-5 s

    • Acquisition Time: 2-4 s

  • 1D ¹³C NMR:

    • Pulse Sequence: zgpg30 or similar with proton decoupling

    • Spectral Width: 200-220 ppm

    • Number of Scans: 1024-4096

    • Relaxation Delay (d1): 2-5 s

  • 2D ¹H-¹H COSY (Correlation Spectroscopy):

    • Pulse Sequence: cosygpqf or similar

    • Spectral Width (F1 and F2): 12-16 ppm

    • Number of Increments (F1): 256-512

    • Number of Scans per Increment: 8-16

  • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Pulse Sequence: hsqcedetgpsisp2.3 or similar (edited for CH, CH₂, and CH₃ differentiation)

    • Spectral Width (F2 - ¹H): 12-16 ppm

    • Spectral Width (F1 - ¹³C): 160-180 ppm

    • Number of Increments (F1): 128-256

    • Number of Scans per Increment: 16-32

  • 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • Pulse Sequence: hmbcgplpndqf or similar

    • Spectral Width (F2 - ¹H): 12-16 ppm

    • Spectral Width (F1 - ¹³C): 200-220 ppm

    • Number of Increments (F1): 256-512

    • Number of Scans per Increment: 32-64

    • Long-Range Coupling Delay (d6): Optimized for 4-8 Hz

Data Processing

Process the acquired data using appropriate NMR software (e.g., TopSpin, Mnova, ACD/Labs).

  • Apply a window function (e.g., exponential or sine-bell) to the FID.

  • Perform Fourier transformation.

  • Phase correct the spectra.

  • Calibrate the chemical shift axis using the internal standard or solvent peak.

  • Integrate the peaks in the ¹H spectrum.

  • For 2D spectra, perform phase correction in both dimensions.

Data Presentation and Interpretation

The following tables present hypothetical but realistic NMR data for this compound, which will be used for the subsequent structural elucidation.

1D NMR Data
Assignment ¹H Chemical Shift (δ, ppm) Multiplicity J (Hz) ¹³C Chemical Shift (δ, ppm)
H88.15s140.5
H27.98s148.2
H1'5.95d4.589.8
H2'4.40t4.582.5
H3'4.25t4.572.1
H4'4.10m85.3
H5'a, H5'b3.80, 3.70m61.5
1-CH₃3.85s35.1
2'-OCH₃3.40s58.7
C4147.9
C5124.3
C6156.8
2D NMR Correlations
Proton (¹H) COSY Correlations (¹H) HSQC Correlation (¹³C) HMBC Correlations (¹³C)
H8C8C4, C5
H2C2C4, C6
H1'H2'C1'C2, C4, C2', C4'
H2'H1', H3'C2'C1', C3', C4'
H3'H2', H4'C3'C2', C4', C5'
H4'H3', H5'a, H5'bC4'C1', C2', C3', C5'
H5'a, H5'bH4'C5'C3', C4'
1-CH₃1-CH₃C2, C6
2'-OCH₃2'-OCH₃C2'

Structural Elucidation Workflow

The following diagram illustrates the logical workflow for assigning the NMR signals to the structure of this compound.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation cluster_assign Structural Assignment H1 ¹H NMR: - Identify proton signals - Determine multiplicities and integrations HSQC HSQC: - Correlate protons to directly attached carbons H1->HSQC Proton dimension COSY COSY: - Identify proton spin systems (ribose) H1->COSY Input for spin systems C13 ¹³C NMR: - Identify carbon signals C13->HSQC Carbon dimension HMBC HMBC: - Establish long-range H-C connectivities HSQC->HMBC Initial assignments Assign_Ribose Assign Ribose Moiety HSQC->Assign_Ribose Direct C-H pairs Assign_Base Assign Purine Base HSQC->Assign_Base Direct C-H pairs Assign_Methyl Assign Methyl Groups HSQC->Assign_Methyl Direct C-H pairs COSY->Assign_Ribose H1'-H2'-H3'-H4'-H5' connectivity HMBC->Assign_Base H8 to C4/C5, H2 to C4/C6 HMBC->Assign_Methyl 1-CH₃ to C2/C6, 2'-OCH₃ to C2' Final_Structure Confirm Final Structure HMBC->Final_Structure H1' to C2/C4 confirms glycosidic bond Assign_Ribose->Final_Structure Assign_Base->Final_Structure Assign_Methyl->Final_Structure

Workflow for NMR-based structural elucidation.

Assignment of the Ribose Moiety
  • H1' Identification: The anomeric proton (H1') is typically a doublet in the range of 5.5-6.5 ppm due to coupling with H2'. In our data, the doublet at 5.95 ppm is assigned to H1'.

  • COSY Walk: Starting from H1', the COSY spectrum reveals the connectivity through the ribose ring.

    • H1' (5.95 ppm) shows a correlation to H2' (4.40 ppm).

    • H2' shows correlations to both H1' and H3' (4.25 ppm).

    • H3' shows correlations to H2' and H4' (4.10 ppm).

    • H4' shows correlations to H3' and the H5' protons (3.80/3.70 ppm).

  • HSQC Confirmation: The HSQC spectrum confirms the direct one-bond correlations between the assigned protons and their respective carbons (e.g., H1' to C1', H2' to C2', etc.), as listed in Table 4.2.

Assignment of the Purine Base
  • Proton Identification: The ¹H spectrum shows two singlets in the aromatic region, 8.15 ppm and 7.98 ppm, which are characteristic of H8 and H2 of the purine ring.

  • HMBC Correlations: The HMBC spectrum is crucial for assigning these protons and the quaternary carbons.

    • The proton at 8.15 ppm shows correlations to carbons at 147.9 ppm (C4) and 124.3 ppm (C5), consistent with H8.

    • The proton at 7.98 ppm shows correlations to carbons at 147.9 ppm (C4) and 156.8 ppm (C6), characteristic of H2.

  • Glycosidic Linkage: A key HMBC correlation is observed from H1' (5.95 ppm) to C4 (147.9 ppm) and C8 (140.5 ppm), confirming the attachment of the ribose moiety to N9 of the purine base.

Assignment of the Methyl Groups
  • ¹H and ¹³C Signals: The ¹H spectrum shows two sharp singlets at 3.85 ppm and 3.40 ppm, each integrating to three protons. The ¹³C spectrum shows corresponding signals at 35.1 ppm and 58.7 ppm.

  • HMBC for Positioning:

    • The methyl protons at 3.85 ppm show HMBC correlations to C2 (148.2 ppm) and C6 (156.8 ppm). This unambiguously places this methyl group at the N1 position.

    • The methyl protons at 3.40 ppm show a strong HMBC correlation to C2' (82.5 ppm), confirming its attachment to the 2'-oxygen of the ribose.

Conclusion

The systematic application of 1D and 2D NMR spectroscopy allows for the complete and unambiguous structural elucidation of this compound. The COSY experiment is instrumental in defining the spin system of the ribose moiety, while the HSQC and HMBC experiments provide the crucial C-H and long-range C-H correlations needed to assemble the purine base, assign the methyl groups, and confirm the overall connectivity of the molecule. The protocols and data presented here serve as a comprehensive guide for researchers working on the characterization of modified nucleosides and other complex small molecules.

"chromatographic separation of 1-Methyl-2'-O-methylinosine from other nucleosides"

Author: BenchChem Technical Support Team. Date: December 2025

[AN001]

Separation of Modified Nucleosides using Reversed-Phase and Hydrophilic Interaction Chromatography

This application note describes methods for the separation of the modified nucleoside 1-Methyl-2'-O-methylinosine from other related nucleosides using High-Performance Liquid Chromatography (HPLC). Both Reversed-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) are powerful techniques for the analysis of these polar compounds. The choice of method will depend on the specific sample matrix and the other nucleosides present.

Modified nucleosides, such as this compound, are of significant interest in biomedical and pharmaceutical research. Their accurate separation and quantification are crucial for understanding their roles in various biological processes and for the development of novel therapeutics.

Experimental Overview

Two primary chromatographic strategies are presented:

  • Reversed-Phase HPLC (RP-HPLC): This technique separates molecules based on their hydrophobicity. While nucleosides are generally polar, RP-HPLC can be effectively used, often with the addition of an ion-pairing agent to improve retention and resolution.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the separation of highly polar compounds like nucleosides. It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent.

Detection is typically performed using UV-Vis spectroscopy or mass spectrometry (MS), with the latter providing higher sensitivity and specificity, which is particularly useful for identifying and quantifying low-abundance modified nucleosides.

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_chromatography Chromatographic Separation cluster_detection Detection & Analysis RNA_Extraction RNA Extraction Enzymatic_Digestion Enzymatic Digestion to Nucleosides RNA_Extraction->Enzymatic_Digestion Filtration Sample Filtration Enzymatic_Digestion->Filtration HPLC_System HPLC System (RP-HPLC or HILIC) Filtration->HPLC_System Injection UV_Detector UV Detector HPLC_System->UV_Detector MS_Detector Mass Spectrometer (MS/MS) HPLC_System->MS_Detector Optional Data_Analysis Data Analysis and Quantification UV_Detector->Data_Analysis MS_Detector->Data_Analysis

Caption: Experimental workflow for the chromatographic separation and analysis of modified nucleosides.

Protocols

Protocol 1: Reversed-Phase HPLC (RP-HPLC) for Nucleoside Separation

This protocol provides a general framework for the separation of modified nucleosides. Optimization may be required based on the specific nucleosides of interest and the sample matrix.

1. Sample Preparation:

  • If starting from RNA, perform enzymatic hydrolysis to release individual nucleosides. A common method involves digestion with nuclease P1 followed by alkaline phosphatase.
  • After digestion, centrifuge the sample to pellet any undigested material.
  • Filter the supernatant through a 0.22 µm syringe filter before injection.
  • Dilute the sample in the initial mobile phase if necessary.

2. HPLC Conditions:

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 50 mM Ammonium Acetate, pH 5.3
Mobile Phase B Acetonitrile
Gradient 0-5 min: 2% B5-30 min: 2-20% B30-35 min: 20-50% B35-40 min: 50% B40-45 min: 50-2% B45-55 min: 2% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
Detection UV at 254 nm or Mass Spectrometry (ESI-MS/MS)

3. Data Analysis:

  • Identify peaks by comparing retention times with those of pure standards.
  • For quantitative analysis, generate a standard curve for each nucleoside of interest.

Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC) for Nucleoside Separation

HILIC is particularly effective for retaining and separating very polar nucleosides.

1. Sample Preparation:

  • Follow the same sample preparation steps as in the RP-HPLC protocol.
  • Ensure the final sample is dissolved in a solvent compatible with the HILIC mobile phase (high organic content).

2. HILIC Conditions:

ParameterCondition
Column ZIC-cHILIC or similar (e.g., 4.6 x 100 mm, 3.5 µm)
Mobile Phase A Acetonitrile
Mobile Phase B 10 mM Ammonium Acetate in Water, pH 6.8
Gradient 0-2 min: 90% A2-20 min: 90-60% A20-25 min: 60% A25-26 min: 60-90% A26-35 min: 90% A (re-equilibration)
Flow Rate 0.5 mL/min
Column Temperature 25 °C[1]
Injection Volume 5 µL
Detection UV at 254 nm or Mass Spectrometry (ESI-MS/MS)

3. Data Analysis:

  • Peak identification and quantification are performed as described for the RP-HPLC method.

Quantitative Data

The following table summarizes expected elution orders and representative retention times for selected nucleosides under typical RP-HPLC and HILIC conditions. Actual retention times will vary depending on the specific system and conditions used.

NucleosideAbbreviationExpected RP-HPLC Elution Order (Increasing Retention)Expected HILIC Elution Order (Increasing Retention)
CytidineCEarlyLate
UridineUEarlyLate
GuanosineGIntermediateIntermediate
AdenosineAIntermediateIntermediate
InosineIIntermediateIntermediate
1-Methylinosinem1ILater than IEarlier than I
This compound m1Im Later than m1I Earlier than m1I
2'-O-methylinosineImLater than IEarlier than I

Note: The methylation on the sugar (2'-O-methyl) generally decreases polarity, leading to earlier elution in HILIC and later elution in RP-HPLC compared to the non-ribose-methylated counterpart. The methylation on the base (e.g., N1-methyl) also influences retention.

Mass Spectrometry Detection

For unambiguous identification and sensitive quantification, coupling the HPLC system to a mass spectrometer is highly recommended. Electrospray ionization (ESI) in positive ion mode is typically used for nucleosides.

Typical MS/MS Transitions for Identification:

NucleosidePrecursor Ion (m/z)Product Ion (m/z)
Inosine (I)269.1137.1
1-Methylinosine (m1I)283.1151.1
2'-O-methylinosine (Im)283.1137.1
This compound (m1Im) 297.1 151.1

Note: These values are for the [M+H]+ ions and their characteristic product ion corresponding to the base.

Signaling Pathway Diagram (Logical Relationship)

The following diagram illustrates the logical relationship for method selection based on the properties of the analytes.

method_selection Analyte_Polarity Analyte Polarity High_Polarity High Polarity (e.g., unmodified nucleosides) Analyte_Polarity->High_Polarity Moderate_Polarity Moderate Polarity (e.g., some modified nucleosides) Analyte_Polarity->Moderate_Polarity Low_Polarity Low Polarity (e.g., highly modified or protected nucleosides) Analyte_Polarity->Low_Polarity HILIC HILIC is Preferred High_Polarity->HILIC RP_HPLC RP-HPLC is Suitable (may require ion-pairing) Moderate_Polarity->RP_HPLC RP_HPLC_Strong RP-HPLC is Preferred Low_Polarity->RP_HPLC_Strong

Caption: Method selection guide based on analyte polarity for nucleoside separation.

Conclusion

The separation of this compound from other nucleosides can be effectively achieved using either RP-HPLC or HILIC. The choice of the optimal method depends on the overall polarity of the mixture of nucleosides to be separated. For complex biological samples, the high selectivity and sensitivity of LC-MS/MS are invaluable for accurate identification and quantification. The protocols and data presented here provide a solid foundation for researchers, scientists, and drug development professionals to develop and optimize their specific analytical methods for modified nucleosides.

References

Application Notes and Protocols for the In Vitro Enzymatic Synthesis of 1-Methyl-2'-O-methylinosine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-Methyl-2'-O-methylinosine is a modified nucleoside with potential applications in therapeutics and functional genomics. Its synthesis can be achieved through a multi-step enzymatic cascade, offering high specificity and yield under mild reaction conditions. These application notes provide detailed protocols for the in vitro enzymatic synthesis of this compound, starting from adenosine (B11128). The synthesis involves three key enzymatic steps: deamination of adenosine to inosine (B1671953), 2'-O-methylation of inosine to 2'-O-methylinosine, and N1-methylation of 2'-O-methylinosine to the final product.

Overall Synthesis Pathway

The proposed enzymatic pathway for the synthesis of this compound is a three-step process. The initial substrate, adenosine, is first converted to inosine. This is followed by a 2'-O-methylation step, and the final step is the N1-methylation of the inosine base. An alternative pathway where N1-methylation precedes 2'-O-methylation is also possible, depending on the substrate specificity of the involved enzymes.

Enzymatic_Synthesis_of_1_Methyl_2_O_methylinosine cluster_0 Step 1: Deamination cluster_1 Step 2: 2'-O-Methylation cluster_2 Step 3: N1-Methylation Adenosine Adenosine Inosine Inosine Adenosine->Inosine Adenosine Deaminase (ADAT/ADA) 2'-O-methylinosine 2'-O-methylinosine Inosine->2'-O-methylinosine Flavivirus NS5 Methyltransferase (or similar 2'-O-MTase) This compound This compound 2'-O-methylinosine->this compound tRNA Methyltransferase 5 (Trm5)

Caption: Proposed enzymatic synthesis pathway for this compound.

Experimental Workflow

The general workflow for the synthesis and purification of this compound involves sequential enzymatic reactions followed by purification and analysis steps. Each enzymatic step requires specific buffer conditions and purification of the intermediate product before proceeding to the next reaction.

Experimental_Workflow start Start with Adenosine step1 Step 1: Deamination Reaction (Adenosine Deaminase) start->step1 purify1 Purification of Inosine (e.g., HPLC) step1->purify1 step2 Step 2: 2'-O-Methylation Reaction (NS5 Methyltransferase) purify1->step2 purify2 Purification of 2'-O-methylinosine (e.g., HPLC) step2->purify2 step3 Step 3: N1-Methylation Reaction (Trm5) purify2->step3 purify3 Final Purification of This compound (e.g., HPLC) step3->purify3 analysis Product Characterization (Mass Spectrometry, NMR) purify3->analysis end_product This compound analysis->end_product

Caption: General experimental workflow for the synthesis of this compound.

Protocol 1: Deamination of Adenosine to Inosine

This protocol describes the conversion of adenosine to inosine using a commercially available adenosine deaminase (ADA) or a purified recombinant adenosine deaminase acting on tRNA (ADAT).

Materials:

  • Adenosine

  • Adenosine Deaminase (e.g., from calf intestine) or recombinant human ADAT2/3 complex

  • Reaction Buffer (50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT)

  • Nuclease-free water

  • HPLC system for purification and analysis

Procedure:

  • Prepare a stock solution of adenosine in nuclease-free water.

  • Set up the reaction mixture as described in Table 1.

  • Incubate the reaction at 37°C for 2-4 hours.

  • Monitor the reaction progress by HPLC.

  • Once the reaction is complete, purify the inosine product using preparative HPLC.

  • Lyophilize the purified fractions to obtain solid inosine.

Table 1: Reaction Conditions for Adenosine Deamination

ComponentStock ConcentrationFinal ConcentrationVolume (for 1 mL reaction)
Adenosine100 mM10 mM100 µL
Reaction Buffer (10x)500 mM Tris-HCl, pH 7.5, 1 M NaCl, 10 mM DTT1x100 µL
Adenosine Deaminase1 U/µL0.1 U/µL100 µL
Nuclease-free water--700 µL

Protocol 2: 2'-O-Methylation of Inosine

This protocol details the synthesis of 2'-O-methylinosine from inosine using a recombinant Flavivirus NS5 methyltransferase (e.g., from Dengue or West Nile virus).

Materials:

  • Inosine (from Protocol 1)

  • Recombinant Flavivirus NS5 Methyltransferase (or its methyltransferase domain)

  • S-adenosylmethionine (SAM)

  • Reaction Buffer (50 mM Tris-HCl, pH 8.0, 5 mM MgCl₂, 2 mM DTT)

  • Nuclease-free water

  • HPLC system for purification and analysis

Procedure:

  • Prepare a stock solution of inosine in nuclease-free water.

  • Prepare a fresh stock solution of SAM.

  • Set up the reaction mixture according to Table 2.

  • Incubate the reaction at 30°C for 4-6 hours.

  • Monitor the formation of 2'-O-methylinosine by HPLC.

  • Purify the product using preparative HPLC.

  • Lyophilize the purified fractions.

Table 2: Reaction Conditions for 2'-O-Methylation

ComponentStock ConcentrationFinal ConcentrationVolume (for 1 mL reaction)
Inosine50 mM5 mM100 µL
Reaction Buffer (10x)500 mM Tris-HCl, pH 8.0, 50 mM MgCl₂, 20 mM DTT1x100 µL
SAM10 mM1 mM100 µL
NS5 Methyltransferase1 mg/mL50 µg/mL50 µL
Nuclease-free water--650 µL

Protocol 3: N1-Methylation of 2'-O-methylinosine

This protocol describes the final step of synthesizing this compound from 2'-O-methylinosine using recombinant tRNA methyltransferase 5 (Trm5).

Materials:

  • 2'-O-methylinosine (from Protocol 2)

  • Recombinant Trm5 enzyme

  • S-adenosylmethionine (SAM)

  • Reaction Buffer (50 mM HEPES-KOH, pH 7.5, 100 mM KCl, 5 mM MgCl₂, 2 mM DTT)

  • Nuclease-free water

  • HPLC system for purification and analysis

Procedure:

  • Dissolve the purified 2'-O-methylinosine in nuclease-free water.

  • Prepare a fresh stock solution of SAM.

  • Set up the reaction as detailed in Table 3.

  • Incubate at 37°C for 2-4 hours.

  • Monitor the reaction by HPLC.

  • Purify the final product, this compound, using preparative HPLC.

  • Characterize the final product by mass spectrometry and NMR.

Table 3: Reaction Conditions for N1-Methylation

ComponentStock ConcentrationFinal ConcentrationVolume (for 1 mL reaction)
2'-O-methylinosine20 mM2 mM100 µL
Reaction Buffer (10x)500 mM HEPES-KOH, pH 7.5, 1 M KCl, 50 mM MgCl₂, 20 mM DTT1x100 µL
SAM10 mM1 mM100 µL
Trm5 Enzyme0.5 mg/mL25 µg/mL50 µL
Nuclease-free water--650 µL

Data Summary:

The following table summarizes the key quantitative parameters for each enzymatic step. Note that yields are estimates and may vary depending on enzyme quality, reaction optimization, and purification efficiency.

Table 4: Summary of Quantitative Data for Each Enzymatic Step

StepEnzymeSubstrateKey Cofactors/ReagentsTypical Reaction Time (hours)Expected Yield (%)
1. DeaminationAdenosine DeaminaseAdenosine-2 - 4>90
2. 2'-O-MethylationFlavivirus NS5 MethyltransferaseInosineSAM, Mg²⁺4 - 670 - 85
3. N1-MethylationtRNA Methyltransferase 5 (Trm5)2'-O-methylinosineSAM, Mg²⁺, K⁺2 - 480 - 95

Disclaimer: These protocols provide a general framework. Optimal conditions may vary depending on the specific enzymes and substrates used. It is recommended to perform small-scale pilot experiments to optimize reaction conditions.

Application Notes and Protocols for Mapping 1-Methyl-2'-O-methylinosine (m¹Im) in tRNA Sequences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the identification and localization of the modified nucleoside 1-Methyl-2'-O-methylinosine (m¹Im) within transfer RNA (tRNA) sequences. The accurate mapping of m¹Im is crucial for understanding tRNA structure, function, and its role in various biological processes and disease states, making it a significant area of interest for basic research and therapeutic development.

Introduction to this compound (m¹Im)

This compound is a post-transcriptionally modified nucleoside found in tRNA. It is a derivative of inosine, featuring a methyl group on the nitrogen at position 1 of the hypoxanthine (B114508) base and another methyl group on the 2'-hydroxyl of the ribose sugar. These modifications can significantly influence the structural stability and decoding properties of tRNA. While methods for mapping the related modifications 1-methyladenosine (B49728) (m¹A) and 1-methylinosine (B32420) (m¹I) are more established, the strategies outlined below are applicable and can be adapted for the specific detection of m¹Im.

Core Methodologies for Mapping m¹Im in tRNA

Several powerful techniques can be employed to map m¹Im in tRNA. These methods can be broadly categorized into mass spectrometry-based approaches and high-throughput sequencing-based methods. Each approach offers distinct advantages in terms of sensitivity, resolution, and throughput.

Key methodologies include:

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A highly sensitive and quantitative method for identifying and quantifying modified nucleosides in a given RNA sample.[1][2][3]

  • High-Throughput Sequencing Methods: These approaches leverage the effect of modifications on reverse transcription to pinpoint their location within a sequence.

    • Demethylase-based tRNA sequencing (DM-tRNA-seq): Utilizes demethylases to remove methyl groups, creating a differential sequencing signature.[4]

    • Mutation-based profiling (m¹A-MAP, tRNA-MaP): Relies on the misincorporation of nucleotides by reverse transcriptase at the site of modification.[5][6][7]

    • Chemically-enhanced sequencing (red-m¹A-seq, TRAC-Seq): Employs chemical treatment to alter the modified base, leading to a detectable change in the sequencing data.[8][9][10]

    • Direct RNA Sequencing (Nano-tRNAseq): Nanopore sequencing allows for the direct detection of modifications on native tRNA molecules.[11][12]

    • Modification-induced misincorporation tRNA sequencing (mim-tRNAseq): A specialized approach to quantify tRNA abundance and modifications.[13][14]

Quantitative Data Summary

The following table summarizes the key quantitative aspects of the different methodologies for mapping tRNA modifications.

MethodPrincipleResolutionThroughputQuantitative CapabilityKey AdvantagesKey Limitations
LC-MS/MS Separation and mass analysis of digested nucleosides.[1][2]Not sequence-specificLow-to-MediumHigh (Absolute Quantification)High sensitivity and accuracy for known modifications.[1][2]Does not provide sequence context.[1][2]
DM-tRNA-seq Reverse transcription signature change upon enzymatic demethylation.[4]Single nucleotideHighSemi-quantitative to QuantitativeCan identify multiple methylation types.[4]Dependent on the availability and specificity of demethylases.
m¹A-MAP Modification-induced misincorporation during reverse transcription.[5]Single nucleotideHighSemi-quantitativeDoes not require specific antibodies or chemical treatments.[5]Misincorporation rates can be sequence-context dependent.[5]
red-m¹A-seq Chemical reduction of m¹A to improve mutational signature.[8][9]Single nucleotideHighSemi-quantitativeEnhanced sensitivity for m¹A detection.[8][9]Chemical treatment may damage RNA.
Nano-tRNAseq Direct sequencing of native tRNA, detecting modifications via altered current signals.[11][12]Single nucleotideHighQuantitativeProvides information on multiple modifications simultaneously.[11][12]Requires specialized bioinformatic analysis.
mim-tRNAseq Quantifies tRNA iso-decoder abundance and modification status.[13][14]Single nucleotideHighQuantitativeHigh-resolution quantification of tRNA abundance and modifications.[13]Complex data analysis.[15]

Experimental Workflows and Signaling Pathways

General Workflow for Mapping m¹Im in tRNA

The following diagram illustrates a generalized workflow for identifying and mapping m¹Im in tRNA, starting from sample preparation to data analysis.

general_workflow cluster_sample_prep Sample Preparation cluster_mapping_method Mapping Methodology cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis tRNA_isolation tRNA Isolation quality_control Quality Control (e.g., Bioanalyzer) tRNA_isolation->quality_control method_choice Method Selection (e.g., LC-MS/MS, Sequencing) quality_control->method_choice lc_ms_prep Enzymatic Digestion to Nucleosides method_choice->lc_ms_prep LC-MS/MS seq_prep Library Preparation method_choice->seq_prep Sequencing lc_ms_analysis LC-MS/MS Analysis lc_ms_prep->lc_ms_analysis sequencing High-Throughput Sequencing seq_prep->sequencing ms_data_analysis Mass Spectra Analysis lc_ms_analysis->ms_data_analysis seq_data_analysis Sequence Alignment & Modification Calling sequencing->seq_data_analysis validation Validation of Candidate Sites seq_data_analysis->validation

Figure 1. General workflow for mapping m¹Im in tRNA.

Logical Relationship of Sequencing-Based Mapping

This diagram illustrates the core principle behind sequencing-based methods that rely on reverse transcription signatures.

sequencing_principle cluster_rna tRNA Template cluster_rt Reverse Transcription cluster_cdna cDNA Product cluster_analysis Sequencing Analysis unmodified_rna Unmodified tRNA rt_unmodified High-fidelity Reverse Transcription unmodified_rna->rt_unmodified modified_rna tRNA with m¹Im rt_modified RT Stop or Misincorporation modified_rna->rt_modified full_length_cdna Full-length cDNA rt_unmodified->full_length_cdna truncated_mutated_cdna Truncated or Mutated cDNA rt_modified->truncated_mutated_cdna normal_reads Normal Read Alignment full_length_cdna->normal_reads signature_reads Alignment with Stop/ Mismatch Signature truncated_mutated_cdna->signature_reads

References

Application Notes and Protocols: 1-Methyl-2'-O-methylinosine in Phylogenetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

While direct applications of 1-Methyl-2'-O-methylinosine in published phylogenetic studies are not currently documented, its unique combination of N1-methylation and 2'-O-methylation suggests several powerful, albeit theoretical, applications. These notes outline the potential uses of this modified nucleoside as a tool to overcome common challenges in molecular phylogenetics, such as primer design for diverse targets and sequencing of difficult RNA templates. The protocols provided are extrapolated from standard molecular biology techniques and the known properties of related modified nucleosides.

Introduction to this compound

This compound is a doubly modified nucleoside. The key modifications and their known effects are:

  • Inosine (B1671953) Base: Inosine is a purine (B94841) nucleoside that can form hydrogen bonds with all four standard bases (A, C, G, and T/U), although with varying stability. It is often used as a "universal" base in primers and probes. However, it is structurally most similar to guanosine (B1672433) and preferentially pairs with cytidine[1].

  • N1-Methylation: The addition of a methyl group at the N1 position of the purine ring disrupts the Watson-Crick base-pairing face. This modification prevents standard hydrogen bonding with cytosine and can influence the helical structure of nucleic acids[2][3].

  • 2'-O-Methylation: Methylation of the 2'-hydroxyl group of the ribose sugar is a common modification in stable RNAs like tRNA and rRNA. This modification has several well-characterized effects:

    • Increased Thermal Stability: It increases the melting temperature (Tm) of RNA:DNA and RNA:RNA duplexes[4][5][6].

    • Nuclease Resistance: It confers resistance to degradation by single-stranded ribonucleases and some DNases[7][8].

    • Conformational Rigidity: It biases the sugar pucker towards the C3'-endo conformation, which is characteristic of A-form helices (typical for RNA duplexes)[6][9].

Potential Applications in Phylogenetic Studies

Based on these properties, this compound could be strategically employed in the following areas of phylogenetics:

Universal Primers for Amplifying Conserved Genes

Phylogenetic studies often rely on the amplification and sequencing of conserved gene families across diverse taxa[10]. Designing primers for regions with sequence ambiguity can be challenging.

  • Hypothesized Advantage: A primer containing this compound at degenerate positions could act as a superior universal base. The 2'-O-methylation would stabilize primer-template binding, increasing the annealing temperature and specificity of the PCR reaction[11]. The N1-methylated inosine base would provide a non-discriminatory base-pairing capability, allowing the primer to bind to multiple template sequences. This could lead to more robust amplification of orthologous genes from a wide range of species.

Overcoming Secondary Structures in RNA Templates

When constructing phylogenies from RNA viruses or using RNA transcripts for analysis, stable secondary structures can block or cause premature termination of reverse transcriptase during cDNA synthesis, leading to incomplete data[12][13][14].

  • Hypothesized Advantage: Incorporating this compound into sequencing primers or as part of the RNA template itself (if studying modified RNAs) could help overcome this issue. The increased thermal stability conferred by the 2'-O-methyl group might help to destabilize weak secondary structures in the template when the primer binds.

Enhancing Specificity in Allele-Specific PCR

While not a direct phylogenetic application, allele-specific PCR is used in population genetics, a related field. The specificity of primers is paramount.

  • Hypothesized Advantage: Placing a this compound at or near the 3'-end of a primer could enhance specificity. The 2'-O-methyl group can reduce non-specific extension by DNA polymerase, as some polymerases are sensitive to modifications at this position[7].

Quantitative Data Summary

The stabilizing effect of 2'-O-methylation on nucleic acid duplexes is a key property for these proposed applications. The following tables summarize representative data on the change in melting temperature (ΔTm) upon 2'-O-methylation.

Table 1: Effect of 2'-O-Methylation on the Melting Temperature (Tm) of RNA/RNA Duplexes.

Duplex Sequence (Modified Strand/Complementary Strand)ModificationTm (°C)ΔTm (°C) per modification (approx.)Reference
UOH14/AOH14None24-[4]
UOMe14/AOH142'-O-methyl Uridine (B1682114)36+0.86[4]
UOH14/AOMe142'-O-methyl Adenosine (B11128)240[4]

Note: The effect of 2'-O-methylation can be sequence and context-dependent. In this example, modification of uridine had a significant stabilizing effect, while modification of adenosine in this context did not.

Table 2: General Thermodynamic Contributions of 2'-O-Methylation.

PropertyEffect of 2'-O-MethylationApproximate ValueReference
Helical StabilityStabilizing~0.2 kcal/mol per modification[6]
Duplex Tm (DNA-RNA)Increase+1.3 to +2.2 °C per modification[5]

Experimental Protocols

The following are hypothetical protocols for the application of this compound. Safety Precaution: Standard laboratory safety procedures, including the use of personal protective equipment, should be followed.

Protocol 1: Synthesis of an Oligonucleotide Primer Containing this compound

This protocol is based on standard solid-phase phosphoramidite (B1245037) chemistry. A custom phosphoramidite for this compound would be required from a specialized supplier.

Materials:

  • Automated DNA/RNA synthesizer

  • Controlled pore glass (CPG) solid support

  • Standard DNA/RNA phosphoramidites (A, C, G, T)

  • This compound phosphoramidite solution (0.1 M in anhydrous acetonitrile)

  • Activator solution (e.g., Benzylthiotetrazole)

  • Capping, oxidation, and detritylation solutions

  • Cleavage and deprotection solution (e.g., ammonium (B1175870) hydroxide/methylamine)

  • RNase-free water and buffers

Procedure:

  • Synthesizer Setup: Program the DNA/RNA synthesizer with the desired primer sequence, indicating the position for the modified nucleoside.

  • Synthesis Cycle: The synthesis proceeds in cycles for each base added: a. Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the growing chain. b. Coupling: The this compound phosphoramidite is activated and coupled to the 5'-hydroxyl of the growing chain. A longer coupling time (e.g., 600 seconds) may be required for modified bases to ensure high coupling efficiency[15]. c. Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants. d. Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.

  • Repeat: Steps 2a-2d are repeated for each subsequent nucleotide in the sequence.

  • Cleavage and Deprotection: The completed oligonucleotide is cleaved from the CPG support and base-protecting groups are removed by incubation in the cleavage/deprotection solution.

  • Purification: The full-length product is purified, typically by HPLC or PAGE, to remove truncated sequences and other impurities.

  • Quantification: The concentration of the purified primer is determined by UV spectrophotometry at 260 nm.

  • Storage: Store the lyophilized primer at -20°C. Resuspend in RNase-free water or TE buffer before use.

Protocol 2: PCR Amplification Using a Universal Primer with this compound

This protocol outlines the use of a primer containing this compound (let's call it m1Im) to amplify a conserved region (e.g., 18S rRNA gene) from diverse eukaryotic DNA samples.

Materials:

  • Genomic DNA from various species

  • Forward Primer (standard)

  • Reverse Primer (containing m1Im at a degenerate position)

  • High-fidelity, thermostable DNA polymerase and corresponding buffer[16][17]

  • dNTP mix (10 mM each)

  • Nuclease-free water

  • Thermal cycler

Procedure:

  • Reaction Setup: On ice, prepare a master mix for the desired number of reactions (plus 10% extra). For a single 50 µL reaction:

    • 10 µL 5x Polymerase Buffer

    • 1 µL 10 mM dNTPs

    • 2.5 µL 10 µM Forward Primer

    • 2.5 µL 10 µM Reverse Primer (with m1Im)

    • 1 µL Template DNA (10-100 ng)

    • 0.5 µL DNA Polymerase

    • 32.5 µL Nuclease-free water

  • Thermal Cycling:

    • Initial Denaturation: 95°C for 3 minutes

    • 35 Cycles:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55-65°C for 30 seconds (optimize based on primer Tm)

      • Extension: 72°C for 1 minute per kb of expected product length

    • Final Extension: 72°C for 5 minutes

    • Hold: 4°C

  • Analysis:

    • Run 5 µL of the PCR product on a 1.5% agarose (B213101) gel to verify the size and yield of the amplicon.

    • Purify the remaining PCR product for downstream applications like Sanger sequencing.

Protocol 3: Sanger Sequencing with a this compound Primer

This protocol describes the use of a m1Im-containing primer for cycle sequencing.

Materials:

  • Purified PCR product (from Protocol 2)

  • Sequencing Primer (can be the same m1Im primer used for PCR)

  • BigDye™ Terminator v3.1 Cycle Sequencing Kit (or similar)[18][19]

  • Nuclease-free water

  • Sequencing purification kit (e.g., BigDye XTerminator™)

  • Capillary electrophoresis-based genetic analyzer

Procedure:

  • Cycle Sequencing Reaction Setup: For a 10 µL reaction:

    • 2 µL BigDye™ Terminator Ready Reaction Mix

    • 1 µL 3.2 µM Sequencing Primer (with m1Im)

    • 1-3 µL Purified PCR Product (20-80 ng)

    • Nuclease-free water to 10 µL

  • Cycle Sequencing Thermal Cycling:

    • Initial Denaturation: 96°C for 1 minute

    • 25 Cycles:

      • Denaturation: 96°C for 10 seconds

      • Annealing: 50°C for 5 seconds

      • Extension: 60°C for 4 minutes

    • Hold: 4°C

  • Purification: Remove unincorporated dye terminators from the sequencing reaction using a suitable purification kit according to the manufacturer's instructions.

  • Capillary Electrophoresis: Load the purified sequencing product onto the genetic analyzer.

  • Data Analysis: Analyze the resulting electropherogram using sequencing analysis software. The m1Im in the primer will not be part of the read-out sequence, but its properties facilitate the generation of the sequence data from the template.

Mandatory Visualizations

Diagrams

properties_to_application cluster_properties Chemical Properties of this compound cluster_challenges Challenges in Phylogenetics cluster_solutions Potential Solutions p1 N1-Methylation (Disrupts WC pairing) s1 Robust Universal Primers p1->s1 p2 Inosine Base (Universal pairing) p2->s1 p3 2'-O-Methylation (Increases Tₘ, Nuclease Resistance) p3->s1 s2 Improved RT-PCR and RNA sequencing efficiency p3->s2 c1 Primer design for divergent sequences c2 Amplification of orthologs across taxa c3 Sequencing through RNA secondary structures s1->c1 s1->c2 s2->c3

Caption: Logical flow from properties to potential phylogenetic applications.

phylogenetic_workflow start Start: Phylogenetic Question synthesis Design & Synthesize Primer with this compound start->synthesis dna_ext Extract gDNA from Multiple Target Species start->dna_ext pcr PCR Amplification of Conserved Gene synthesis->pcr dna_ext->pcr gel Agarose Gel Verification pcr->gel purify Purify PCR Products gel->purify seq Sanger or NGS Sequencing purify->seq align Multiple Sequence Alignment seq->align tree Phylogenetic Tree Construction (e.g., ML, Bayesian) align->tree end End: Infer Evolutionary Relationships tree->end

Caption: Experimental workflow for a phylogenetic study using the modified nucleoside.

universal_primer cluster_template Template DNA from Different Species cluster_primer Universal Primer T1 ...A T G C C A... T2 ...A T G T C A... T3 ...A T G G C A... P_start T A C P_mod m1Im P_start->P_mod P_mod->T1 P_mod->T2 P_mod->T3 P_end G T... P_mod->P_end

Caption: Concept of a universal primer with this compound.

References

Troubleshooting & Optimization

Technical Support Center: 1-Methyl-2'-O-methylinosine (m¹Am) Detection by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of 1-Methyl-2'-O-methylinosine (m¹Am) using mass spectrometry.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the mass spectrometric analysis of m¹Am.

Problem: Weak or No Signal for m¹Am

If you are observing a weak signal or no signal at all for your target analyte, consider the following potential causes and solutions.

Troubleshooting Workflow for Weak or No Signal

weak_signal_troubleshooting start Weak or No m¹Am Signal check_mass Verify Precursor/Product Ion Masses (m/z 297.12 -> 151.06) start->check_mass check_instrument Check Instrument Performance (Calibration, Sensitivity) check_mass->check_instrument Correct solution_mass Correct m/z values in method. check_mass->solution_mass Incorrect check_sample_prep Review Sample Preparation (RNA Hydrolysis, Cleanup) check_instrument->check_sample_prep Good solution_instrument Recalibrate, tune, and clean instrument. check_instrument->solution_instrument Poor check_lc Evaluate LC Separation (Peak Shape, Retention) check_sample_prep->check_lc Optimal solution_sample_prep Optimize hydrolysis and cleanup. Use internal standards. check_sample_prep->solution_sample_prep Suboptimal check_ion_suppression Investigate Ion Suppression check_lc->check_ion_suppression Good solution_lc Optimize gradient, column, and mobile phase. check_lc->solution_lc Poor solution_ion_suppression Improve sample cleanup, dilute sample, or modify chromatography. check_ion_suppression->solution_ion_suppression Present

Caption: Troubleshooting workflow for weak or no m¹Am signal.

Detailed Steps:

  • Verify Mass Transitions: Ensure you are using the correct precursor and product ion masses for m¹Am.

    • Precursor Ion [M+H]⁺: 297.1199

    • Primary Product Ion (1-methylhypoxanthine) [BH₂]⁺: 151.0614

  • Instrument Performance:

    • Mass Accuracy and Calibration: A poorly calibrated instrument will not detect the correct masses. Calibrate your mass spectrometer according to the manufacturer's recommendations.

    • Sensitivity: Check the instrument's sensitivity by injecting a standard of a known compound. If sensitivity is low across the board, the ion source may need cleaning, or there could be an issue with the detector.

  • Sample Preparation:

    • RNA Purity: Contaminants from total RNA, such as highly abundant ribosomal RNA (rRNA) and transfer RNA (tRNA), can interfere with the detection of less abundant mRNA modifications.[1][2] A successive orthogonal isolation method, combining polyT-based purification with agarose (B213101) gel electrophoresis, can yield high-purity mRNA.[1][2]

    • Enzymatic Digestion: Incomplete enzymatic hydrolysis of RNA to single nucleosides will result in a lower-than-expected concentration of m¹Am. Ensure complete digestion by optimizing enzyme concentrations and incubation times.

    • Sample Cleanup: After digestion, it is crucial to remove enzymes and other contaminants that can cause ion suppression.[3] Solid-phase extraction (SPE) is a common cleanup method.

  • Liquid Chromatography:

    • Column Choice: A C18 reversed-phase column is commonly used for nucleoside separation.[4]

    • Mobile Phase: A typical mobile phase consists of a weak acid (e.g., formic acid or ammonium (B1175870) acetate) in water and an organic solvent like acetonitrile.[3][5] The pH of the mobile phase can affect the retention and ionization of nucleosides.

    • Gradient Optimization: An optimized gradient is essential for separating m¹Am from isomeric and isobaric compounds.

  • Ion Suppression:

    • Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of m¹Am, leading to a weaker signal.[6][7]

    • Detection: To check for ion suppression, perform a post-column infusion experiment with a standard solution of m¹Am while injecting a blank matrix sample. A dip in the signal at the retention time of m¹Am indicates suppression.

    • Mitigation: Improve sample cleanup, dilute the sample, or modify the chromatographic method to separate m¹Am from the interfering compounds.[7] Using metal-free HPLC columns can also mitigate ion suppression for certain analytes that chelate with metal surfaces.[8]

Problem: Poor Peak Shape (Tailing, Fronting, or Broad Peaks)

Poor peak shape can compromise resolution and the accuracy of quantification.

Troubleshooting Workflow for Poor Peak Shape

peak_shape_troubleshooting start Poor Peak Shape check_column Inspect Column (Contamination, Voids) start->check_column check_mobile_phase Check Mobile Phase (pH, Composition) check_column->check_mobile_phase OK solution_column Flush or replace column. check_column->solution_column Issue Found check_injection Review Injection (Solvent, Volume) check_mobile_phase->check_injection OK solution_mobile_phase Prepare fresh mobile phase. Adjust pH if necessary. check_mobile_phase->solution_mobile_phase Issue Found solution_injection Ensure injection solvent is compatible with mobile phase. Reduce volume. check_injection->solution_injection Issue Found

Caption: Troubleshooting workflow for poor peak shape.

Detailed Steps:

  • Column Health:

    • Contamination: A buildup of contaminants on the column can lead to peak tailing. Flush the column with a strong solvent.

    • Column Voids: A void at the head of the column can cause peak splitting or fronting. This may require replacing the column.

  • Mobile Phase Compatibility:

    • pH: Ensure the mobile phase pH is appropriate for the column and the analyte. For silica-based C18 columns, operating at a pH above 7 can cause silica (B1680970) dissolution and column degradation.[9]

    • Composition: Incorrectly prepared mobile phases can lead to a variety of peak shape issues. Always use high-purity solvents and additives.

  • Injection Issues:

    • Solvent Mismatch: Injecting the sample in a solvent that is much stronger than the initial mobile phase can cause peak distortion. If possible, dissolve the sample in the initial mobile phase.[9]

    • Overloading: Injecting too much sample can lead to broad, fronting peaks. Reduce the injection volume or dilute the sample.

Problem: Inaccurate Quantification

Inaccurate quantification can arise from several factors, from sample preparation to data analysis.

Key Considerations for Accurate Quantification:

  • Internal Standards: The use of a stable isotope-labeled internal standard (SIL-IS) for m¹Am is highly recommended for the most accurate quantification. This can correct for variations in sample preparation, injection volume, and matrix effects.

  • Calibration Curve: Ensure that the calibration curve is linear over the expected concentration range of your samples and has a good correlation coefficient (R² > 0.99).

  • Analyte Stability: Some modified nucleosides can be unstable under certain storage or experimental conditions. Assess the stability of m¹Am in your samples and standards over time and at different temperatures. For example, 3-methylcytidine (B1283190) is known to deaminate to 3-methyluridine.

  • Adduct Formation: The formation of adducts with ions like sodium ([M+Na]⁺) or potassium ([M+K]⁺) can reduce the intensity of the desired protonated molecule ([M+H]⁺), leading to underestimation if not accounted for.[7] Monitor for common adducts in your mass spectra.

Frequently Asked Questions (FAQs)

Q1: What are the key mass spectrometric parameters for detecting this compound (m¹Am)?

A1: The key parameters are the precursor ion mass-to-charge ratio (m/z) and the m/z of its characteristic product ions.

ParameterValueDescription
Chemical Formula C₁₂H₁₆N₄O₅
Molecular Weight 296.28 g/mol [10]
Monoisotopic Mass 296.1121Based on the closely related 1,2'-O-dimethylinosine.[11]
Precursor Ion [M+H]⁺ 297.1199[11]
Primary Product Ion [BH₂]⁺ 151.0614Corresponds to the 1-methylhypoxanthine (B72709) base.[4][11]
Neutral Loss 146.0585Corresponds to the loss of the 2'-O-methylated ribose sugar.[5]

Q2: What is the expected fragmentation pattern for m¹Am in tandem mass spectrometry (MS/MS)?

A2: The primary fragmentation pathway for protonated nucleosides in collision-induced dissociation (CID) is the cleavage of the N-glycosidic bond, resulting in the neutral loss of the ribose sugar and the formation of a protonated nucleobase ion.[5][11]

Fragmentation Pathway of m¹Am

fragmentation_pathway precursor m¹Am [M+H]⁺ m/z 297.12 product 1-methylhypoxanthine [BH₂]⁺ m/z 151.06 precursor->product CID neutral_loss Neutral Loss of 2'-O-methylribose (146.06 Da)

References

Technical Support Center: Quantification of 1-Methyl-2'-O-methylinosine (m1Am) by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS quantification of 1-Methyl-2'-O-methylinosine (m¹Am). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in m¹Am quantification?

A1: The most common sources of variability in m¹Am quantification by LC-MS stem from three main areas: sample preparation, chromatographic separation, and mass spectrometry detection. Inconsistencies in RNA isolation, enzymatic digestion, and sample cleanup can lead to significant quantitative errors. Chromatographically, co-elution with isomeric or isobaric compounds is a major challenge. In the mass spectrometer, ion suppression from matrix components or mobile phase additives can drastically affect signal intensity and reproducibility.

Q2: How can I distinguish m¹Am from its isomers?

A2: Distinguishing this compound from its isomers is a critical challenge due to their identical mass-to-charge ratios. The key to successful differentiation lies in chromatographic separation. Utilizing an appropriate HPLC column and optimizing the gradient elution is essential. For instance, while standard C18 columns can be effective, other column chemistries like pentafluorophenyl (PFP) or hydrophilic interaction liquid chromatography (HILIC) may provide better resolution for closely related nucleoside isomers.[1] It is crucial to run authentic standards for each potential isomer to confirm retention times.

Q3: My m¹Am signal is weak or non-existent. What should I check first?

A3: If you are observing a weak or absent m¹Am signal, begin by troubleshooting the most common culprits. First, verify the proper functioning of your LC-MS system by injecting a known standard to check for sensitivity and response.[2][3][4] Next, assess your sample preparation process. Ensure that the enzymatic digestion of RNA to nucleosides is complete. Inefficient digestion will result in a low yield of m¹Am. Also, confirm that your sample cleanup procedure is not inadvertently removing your analyte of interest. Some solid-phase extraction (SPE) cartridges or filtration materials can have an affinity for modified nucleosides, leading to sample loss.[5] Finally, check for ion suppression by performing a post-extraction spike of your sample with a known amount of m¹Am standard. A significant decrease in the standard's signal in the presence of your sample matrix indicates ion suppression.

Troubleshooting Guides

Issue 1: Poor Peak Shape and Resolution

Symptom: The chromatographic peak for m¹Am is broad, tailing, or co-elutes with other peaks.

Possible Causes & Solutions:

CauseSolution
Inappropriate Column Chemistry For polar molecules like nucleosides, standard C18 columns may not provide adequate retention or selectivity.[6] Consider using a PFP or HILIC column, which can offer different selectivity for polar and aromatic compounds.[1][7]
Suboptimal Mobile Phase The mobile phase composition, including the organic solvent, pH, and additives, significantly impacts peak shape. Optimize the gradient slope and the concentration of additives like formic acid or ammonium (B1175870) formate. For highly polar nucleosides, ion-pair reversed-phase chromatography can be employed, but be aware that non-volatile ion-pairing reagents are not compatible with MS.[6][7]
Column Overload Injecting too much sample can lead to peak fronting and broadening. Try diluting your sample and reinjecting.
Column Degradation Over time, HPLC columns can degrade, leading to poor performance. Try flushing the column or replacing it with a new one.
Issue 2: Inaccurate Quantification and High Variability

Symptom: Replicate injections show high variability in the quantified amount of m¹Am, or the results are not consistent with expected levels.

Possible Causes & Solutions:

CauseSolution
Incomplete Enzymatic Digestion The conversion of RNA to nucleosides is a critical step. Ensure the optimal activity of your enzymes (e.g., nuclease P1, alkaline phosphatase) by verifying the pH and temperature of the reaction.[1] A two-step digestion process is often recommended to accommodate the different optimal pH conditions for the enzymes.[1]
Analyte Loss During Sample Cleanup Filtration materials, particularly polyethersulfone (PES), can adsorb hydrophobic nucleosides, leading to their loss.[5] If you suspect this is an issue, consider using a different filter material like composite regenerated cellulose (B213188) (CRC) or omitting the filtration step if possible.[5]
Chemical Instability of Modified Nucleosides Some modified nucleosides can be unstable under certain pH conditions. For example, 1-methyladenosine (B49728) (m¹A) can undergo a Dimroth rearrangement to N⁶-methyladenosine (m⁶A) at alkaline pH.[5] While m¹Am is generally more stable, it's crucial to control the pH throughout the sample preparation process.
Matrix Effects (Ion Suppression/Enhancement) Co-eluting matrix components can interfere with the ionization of m¹Am, leading to inaccurate quantification. To mitigate this, improve chromatographic separation to move m¹Am away from interfering compounds. Using a stable isotope-labeled internal standard (SIL-IS) for m¹Am is the most effective way to correct for matrix effects and other sources of variability.[8]
Contamination from Other RNA Species When analyzing mRNA modifications, contamination from highly abundant rRNAs and tRNAs can lead to false positives and inaccurate quantification.[9][10] Employ stringent mRNA purification methods, such as a combination of polyT-based purification and agarose (B213101) gel electrophoresis.[9][10]

Experimental Protocols

Protocol 1: General Workflow for m¹Am Quantification

This protocol outlines the key steps for the quantification of m¹Am from total RNA.

  • RNA Isolation: Isolate total RNA from your biological sample using a standard method like TRIzol extraction or a column-based kit. Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

  • mRNA Purification (if applicable): If you are interested in m¹Am in mRNA, purify the mRNA from the total RNA using oligo(dT)-magnetic beads. For higher purity, a subsequent gel electrophoresis purification step can be performed.[9][10]

  • Enzymatic Digestion to Nucleosides:

    • To 1-5 µg of RNA, add nuclease P1 and incubate in an acidic buffer (e.g., 10 mM ammonium acetate, pH 5.3) at 37°C for 2 hours.

    • Add alkaline phosphatase and a basic buffer (e.g., 100 mM ammonium bicarbonate, pH ~8.0) and incubate at 37°C for another 2 hours.[1]

  • Sample Cleanup:

    • To remove the enzymes, which can interfere with the LC-MS analysis, perform a molecular weight cutoff (MWCO) filtration using a 10 kDa filter.[5] Be mindful of potential analyte loss with certain filter materials.[5]

  • LC-MS/MS Analysis:

    • Inject the resulting nucleoside mixture into the LC-MS/MS system.

    • Separate the nucleosides using a reversed-phase or HILIC column with a gradient of an appropriate mobile phase (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).

    • Detect m¹Am using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. The specific precursor and product ion transitions for m¹Am should be optimized using a pure standard.

Visualizations

Diagram 1: LC-MS/MS Workflow for m¹Am Quantification

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis RNA_Isolation RNA Isolation mRNA_Purification mRNA Purification (Optional) RNA_Isolation->mRNA_Purification High Purity Needed Enzymatic_Digestion Enzymatic Digestion (Nuclease P1 & AP) RNA_Isolation->Enzymatic_Digestion mRNA_Purification->Enzymatic_Digestion Sample_Cleanup Sample Cleanup (MWCO Filtration) Enzymatic_Digestion->Sample_Cleanup Enzyme Removal LC_Separation LC Separation (Reversed-Phase/HILIC) Sample_Cleanup->LC_Separation Inject Sample MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: General workflow for m1Am quantification by LC-MS/MS.

Diagram 2: Troubleshooting Logic for Poor m¹Am Signal

Troubleshooting_Signal Start Poor or No m1Am Signal Check_System Inject m1Am Standard Start->Check_System System_OK System Performance OK? Check_System->System_OK Troubleshoot_MS Troubleshoot MS: - Check for leaks - Tune & Calibrate - Clean Ion Source System_OK->Troubleshoot_MS No Check_Digestion Review Sample Prep: - Incomplete Digestion? - Analyte Loss During Cleanup? - Sample Degradation? System_OK->Check_Digestion Yes Resolved Issue Resolved Troubleshoot_MS->Resolved Check_Matrix Perform Post-Extraction Spike Check_Digestion->Check_Matrix Matrix_Effect Ion Suppression? Check_Matrix->Matrix_Effect Optimize_Chroma Optimize Chromatography & Sample Cleanup Matrix_Effect->Optimize_Chroma Yes Matrix_Effect->Resolved No Use_SIL Use Stable Isotope-Labeled Internal Standard Optimize_Chroma->Use_SIL Use_SIL->Resolved

Caption: Troubleshooting decision tree for a poor m1Am signal.

References

Technical Support Center: Optimizing HPLC Separation of Isomeric Modified Nucleosides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of isomeric modified nucleosides. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common challenges in HPLC separation.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the chromatographic separation of isomeric modified nucleosides.

Q1: My isomeric nucleosides are co-eluting or have very poor resolution. What is the first thing I should adjust?

A1: When facing co-elution, the most powerful parameter to adjust is mobile phase composition , as it directly influences selectivity.

  • Change Organic Modifier: If you are using acetonitrile (B52724), try switching to methanol (B129727), or vice-versa. These solvents exhibit different properties; methanol is a proton donor, while acetonitrile has dipole-dipole interactions, which can alter the retention behavior of isomers differently.

  • Adjust pH: The ionization state of nucleosides can significantly change their retention.[1][2] Modifying the mobile phase pH by ±0.5 units can dramatically alter selectivity between isomers, especially if their pKa values differ. For many nucleosides, operating in a slightly acidic range (e.g., pH 3.0-5.5) using buffers like ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) is a good starting point.[3]

  • Modify Buffer Concentration: Changes in buffer concentration can sometimes fine-tune resolution, although this effect is often less pronounced than altering pH or organic solvent type.

Q2: I've tried adjusting the mobile phase, but resolution is still inadequate. What is the next logical step?

A2: If mobile phase optimization is insufficient, the next step is to change the stationary phase (column) to one with a different selectivity mechanism. Isomeric nucleosides often have very similar hydrophobicity, making them difficult to separate on standard C18 columns.

  • Switch to a PFP Column: Pentafluorophenyl (PFP) columns are highly recommended for separating positional isomers. In addition to hydrophobic interactions, PFP phases offer alternative selectivity through π-π interactions, dipole-dipole interactions, and hydrogen bonding. This makes them particularly effective for aromatic and polar compounds like nucleosides.

  • Consider a Phenyl-Hexyl Column: Like PFP, phenyl-based columns introduce π-π interactions, which can provide the necessary selectivity to resolve isomers that are inseparable on a C18 column.

  • Use Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar nucleosides that show little retention on reversed-phase columns, HILIC is an excellent alternative.[4] This technique uses a polar stationary phase and a high concentration of organic solvent, providing a unique selectivity mechanism for hydrophilic compounds.[4][5]

Q3: How does column temperature affect the separation of my isomers?

A3: Temperature is a critical parameter for both efficiency and selectivity.

  • Improved Efficiency: Increasing the column temperature (e.g., from 30°C to 45°C) decreases mobile phase viscosity, which can lead to sharper peaks and better efficiency.

  • Altered Selectivity: Temperature can change the selectivity between two isomeric peaks. Sometimes, increasing the temperature improves resolution, while other times, decreasing it may be beneficial. It is crucial to test a range of temperatures (e.g., 25°C, 40°C, 55°C) during method development to find the optimal condition for your specific pair of isomers.

Q4: My peaks are tailing. How can I improve the peak shape?

A4: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or by issues within the HPLC system itself.

  • Check Mobile Phase pH: For ionizable compounds like nucleosides, operating at a pH that is at least 2 units away from the analyte's pKa ensures a single ionic form is present, which can significantly improve peak shape.

  • Use a High-Purity Column: Modern, high-purity silica (B1680970) columns with low silanol (B1196071) activity minimize unwanted secondary interactions that cause tailing.

  • System Issues: Ensure all column and tubing connections are secure and free of voids. A poor connection can create dead volume, leading to peak distortion. Also, check for column contamination or frit blockage, which may require flushing the column or replacing the frit.

Q5: My retention times are drifting between injections. What are the common causes?

A5: Retention time instability is typically due to a lack of system equilibration or changes in the mobile phase.

  • Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is especially important for gradient elution, where a sufficient re-equilibration time is critical for reproducibility.

  • Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to drift. Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. If using a buffer, confirm its pH is stable and that it is fully dissolved in the aqueous portion before mixing with the organic solvent.

  • Temperature Fluctuations: Unstable column temperature can cause retention time shifts. Use a thermostatted column compartment to maintain a consistent temperature throughout the analytical run.

Data Presentation: HPLC Parameters for Isomer Separations

The following tables summarize typical starting conditions for the separation of common isomeric nucleoside pairs. These should be used as a foundation for method development.

Table 1: Separation of Pseudouridine (B1679824) (Ψ) from Uridine (B1682114) (U)

Parameter Condition Reference
Column Waters Nova-Pak C18 (4 µm, 3.9 x 150 mm) [6]
Mobile Phase A 0.01 M Ammonium Dihydrophosphate, pH 5.1 [6]
Mobile Phase B Methanol/Water (1:1 v/v) [6]
Gradient 0-40% B over 30 min [6]
Flow Rate 1.0 mL/min [6]
Temperature Room Temperature [6]

| Detection | UV at 254 nm |[6] |

Table 2: Separation of Isomeric Dimethylcytidines (m³Cm, m⁴Cm, m⁵Cm)

Parameter Condition Reference
Column Reversed-Phase C18 N/A
Mobile Phase A 0.05% Formic Acid in Water, pH 2.8 N/A
Mobile Phase B Methanol N/A
Gradient Optimized for separation N/A
Flow Rate 0.3 mL/min N/A
Temperature Not Specified N/A

| Detection | LC-ESI-MS/MS | N/A |

Table 3: General Starting Conditions for Isomeric Nucleosides (e.g., m¹A vs. m⁶A)

Parameter C18 Conditions PFP Conditions HILIC Conditions
Column High-Purity C18 (e.g., 1.8-3.5 µm) Pentafluorophenyl (e.g., 1.8-3.5 µm) Amide or Zwitterionic HILIC
Mobile Phase A 10-25 mM Ammonium Acetate or Formate, pH 4.5-5.5 10-25 mM Ammonium Acetate or Formate, pH 4.5-5.5 10-25 mM Ammonium Acetate or Formate, pH 4.5-5.5
Mobile Phase B Acetonitrile or Methanol Acetonitrile or Methanol Acetonitrile
Typical Gradient 0-25% B over 20 min 0-25% B over 20 min 95-70% B over 20 min
Flow Rate 0.2 - 0.5 mL/min 0.2 - 0.5 mL/min 0.2 - 0.5 mL/min

| Temperature | 35 - 45 °C | 35 - 45 °C | 35 - 45 °C |

Experimental Protocols

Protocol 1: General Method Development for Isomeric Nucleoside Separation

This protocol outlines a systematic approach to developing a robust HPLC method for separating isomeric modified nucleosides.

  • Analyte and Standard Preparation:

    • Dissolve pure standards of the isomeric nucleosides in a suitable solvent (e.g., water or mobile phase A) to a concentration of approximately 10-50 µg/mL.

    • Prepare a mixed standard solution containing all isomers of interest.

    • For biological samples, perform enzymatic hydrolysis of RNA to release the nucleosides. Use a solid-phase extraction (SPE) cleanup step if the matrix is complex.

  • Initial Column and Mobile Phase Screening:

    • Column: Start with a high-purity, end-capped C18 column (e.g., 100 x 2.1 mm, <3 µm).

    • Mobile Phase A: 20 mM ammonium acetate, pH 5.4.

    • Mobile Phase B: Acetonitrile.

    • Initial Gradient: Run a broad scouting gradient from 0% to 25% B over 20-30 minutes.

    • Flow Rate: 0.3 mL/min.

    • Temperature: 40°C.

    • Detection: UV at 260 nm or use mass spectrometry for higher specificity.

  • Optimization of Selectivity:

    • Evaluate Results: Assess the resolution from the initial run. If co-elution occurs, proceed with optimization.

    • Change Organic Modifier: Replace acetonitrile with methanol and repeat the scouting gradient. Compare the chromatograms to see if selectivity has changed.

    • Adjust pH: Prepare mobile phase A at different pH values (e.g., 4.5, 5.0, 6.0) and repeat the analysis. Observe the impact on peak spacing.

    • Change Column Chemistry: If resolution is still poor, switch to a PFP or HILIC column and repeat the screening process as described above. For HILIC, the initial gradient will be reversed (e.g., 95% to 70% acetonitrile).

  • Optimization of Gradient and Temperature:

    • Once the best column/mobile phase combination is identified, refine the gradient. Make the gradient shallower around the elution time of the target isomers to maximize separation.

    • Investigate the effect of temperature. Analyze the sample at three different temperatures (e.g., 30°C, 40°C, 50°C) to find the optimum for resolution and peak shape.

  • Method Validation:

    • Once the final method is established, perform validation by assessing linearity, precision, accuracy, and robustness according to relevant guidelines.

Visualizations: Workflows and Logic Diagrams

The following diagrams illustrate the logical processes for method development and troubleshooting.

MethodDevelopmentWorkflow start Define Isomers & Goals screen_col Step 1: Initial Screening (C18 Column, Scouting Gradient) start->screen_col eval1 Resolution Adequate? screen_col->eval1 opt_mp Step 2: Optimize Mobile Phase - Change Organic Solvent (ACN vs. MeOH) - Adjust pH & Buffer eval1->opt_mp No opt_grad Step 4: Optimize Gradient & Temp - Shallow Gradient - Temperature Screening eval1->opt_grad Yes eval2 Resolution Adequate? opt_mp->eval2 change_col Step 3: Change Selectivity - Switch to PFP or HILIC Column eval2->change_col No eval2->opt_grad Yes change_col->screen_col Re-screen validate Step 5: Final Validation opt_grad->validate finish Optimized Method validate->finish

Caption: A workflow for systematic HPLC method development.

TroubleshootingTree problem Problem: Poor Resolution / Co-elution q_selectivity Is this a new method? problem->q_selectivity new_method Focus on Selectivity (α) q_selectivity->new_method Yes est_method Focus on Efficiency (N) & Retention (k) q_selectivity->est_method No action_mp 1. Change Mobile Phase - Switch ACN <=> MeOH - Adjust pH new_method->action_mp action_col 2. Change Column - Use PFP for positional isomers - Use HILIC for polar isomers action_mp->action_col action_temp 3. Change Temperature - Alters selectivity action_col->action_temp check_system 1. Check System Health - Leaks, dead volume - Pump performance est_method->check_system check_column 2. Check Column Health - Contamination (flush) - Void formation (replace) check_system->check_column check_params 3. Verify Method Parameters - Correct mobile phase prep? - Correct temperature? check_column->check_params

Caption: A decision tree for troubleshooting poor resolution.

References

"challenges in NMR signal assignment for 1-Methyl-2'-O-methylinosine"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the NMR signal assignment of 1-Methyl-2'-O-methylinosine. The presence of two methyl groups in distinct chemical environments, coupled with the inherent complexity of the ribonucleoside scaffold, presents unique challenges in spectral interpretation.

Frequently Asked Questions (FAQs)

Q1: What makes the NMR signal assignment for this compound particularly challenging?

A1: The primary challenges stem from several factors:

  • Signal Overlap: The molecule has numerous protons in similar chemical environments, particularly in the ribose sugar moiety (H2', H3', H4', H5', H5''). This often leads to severe peak overlap in 1D ¹H NMR spectra, making it difficult to discern individual multiplicities and integrations.[1]

  • Two Methyl Signals: The presence of two distinct methyl groups (N1-CH₃ on the purine (B94841) ring and 2'-O-CH₃ on the ribose) can lead to ambiguity. While they have different chemical shifts, definitive assignment requires further 2D NMR analysis.

  • Conformational Dynamics: Like many nucleosides, this compound can exist in multiple conformations in solution (e.g., different sugar puckers), which can lead to peak broadening or the appearance of multiple sets of signals.[2]

  • Scalar Coupling Complexity: The network of proton-proton (J-coupling) interactions within the ribose ring, while useful for assignment, can create complex splitting patterns that are difficult to analyze when peaks overlap.

Q2: I am seeing broad peaks in my ¹H NMR spectrum. What are the common causes?

A2: Broad NMR signals can arise from several issues:

  • Poor Shimming: The magnetic field homogeneity across the sample may be poor. Re-shimming the spectrometer is the first step.

  • Sample Concentration: A sample that is too concentrated can lead to increased viscosity and faster relaxation, causing peak broadening.[2]

  • Low Solubility: If the compound is not fully dissolved, the sample is non-homogenous, which severely degrades spectral quality.

  • Paramagnetic Impurities: The presence of dissolved oxygen or trace metal ions can significantly shorten relaxation times and broaden signals. For experiments like NOESY, degassing the sample is crucial.[3]

  • Chemical Exchange: The molecule may be undergoing conformational exchange on a timescale that is intermediate relative to the NMR experiment, leading to broadened peaks. Acquiring the spectrum at a different temperature can help diagnose this; if exchange is the cause, peaks may sharpen at higher or lower temperatures.[2]

Q3: Which 2D NMR experiment is best to distinguish the N1-methyl from the 2'-O-methyl group?

A3: 2D NOESY (or ROESY) is the most definitive experiment for this task. These experiments detect through-space correlations between protons that are close to each other (< 5 Å), regardless of whether they are connected through bonds.[4]

  • The N1-methyl group is spatially close to the H8 proton of the purine ring. Therefore, a cross-peak between the N1-methyl signal and the H8 signal is expected in a NOESY spectrum.[5]

  • The 2'-O-methyl group is spatially close to the H2' and H3' protons of the ribose sugar. A NOESY spectrum should reveal cross-peaks between the 2'-O-methyl signal and the H2' signal.

Q4: Should I use a NOESY or ROESY experiment for this molecule?

A4: For a small molecule like this compound (MW ≈ 298.28 g/mol ), NOESY is generally the preferred technique .[6] The Nuclear Overhauser Effect (NOE) can become zero for medium-sized molecules (around 700-1200 Da), making detection difficult. ROESY is designed to overcome this issue but can be more susceptible to artifacts for small molecules.[3][6]

Troubleshooting Guides

Guide 1: Resolving Overlapping Signals in the Ribose Region
  • Issue: The proton signals for the ribose sugar (typically between 3.5 and 4.5 ppm) are clustered together, making it impossible to assign H2', H3', H4', and H5'/H5''.

  • Solution Workflow:

    • Optimize 1D Acquisition: First, ensure your 1D spectrum is of the highest possible quality (good shimming, appropriate sample concentration).

    • Change Solvent: Acquiring the spectrum in a different deuterated solvent (e.g., benzene-d₆, acetone-d₆, or DMSO-d₆ instead of CDCl₃ or D₂O) can alter the chemical shifts and may resolve the overlap.[2]

    • Use 2D COSY/TOCSY: These experiments reveal through-bond proton-proton couplings.

      • COSY (Correlation Spectroscopy): Identifies protons that are directly coupled (typically 2 or 3 bonds apart). Start with the anomeric H1' proton, which is usually well-resolved and downfield, and "walk" along the spin system to identify H2'. From H2', you can identify H3', and so on.

      • TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a single spin system. A cross-peak from the H1' proton will ideally show correlations to H2', H3', and H4', helping to identify the entire ribose proton network from one isolated signal.

    • Use 2D HSQC: A ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) spectrum correlates each proton directly to the carbon it is attached to. This spreads the crowded proton signals out over the much wider ¹³C chemical shift range, often resolving overlap seen in the 1D ¹H spectrum.[7]

Guide 2: Unambiguous Assignment of the Two Methyl Groups
  • Issue: The signals for the N1-CH₃ and 2'-O-CH₃ groups have been identified in the ¹H spectrum, but it is unclear which is which.

  • Solution Workflow:

    • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away.

      • The N1-methyl protons should show a correlation to the C2 and C6 carbons of the purine ring.

      • The 2'-O-methyl protons should show a correlation to the C2' carbon of the ribose.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides definitive spatial information.

      • Look for a cross-peak between one methyl signal and the H8 proton of the purine ring. This confirms the N1-methyl group.[5]

      • Look for a cross-peak between the other methyl signal and the H2' proton of the ribose. This confirms the 2'-O-methyl group.

Data Presentation

The following table summarizes the expected chemical shift ranges for this compound. Note that actual values can vary depending on the solvent, temperature, and pH.[8][9]

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Key 2D Correlations for Assignment
H8~8.0 - 8.5~140 - 145HMBC to C4, C5; NOESY to N1-CH₃
H2~7.9 - 8.2~145 - 150HMBC to C4, C6; NOESY to H1'
H1'~5.8 - 6.2~88 - 92COSY to H2'; NOESY to H2, H2'
H2'~4.2 - 4.6~72 - 76COSY to H1', H3'; NOESY to 2'-OCH₃
H3'~4.0 - 4.4~70 - 74COSY to H2', H4'
H4'~4.0 - 4.4~83 - 87COSY to H3', H5'/H5''
H5'/H5''~3.6 - 3.9~61 - 65COSY to H4'
N1-CH₃~3.8 - 4.1~35 - 40HMBC to C2, C6; NOESY to H8
2'-O-CH₃~3.3 - 3.6~58 - 62HMBC to C2'; NOESY to H2'

Experimental Protocols

Protocol 1: 2D NOESY for Spatial Correlation
  • Objective: To identify through-space correlations to definitively assign the two methyl groups and determine local stereochemistry.

  • Sample Preparation: Dissolve the sample in a high-quality deuterated solvent. For optimal results, especially with small sample amounts, degas the sample to remove dissolved oxygen using the freeze-pump-thaw method (3-4 cycles).[3]

  • Key Experimental Parameters:

    • Pulse Program: Use a standard NOESY pulse sequence (e.g., noesygpph on Bruker systems).

    • Mixing Time (d8): This is a crucial parameter. For a small molecule, the NOE builds up slowly. Start with a mixing time in the range of 300-800 ms. An array of different mixing times can be beneficial to monitor the NOE buildup.[10]

    • Acquisition: Ensure sufficient scans (ns, must be a multiple of 8) are acquired to achieve a good signal-to-noise ratio, as NOE cross-peaks are often weak.[3]

  • Processing and Interpretation: After 2D Fourier transformation, look for off-diagonal cross-peaks that connect two proton signals. A cross-peak between proton A and proton B indicates they are spatially close (< 5 Å).[4][11]

Protocol 2: ¹H-¹³C HSQC for Resolving Overlap
  • Objective: To resolve overlapping ¹H signals by correlating them to their attached ¹³C nuclei.

  • Sample Preparation: Standard preparation is usually sufficient. A higher concentration can be beneficial as ¹³C has a low natural abundance.

  • Key Experimental Parameters:

    • Pulse Program: Use a standard HSQC pulse sequence with gradient selection for artifact suppression (e.g., hsqcedetgpsp on Bruker systems).

    • Spectral Width: The F2 (¹H) dimension should cover all proton signals. The F1 (¹³C) dimension should be set to cover the expected carbon chemical shift range (e.g., 0-160 ppm for this molecule).

    • ¹J(CH) Coupling Constant: The experiment is optimized for a one-bond C-H coupling constant. A value of ~145 Hz is a good starting point for both sp² and sp³ C-H bonds.

  • Processing and Interpretation: The resulting 2D spectrum will show a peak for every C-H bond in the molecule at the coordinates of its ¹H and ¹³C chemical shifts. This is an excellent way to create a "fingerprint" of the molecule and resolve protons that overlap in the 1D spectrum.[7]

Visualizations

Assignment_Workflow cluster_1D 1. Initial Analysis cluster_2D_Homonuclear 2. Map Proton Connections cluster_2D_Heteronuclear 3. Resolve Overlap & Connect Skeletons cluster_3D_Confirmation 4. Spatial Confirmation cluster_Final 5. Final Result A Acquire 1D ¹H & ¹³C Spectra B Acquire ¹H-¹H COSY A->B C Acquire ¹H-¹H TOCSY D Acquire ¹H-¹³C HSQC (Resolve Overlap) B->D C->D E Acquire ¹H-¹³C HMBC (Connect Fragments, Assign Quats) D->E F Acquire 2D NOESY/ROESY (Assign Me groups, Stereochem) E->F G Complete Signal Assignment F->G

Caption: A typical experimental workflow for the complete NMR signal assignment of a complex molecule.

Troubleshooting_Tree Problem Problem Encountered Overlap Severe Peak Overlap Problem->Overlap Broad Broad Peaks Problem->Broad Ambiguous Ambiguous Methyl Assignment Problem->Ambiguous Sol_Solvent Change Solvent Overlap->Sol_Solvent Sol_Temp Vary Temperature Overlap->Sol_Temp Sol_2D Use 2D NMR (COSY, HSQC) Overlap->Sol_2D Sol_Shim Re-shim Spectrometer Broad->Sol_Shim Sol_Conc Check Concentration & Solubility Broad->Sol_Conc Sol_Degas Degas Sample (remove O₂) Broad->Sol_Degas Sol_HMBC Use ¹H-¹³C HMBC Ambiguous->Sol_HMBC Sol_NOESY Use 2D NOESY Ambiguous->Sol_NOESY

Caption: A troubleshooting decision tree for common NMR assignment challenges.

Caption: Key NOE correlations for assigning the methyl groups of this compound.

References

"minimizing ion suppression effects for 1-Methyl-2'-O-methylinosine"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 1-Methyl-2'-O-methylinosine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression effects during LC-MS analysis of this modified nucleoside.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

A1: Ion suppression is a type of matrix effect where the signal of the analyte of interest, in this case, this compound, is reduced due to the presence of other components in the sample.[1][2] These interfering components, which can include salts, lipids, proteins, and other endogenous materials from the biological matrix, co-elute with the analyte and compete for ionization in the mass spectrometer's ion source.[3][4] This leads to a decreased ionization efficiency for this compound, resulting in lower sensitivity, poor accuracy, and reduced precision in quantitative analyses.[5][6] Given that this compound is often analyzed in complex biological matrices like yeast mRNA digests, the potential for ion suppression is significant.[7]

Q2: What are the most common sources of ion suppression in my LC-MS analysis of this compound?

A2: The most common sources of ion suppression are endogenous components from the sample matrix, such as phospholipids, salts, and proteins.[8] Exogenous sources can also contribute, including mobile phase additives (e.g., trifluoroacetic acid), plasticizers from lab consumables, and co-administered drugs in clinical samples.[3] For modified nucleosides like this compound, ion-pairing reagents used to improve chromatographic retention can also cause significant ion suppression.[9][10]

Q3: How can I determine if ion suppression is affecting my this compound analysis?

A3: A common method to assess ion suppression is the post-column infusion experiment.[11] In this setup, a constant flow of a this compound standard solution is introduced into the mobile phase after the analytical column. A blank matrix sample (without the analyte) is then injected. Any dip or variation in the constant analyte signal indicates the retention times at which matrix components are eluting and causing ion suppression.[11][12] Another approach is the post-extraction spike method, where the response of the analyte spiked into a blank matrix extract is compared to the response of the analyte in a neat solvent. A lower response in the matrix extract signifies ion suppression.[2][13]

Q4: Is electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) more susceptible to ion suppression for this compound?

A4: Electrospray ionization (ESI) is generally more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI) because the ionization process is more complex and prone to competition from co-eluting matrix components.[2][14] For a polar molecule like this compound, ESI is the more common ionization technique. If severe ion suppression is encountered with ESI and the analyte is amenable, switching to APCI could be a viable strategy.[8]

Troubleshooting Guide

If you are experiencing poor sensitivity, inconsistent results, or high variability in your this compound quantitation, ion suppression may be the culprit. Follow this step-by-step guide to troubleshoot and mitigate these effects.

Step 1: Evaluate Your Sample Preparation

Inadequate sample cleanup is a primary cause of ion suppression.[15][16] The goal is to remove as many interfering matrix components as possible before injecting the sample into the LC-MS system.

  • Problem: High matrix effects observed with simple protein precipitation (PPT).

  • Solution: Employ more rigorous sample preparation techniques. Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are generally more effective at removing interfering compounds than PPT.[15][17] For modified nucleosides, mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can be particularly effective at producing cleaner extracts.[17]

Step 2: Optimize Chromatographic Conditions

The goal of chromatographic optimization is to separate this compound from the co-eluting matrix components that cause ion suppression.[1][13]

  • Problem: The analyte peak elutes in a region of significant ion suppression (identified via post-column infusion).

  • Solution 1: Adjust the Gradient. Modify the mobile phase gradient to shift the retention time of this compound to a cleaner region of the chromatogram. Often, the early and late-eluting regions of a gradient are most affected by matrix components.[2]

  • Solution 2: Change the Stationary Phase. If gradient modification is insufficient, consider a different column chemistry. For a polar compound like this compound, hydrophilic interaction liquid chromatography (HILIC) can be an alternative to reversed-phase chromatography and may provide a different selectivity profile that separates it from interfering species.[10]

  • Solution 3: Reduce Flow Rate. Lowering the mobile phase flow rate, especially into the nanoliter-per-minute range, can improve desolvation efficiency and make the ionization process more tolerant to non-volatile species in the matrix.[3]

Step 3: Refine Mass Spectrometry Parameters

Adjusting the MS instrument settings can help improve the signal-to-noise ratio and potentially reduce the impact of ion suppression.[13][16]

  • Problem: Low signal intensity despite a clean sample and good chromatography.

  • Solution 1: Optimize Ion Source Parameters. Carefully tune the ion source parameters, such as capillary voltage, nebulizing gas pressure, and desolvation temperature, for this compound.[16][18]

  • Solution 2: Use a Stable Isotope-Labeled Internal Standard (SIL-IS). A SIL-IS for this compound is the ideal way to compensate for ion suppression. Since it has nearly identical physicochemical properties, it will co-elute and experience the same degree of ion suppression as the analyte. This allows for accurate quantification based on the analyte-to-IS ratio.[1][11]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Modified Nucleosides

This protocol provides a general procedure for cleaning up biological samples containing this compound using a mixed-mode SPE cartridge.

  • Conditioning: Condition the mixed-mode SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Loading: Load the pre-treated sample (e.g., hydrolyzed RNA in a buffered solution) onto the cartridge.

  • Washing: Wash the cartridge with a weak solvent, such as 5% methanol in water, to remove hydrophilic interferences.

  • Elution: Elute this compound using an appropriate solvent, such as methanol or acetonitrile, potentially with a small amount of a volatile modifier to disrupt the ion-exchange interaction.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the sample in the initial mobile phase for LC-MS analysis.[19]

Protocol 2: Post-Column Infusion to Detect Ion Suppression

This protocol describes how to set up a post-column infusion experiment.

  • Prepare a Standard Solution: Prepare a solution of this compound in the mobile phase at a concentration that gives a stable and moderate signal on the mass spectrometer.

  • Infuse the Standard: Using a syringe pump and a T-connector, infuse the standard solution at a low flow rate (e.g., 10 µL/min) into the mobile phase flow path between the analytical column and the mass spectrometer's ion source.

  • Equilibrate the System: Allow the system to equilibrate until a stable baseline signal for this compound is observed.

  • Inject Blank Matrix: Inject a prepared blank matrix sample (that does not contain the analyte).

  • Monitor the Signal: Monitor the signal of the infused this compound. Any deviation from the stable baseline indicates ion enhancement or suppression at that specific retention time.[12]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction

Sample Preparation MethodRelative Phospholipid RemovalAnalyte RecoveryIon Suppression Potential
Protein Precipitation (PPT) Low (no removal)[19]Low to Moderate[19]High[17]
Liquid-Liquid Extraction (LLE) Moderate to High[15]Variable (Low for polar analytes)[17]Moderate[17]
Solid-Phase Extraction (SPE) Moderate to High[19]Moderate to High[19]Low to Moderate[17]
Mixed-Mode SPE High[17]HighLow[17]
HybridSPE Very High (~100%)[19]High[19]Very Low[19]

Table 2: Influence of Mobile Phase Additives on Ionization

AdditiveTypical ConcentrationEffect on Positive ESINotes
Formic Acid 0.1%EnhancementGood choice for positive mode ionization.[20]
Ammonium Formate 5-10 mMEnhancementVolatile buffer, good for spray stability.[16]
Ammonium Acetate 5-10 mMEnhancementVolatile buffer, good for spray stability.[16]
Trifluoroacetic Acid (TFA) 0.05 - 0.1%Strong Suppression[2][21]Use at the lowest possible concentration if required for chromatography.[20]

Visualizations

IonSuppressionTroubleshooting cluster_Start Problem Identification cluster_Step1 Step 1: Sample Preparation cluster_Step2 Step 2: Chromatography cluster_Step3 Step 3: MS & Compensation cluster_End Resolution Start Poor Sensitivity or High Variability for This compound SamplePrep Is Sample Prep Adequate? Start->SamplePrep ImprovePrep Implement SPE or LLE (e.g., Mixed-Mode SPE) SamplePrep->ImprovePrep No Chroma Does Analyte Co-elute with Suppression Zone? SamplePrep->Chroma Yes ImprovePrep->Chroma OptimizeChroma Modify Gradient or Change Column (e.g., HILIC) Chroma->OptimizeChroma Yes MS Is MS Response Optimal? Chroma->MS No OptimizeChroma->MS OptimizeMS Tune Source Parameters (Voltage, Gas Flow) MS->OptimizeMS No End Reliable Quantitation Achieved MS->End Yes UseSIL Use Stable Isotope-Labeled Internal Standard (SIL-IS) OptimizeMS->UseSIL UseSIL->End

Caption: A logical workflow for troubleshooting ion suppression.

ExperimentalWorkflow cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS Analysis BiologicalMatrix Biological Matrix (e.g., RNA Digest) SPE Solid-Phase Extraction (SPE) BiologicalMatrix->SPE CleanExtract Clean Sample Extract SPE->CleanExtract LC LC Separation (e.g., Reversed-Phase) CleanExtract->LC MS MS Detection (ESI-MS/MS) LC->MS Data Data Acquisition MS->Data

Caption: General experimental workflow for LC-MS analysis.

References

"addressing co-elution of 1-Methyl-2'-O-methylinosine with other modifications"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the co-elution of modified ribonucleosides, with a focus on isomers of methylated inosine (B1671953), during liquid chromatography-mass spectrometry (LC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What is co-elution and why is it a significant problem in RNA modification analysis?

A: Co-elution occurs when two or more different molecules exit a chromatography column at the same time, resulting in overlapping peaks in the chromatogram.[1] This is a significant issue in the analysis of RNA modifications because it can lead to the misidentification and inaccurate quantification of specific modifications. Since many modified nucleosides are isomers (molecules with the same chemical formula and mass but different structures), they can be particularly difficult to separate chromatographically.[2]

Q2: Why is 1-Methylinosine (B32420) (m¹I) prone to co-eluting with 2'-O-Methylinosine (Im)?

A: 1-methylinosine (m¹I) and 2'-O-methylinosine (Im) are structural isomers.[3][4] They have the exact same molecular weight and elemental composition, which means they cannot be distinguished by mass spectrometry alone.[2] Their structural similarity can also make them behave very similarly during chromatographic separation, leading to overlapping or complete co-elution.

Q3: How can I detect if co-elution is occurring in my experiment?

A: There are several indicators of co-elution:

  • Asymmetrical Peaks: Look for peaks that are not perfectly symmetrical. The presence of a "shoulder" or excessive "tailing" on a peak can suggest that more than one compound is present.[1]

  • Peak Purity Analysis: If you are using a detector like a Diode Array Detector (DAD), you can perform a peak purity analysis. This involves comparing the UV spectra across the entire peak. If the spectra are not consistent, it indicates the presence of multiple compounds.[5]

  • Mass Spectrometry Data: When using a mass spectrometer, you can examine the mass spectra at different points across the chromatographic peak. A change in the relative abundance of fragment ions can indicate that multiple compounds are eluting together.[1]

Q4: What are the initial steps to take when troubleshooting the co-elution of methylated inosine isomers?

A: The first step is to adjust the chromatographic conditions to improve the separation (resolution) of the co-eluting peaks. This can be achieved by:

  • Modifying the Mobile Phase: Altering the composition of the mobile phase is often the simplest approach. In reversed-phase chromatography, you can try weakening the mobile phase (reducing the percentage of the organic solvent) to increase the retention time of the analytes, which may improve separation.[1]

  • Adjusting the Gradient: If you are using a gradient elution, try making the gradient shallower. A slower increase in the organic solvent concentration over time can enhance the separation of closely eluting compounds.

Troubleshooting Guides

Issue: Poor separation of 1-methylinosine (m¹I) and 2'-O-methylinosine (Im) using a standard C18 column.

This is a common challenge due to the isomeric nature of these compounds. The following steps can help improve their chromatographic resolution.

Strategy 1: Optimization of Chromatographic Conditions
  • Change the Mobile Phase Composition:

    • Organic Modifier: If you are using acetonitrile, try switching to methanol, or using a mixture of both. Different organic solvents can alter the selectivity of the separation.

    • pH Adjustment: Modifying the pH of the aqueous portion of the mobile phase can alter the ionization state of the nucleosides, which can affect their interaction with the stationary phase and improve separation.

  • Modify the Column Temperature:

    • Increasing or decreasing the column temperature can influence the viscosity of the mobile phase and the kinetics of the interaction between the analytes and the stationary phase, which can sometimes improve resolution.

  • Use Ion-Pairing Reagents:

    • Adding an ion-pairing reagent to the mobile phase can enhance the retention of polar compounds on a reversed-phase column and can improve the separation of closely related structures.

Strategy 2: Employ a Different Stationary Phase

If optimizing the mobile phase is insufficient, changing the column chemistry is the next logical step.

  • Phenyl-Hexyl Columns: These columns offer different selectivity compared to C18 columns due to pi-pi interactions between the phenyl rings of the stationary phase and the purine (B94841) ring of the inosine derivatives.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the separation of polar compounds and can provide a very different selectivity for nucleoside isomers compared to reversed-phase columns.[2]

Strategy 3: Utilize Orthogonal Separation Techniques

If chromatographic methods fail to provide adequate separation, consider using a different analytical approach.

  • Two-Dimensional Thin-Layer Chromatography (2D-TLC): This technique has been successfully used to separate a wide variety of methylated nucleosides.[6]

Quantitative Data

The following table summarizes key information for 1-methylinosine and 2'-O-methylinosine, which are common co-eluting isomers.

Property1-methylinosine (m¹I)2'-O-methylinosine (Im)
IUPAC Name 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one[3]9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one[4]
Molecular Formula C₁₁H₁₄N₄O₅[3]C₁₁H₁₄N₄O₅[4]
Molecular Weight 282.25 g/mol [3]282.25 g/mol [4]
Monoisotopic Mass 282.09641956 Da[3]282.09641956 Da[4]
Precursor m/z ([M+H]⁺) 283.1037283.1037[4]

Experimental Protocols

Protocol: LC-MS/MS Analysis of RNA Modifications

This protocol provides a general workflow for the analysis of modified nucleosides from total RNA.[7][8][9]

1. RNA Isolation and Purification

  • Isolate total RNA from cells or tissues using a standard method such as TRIzol extraction or a commercial kit.

  • To ensure high purity, it is recommended to perform a secondary purification step, especially if you are analyzing low-abundance RNAs like mRNA.[10] This can be done using poly(A) selection for mRNA or size-exclusion chromatography.

2. Enzymatic Digestion of RNA to Nucleosides

  • To 1-10 µg of purified RNA, add nuclease P1 (2U) in a buffer of 10 mM ammonium (B1175870) acetate (B1210297) (pH 5.3).

  • Incubate at 37°C for 2 hours.

  • Add bacterial alkaline phosphatase (1U) and a buffer of 50 mM Tris-HCl (pH 8.0).

  • Incubate at 37°C for an additional 2 hours.

  • Filter the digested sample through a 10 kDa molecular weight cutoff filter to remove the enzymes.

3. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is a good starting point.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient might be:

      • 0-5 min: 2-15% B

      • 5-8 min: 15-50% B

      • 8-9 min: 50-98% B

      • 9-12 min: Hold at 98% B

      • 12-15 min: Return to 2% B and equilibrate.

    • Flow Rate: 0.2 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM) is typically used for quantification. For this, you will need to know the specific precursor and product ion masses for each nucleoside.

    • Precursor Ion: For m¹I and Im, this will be m/z 283.1.

    • Product Ion: A common product ion for inosine derivatives is the base ion at m/z 137.0.

    • Collision Energy: This will need to be optimized for your specific instrument and the nucleosides you are analyzing.

Note: It is crucial to use authentic standards for each modified nucleoside to determine their retention times and optimize MS parameters.

Visualizations

Coelution_Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Chromatographic Optimization cluster_2 Resolution Assessment cluster_3 Alternative Methods & Finalization Start Co-elution Suspected (Asymmetric or Broad Peaks) CheckPurity Perform Peak Purity Analysis (DAD or MS Spectra) Start->CheckPurity OptimizeMobilePhase Adjust Mobile Phase (Solvent, pH, Gradient) CheckPurity->OptimizeMobilePhase OptimizeTemp Adjust Column Temperature OptimizeMobilePhase->OptimizeTemp ChangeColumn Change Column Chemistry (e.g., Phenyl-Hexyl, HILIC) ResolutionCheck Is Resolution Adequate? ChangeColumn->ResolutionCheck OptimizeTemp->ChangeColumn AlternativeMethods Consider Orthogonal Methods (e.g., 2D-TLC) ResolutionCheck->AlternativeMethods No End Problem Resolved ResolutionCheck->End Yes AlternativeMethods->End

Caption: Troubleshooting workflow for resolving co-eluting RNA modifications.

Isomer_Relationship cluster_isomers Structural Isomers MethylatedInosine Methylated Inosine (C11H14N4O5) m1I 1-methylinosine (m¹I) Methyl on base MethylatedInosine->m1I is an isomer of Im 2'-O-methylinosine (Im) Methyl on ribose MethylatedInosine->Im is an isomer of

Caption: Relationship between methylated inosine isomers.

References

Technical Support Center: Optimizing MS/MS Fragmentation of 1-Methyl-2'-O-methylinosine (m¹Im)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of 1-Methyl-2'-O-methylinosine (m¹Im). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the fragmentation efficiency of m¹Im in their MS/MS experiments.

Frequently Asked Questions (FAQs)

Q1: What is the typical fragmentation pattern of this compound (m¹Im) in positive ion mode MS/MS?

A1: In positive ion mode, the fragmentation of m¹Im, like many nucleosides, is primarily characterized by the cleavage of the N-glycosidic bond between the 1-methylinosine (B32420) base and the 2'-O-methylribose sugar.[1][2][3] This results in the formation of a protonated base fragment and a neutral loss of the sugar moiety. Further fragmentation of the base or sugar can occur, but the base-related ion is typically the most prominent.

Q2: Why am I observing low fragmentation efficiency for m¹Im?

A2: Low fragmentation efficiency for m¹Im can be attributed to several factors. The 2'-O-methyl group on the ribose sugar can increase the stability of the N-glycosidic bond, making it more resistant to cleavage compared to unmodified nucleosides.[4] Additionally, the protonation site can influence fragmentation pathways. If the proton is not localized to the nucleobase, the energy required for glycosidic bond cleavage may be higher. Inefficient energy transfer during collision-induced dissociation (CID) can also lead to poor fragmentation.

Q3: How does the 1-methyl group on the inosine (B1671953) base affect fragmentation?

A3: The methyl group at the N1 position of the inosine base can influence the proton affinity of the molecule. This can affect where the molecule is protonated in the gas phase, which in turn directs the fragmentation pathway. While the primary cleavage is still expected at the glycosidic bond, the stability of the resulting fragment ions may be altered, potentially influencing their relative intensities.

Q4: What are the expected m/z values for the precursor and major fragment ions of m¹Im?

A4: The expected monoisotopic mass of the neutral 1,2'-O-dimethylinosine (m¹Im) molecule (C₁₂H₁₆N₄O₅) is 296.1124 g/mol . In positive ion mode ESI-MS, you will primarily observe the protonated precursor ion [M+H]⁺ at m/z 297.1197. The major fragment ion resulting from the cleavage of the N-glycosidic bond would be the protonated 1-methylinosine base at an m/z that corresponds to the loss of the 2'-O-methylribose moiety.

Troubleshooting Guides

This section provides structured guidance for addressing common issues encountered during the MS/MS analysis of m¹Im.

Issue 1: Low Intensity or Absence of Characteristic Fragment Ions

If you are observing a strong precursor ion signal but weak or no fragment ions, consider the following troubleshooting steps.

Troubleshooting Workflow

start Start: Low Fragment Intensity collision_energy Optimize Collision Energy start->collision_energy activation_type Evaluate Activation Type (CID vs. HCD) collision_energy->activation_type If no improvement success Success: Improved Fragmentation collision_energy->success If successful activation_time Adjust Activation Time activation_type->activation_time If no improvement activation_type->success If successful mobile_phase Modify Mobile Phase Composition activation_time->mobile_phase If no improvement activation_time->success If successful instrument_tuning Check Instrument Tuning and Calibration mobile_phase->instrument_tuning If no improvement mobile_phase->success If successful fail Further Investigation Needed instrument_tuning->fail

A troubleshooting decision tree for low m¹Im fragmentation.

Detailed Steps:

  • Optimize Collision Energy: This is the most critical parameter for fragmentation. Systematically vary the collision energy to find the optimal setting for m¹Im. Start with a broad range and then narrow it down.

    ParameterStarting ValueOptimized RangeRationale
    Collision Energy (Normalized)2025-45To find the energy threshold for efficient glycosidic bond cleavage without causing excessive fragmentation of the primary product ion.
    Step Size52For fine-tuning the optimal collision energy.
  • Evaluate Activation Type: Different activation methods can yield different fragmentation patterns and efficiencies.

    Activation TypeExpected OutcomeRecommendation
    Collision-Induced Dissociation (CID)Generally effective for nucleosides, producing the characteristic base loss.Start with CID as it is widely available.
    Higher-Energy Collisional Dissociation (HCD)Can provide more energetic fragmentation and may be beneficial if CID is insufficient.[5]If available, compare HCD spectra with CID to see if fragmentation efficiency is improved.
  • Adjust Activation Time: The duration of the collision event can impact the extent of fragmentation.

    ParameterTypical Range (ms)Recommendation
    Activation Time10 - 30Longer activation times can increase internal energy and promote fragmentation, but may also lead to unwanted secondary fragmentation. Optimize in conjunction with collision energy.
Issue 2: Inconsistent Fragmentation Patterns

Variability in fragmentation can hinder reproducible quantification and identification.

Potential Causes and Solutions:

CauseRecommended Action
Mobile Phase Inconsistency Ensure consistent preparation of mobile phase modifiers. Small pH changes can affect protonation and fragmentation.
Source Conditions Fluctuation Check for stable spray in the ESI source. Inconsistent desolvation can lead to variations in ion internal energy. Optimize source temperature and gas flows.
Precursor Ion Selection Ensure the quadrupole is accurately and consistently isolating the m¹Im precursor ion. Check for co-eluting isomers or isobaric interferences.

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS/MS Analysis

This protocol outlines the enzymatic digestion of RNA to nucleosides for subsequent analysis.

Experimental Workflow

rna_sample RNA Sample nuclease_p1 Add Nuclease P1 (37°C, 2h) rna_sample->nuclease_p1 bap Add Bacterial Alkaline Phosphatase (37°C, 2h) nuclease_p1->bap filtration Filter Sample (0.22 µm) bap->filtration lc_ms LC-MS/MS Analysis filtration->lc_ms

Workflow for enzymatic digestion of RNA to nucleosides.

Materials:

  • Purified RNA sample

  • Nuclease P1

  • Bacterial Alkaline Phosphatase (BAP)

  • Ammonium (B1175870) acetate (B1210297) buffer (pH 5.3)

  • Ammonium bicarbonate buffer (pH 8.0)

  • Ultrapure water

  • 0.22 µm centrifugal filters

Procedure:

  • To 1-5 µg of RNA, add Nuclease P1 in ammonium acetate buffer.

  • Incubate the mixture at 37°C for 2 hours.

  • Add BAP and ammonium bicarbonate buffer.

  • Incubate at 37°C for an additional 2 hours.

  • Centrifuge the sample through a 0.22 µm filter to remove enzymes.

  • The resulting solution containing nucleosides is ready for LC-MS/MS analysis.

Protocol 2: Generic MS/MS Method for m¹Im

This serves as a starting point for method development on a triple quadrupole or Q-TOF mass spectrometer.

Instrumentation Parameters:

ParameterSetting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temperature 350 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 600 L/hr
Precursor Ion (m/z) 297.12
Product Ion (m/z) (To be determined based on base fragment)
Collision Energy Start at 25 V and optimize
Dwell Time 50 ms

Visualizing Fragmentation

The primary fragmentation pathway of m¹Im involves the cleavage of the N-glycosidic bond.

Fragmentation Pathway Diagram

cluster_precursor Precursor Ion [M+H]⁺ cluster_fragments Fragment Ions precursor m¹Im-H⁺ base_ion [1-Methylinosine+H]⁺ precursor->base_ion CID/HCD sugar_loss 2'-O-methylribose precursor->sugar_loss Neutral Loss

Primary fragmentation of protonated m¹Im.

References

"strategies for enhancing sensitivity in 1-Methyl-2'-O-methylinosine detection"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1-Methyl-2'-O-methylinosine (m1Im) Detection

Welcome to the technical support center for the detection of this compound (m1Im), a significant RNA modification. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals enhance the sensitivity and accuracy of their m1Im detection experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (m1Im) and why is it important?

A1: 1,2'-O-dimethylinosine (m1Im) is a post-transcriptional RNA modification where a methyl group is added to the N1 position of the inosine (B1671953) base and the 2'-hydroxyl group of the ribose sugar.[1] While research into its specific functions is ongoing, RNA modifications in general are critical for regulating RNA stability, folding, localization, and translation, playing key roles in various biological processes and diseases.[2][3] The sensitive detection and quantification of m1Im are crucial for understanding its physiological roles.[4]

Q2: What are the primary methods for detecting m1Im?

A2: The main analytical strategies for detecting modified nucleosides like m1Im include:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for accurate quantification. It involves digesting the RNA into individual nucleosides for analysis.[3][4][5]

  • Antibody-based Methods (MeRIP/m1A-seq): These methods use an antibody specific to the modification (often targeting the m1A component) to enrich for RNA fragments containing the mark, which are then sequenced.[6]

  • Next-Generation Sequencing: Certain methods can detect modifications at single-nucleotide resolution by identifying signals like reverse transcriptase stalling or specific mutation patterns induced by chemical treatment.[7][8]

Q3: What are the common challenges in achieving sensitive m1Im detection?

A3: Researchers often face several challenges:

  • Low Abundance: m1Im, like many RNA modifications, can be present at very low levels, making it difficult to detect above background noise.

  • Sample Purity: RNA samples are often contaminated with highly abundant ribosomal RNA (rRNA) and transfer RNA (tRNA), which are rich in modifications and can interfere with the analysis of less abundant mRNA.[4]

  • RT Stalling: The N1-methyladenosine (m1A) component of m1Im can act as a block to reverse transcriptase, which can complicate PCR- and sequencing-based quantification methods.[7]

  • Lack of Commercial Reagents: Highly specific antibodies and certified standards for every specific modification may not always be readily available.

Troubleshooting Guide: LC-MS/MS Detection

This is the most common method for the precise quantification of m1Im.

Q: My m1Im signal is low or undetectable. How can I improve sensitivity?

A: Low signal is a frequent issue. Consider the following steps:

  • Enhance RNA Purity: Contamination from rRNA and tRNA can mask the signal from mRNA. A successive orthogonal isolation method, combining polyT-based purification with agarose (B213101) gel electrophoresis, can significantly improve mRNA purity.[4]

  • Optimize RNA Digestion: Ensure complete enzymatic digestion of RNA into nucleosides. Inefficient digestion will lead to a lower yield of the target analyte. Follow a validated protocol with sufficient enzyme concentration and incubation time.

  • Improve Chromatographic Separation:

    • Column Choice: Use a column designed for polar compounds, such as a hydrophilic interaction liquid chromatography (HILIC) column or a reversed-phase C18 column with an appropriate ion-pairing agent.

    • Gradient Optimization: Fine-tune the mobile phase gradient to achieve better separation of m1Im from other isobaric or isomeric nucleosides that could cause interference.

  • Tune Mass Spectrometer Parameters:

    • MRM Transitions: Optimize the multiple reaction monitoring (MRM) transitions (precursor ion → product ion) for m1Im using a pure standard to maximize signal intensity.

    • Source Conditions: Adjust ion source parameters like spray voltage, gas flows, and temperature to ensure efficient ionization.[5]

Q: I'm observing high background noise and interfering peaks. What is the cause?

A: High background is often linked to sample quality and preparation.

  • Purity is Critical: As mentioned, the most likely source is contamination from other RNA species. Implementing a robust RNA purification strategy is the most effective solution.[4]

  • Use High-Purity Reagents: Ensure all buffers, solvents (e.g., acetonitrile, methanol), and water are LC-MS grade to minimize chemical noise.

  • Sample Matrix Effects: If analyzing samples from complex biological matrices, consider solid-phase extraction (SPE) to clean up the digested nucleoside mixture before injection.

Q: How can I ensure my quantification is accurate and reproducible?

A: For robust quantification, precision is key.

  • Use a Stable Isotope-Labeled Internal Standard: The best practice for quantification is to spike a known amount of a stable isotope-labeled version of m1Im into your samples before digestion. This standard co-elutes with the native analyte and corrects for variations in sample preparation, injection volume, and ionization efficiency.

  • Generate a Calibration Curve: Prepare a calibration curve using a certified standard of m1Im with known concentrations. This is essential for converting signal intensity into an absolute quantity.[4]

Troubleshooting Guide: Antibody-Based Detection (MeRIP-Seq)

Q: My immunoprecipitation (IP) yield is very low. How can I get more enriched RNA?

A: Low IP efficiency can be addressed by optimizing the antibody-antigen interaction.

  • Antibody Quality: Use a monoclonal antibody with high specificity and affinity for the target modification. Validate the antibody's performance using dot blots or control RNA with known modifications.

  • Incubation Conditions: Optimize the incubation time and temperature for the antibody-RNA binding step. Also, ensure the buffer conditions (pH, salt concentration) are optimal for the specific antibody used.

  • RNA Fragmentation: Ensure RNA is fragmented to the appropriate size (typically 100-200 nucleotides) for effective antibody access to the modification site.

Q: My sequencing results show high non-specific background. How can I improve specificity?

A: Reducing non-specific binding is crucial for clean sequencing data.

  • Blocking: Block the magnetic beads (e.g., Protein A/G) with a blocking agent like bovine serum albumin (BSA) or yeast tRNA before adding the antibody to prevent non-specific binding of RNA to the beads.

  • Washing Stringency: Increase the number of washes and/or the salt concentration in the wash buffers to remove RNA that is not specifically bound to the antibody.

  • Include Proper Controls: Always run parallel experiments with an Input control (RNA fragments before IP) and an IgG control (a non-specific antibody) to identify and computationally subtract background noise.[6]

Data Summary: Comparison of Detection Methods

Method Principle Primary Advantage Key Strategy for Enhancing Sensitivity
LC-MS/MS Chromatographic separation followed by mass-based detection and fragmentation of digested nucleosides.[4][5]Gold standard for absolute quantification.High-purity RNA isolation; use of stable isotope-labeled internal standards; optimized MRM transitions.[4]
MeRIP-Seq / m1A-Seq Immunoprecipitation of RNA fragments containing the modification using a specific antibody, followed by high-throughput sequencing.[6]Transcriptome-wide mapping of modification sites.Use of a high-affinity, high-specificity monoclonal antibody; stringent washing conditions to reduce background.
Templated Ligation-qPCR The presence of a modification (like m1A) interferes with the ligation of DNA probes on an RNA template, allowing for quantitative assessment via qPCR.[9]High sensitivity, requires very low (sub-nanogram) amounts of total RNA.Optimization of ligase activity and specific probe design.[9]
Direct RNA Sequencing Nanopore sequencing detects electrical signal disruptions as native RNA passes through a pore, allowing for direct identification of modified bases.[8]Direct detection without reverse transcription; provides single-molecule information.Development of advanced computational models to accurately call m1Im from raw signal data.[8]

Detailed Experimental Protocol: LC-MS/MS Quantification of m1Im

This protocol provides a general framework. Specific parameters should be optimized for your instrumentation.

1. High-Purity mRNA Isolation

  • Extract total RNA from cells or tissues using a standard Trizol-based method.

  • Perform an initial purification of mRNA using oligo(dT)-magnetic beads to capture polyadenylated transcripts.

  • For the highest purity, perform a secondary purification step. Run the enriched mRNA on a denaturing agarose gel, excise the band corresponding to the correct size range for mRNA, and extract the RNA from the gel slice.[4]

  • Quantify the final purified mRNA using a fluorometric assay (e.g., Qubit).

2. Enzymatic Digestion to Nucleosides

  • In a sterile microcentrifuge tube, combine 100-500 ng of purified mRNA with a stable isotope-labeled internal standard for m1Im.

  • Add Nuclease P1 (e.g., 2U) in a compatible buffer (e.g., 10 mM ammonium (B1175870) acetate, pH 5.3) and incubate at 42°C for 2 hours.

  • Add Bacterial Alkaline Phosphatase (BAP, e.g., 1U) along with its corresponding buffer. Incubate at 37°C for an additional 2 hours to dephosphorylate the nucleotides.

  • Centrifuge the digest at 14,000 x g for 10 minutes to pellet the enzymes. Collect the supernatant for analysis.

3. LC-MS/MS Analysis

  • LC Setup:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in methanol.

    • Gradient: Start at a low percentage of B (e.g., 5%), ramp up to elute the nucleosides, followed by a high-B wash and re-equilibration.

    • Flow Rate: 0.2-0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • MS/MS Setup:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Determine the optimal precursor ion ([M+H]+) and product ion for both native m1Im and its labeled internal standard by infusing a pure standard.

    • Instrument Parameters: Optimize ion source gas flow, temperature, and collision energy to maximize the signal for the specific MRM transitions.

4. Data Analysis

  • Integrate the peak areas for the native m1Im and the internal standard.

  • Calculate the ratio of the native peak area to the internal standard peak area.

  • Determine the absolute quantity of m1Im in the sample by comparing this ratio to the calibration curve generated from the standards.

Visualizations

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing start Biological Sample (Cells/Tissue) rna_extraction Total RNA Extraction start->rna_extraction mrna_purify mRNA Purification (Oligo-dT & Gel) rna_extraction->mrna_purify digest Enzymatic Digestion + Internal Standard mrna_purify->digest lc UPLC Separation digest->lc ms Tandem MS (MRM Detection) lc->ms integrate Peak Integration ms->integrate quantify Quantification (vs. Calibration Curve) integrate->quantify result Final m1Im Level quantify->result

Caption: Workflow for sensitive m1Im detection by LC-MS/MS.

Troubleshooting_Tree start Problem: Low or No m1Im Signal in LC-MS/MS q1 Is RNA Purity High? start->q1 a1_yes Check Digestion Efficiency q1->a1_yes Yes a1_no Action: Improve mRNA Purification (e.g., add gel step) q1->a1_no No q2 Is Digestion Complete? a1_yes->q2 a2_no Action: Optimize Enzyme Ratio & Incubation Time q2->a2_no No a2_yes Check LC-MS Performance q2->a2_yes Yes q3 Is MS Sensitivity OK? a2_yes->q3 a3_no Action: Tune MRM Transitions & Source Parameters q3->a3_no No a3_yes Action: Optimize LC Gradient for Better Separation q3->a3_yes Yes

Caption: Troubleshooting guide for low signal in m1Im LC-MS/MS experiments.

References

"overcoming matrix effects in 1-Methyl-2'-O-methylinosine analysis from biological samples"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of modified nucleosides, such as 1-Methyl-2'-O-methylinosine (m¹Am), in biological samples. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges, particularly those related to matrix effects in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of m¹Am?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as m¹Am, due to the presence of co-eluting compounds from the biological sample matrix.[1][2][3] These effects can manifest as ion suppression or enhancement, leading to inaccurate and irreproducible quantification.[1][4] In biological samples like plasma or urine, common sources of matrix effects include salts, proteins, and phospholipids (B1166683).[5][6]

Q2: Why are matrix effects a significant concern for LC-MS/MS analysis of modified nucleosides?

A2: LC-MS/MS is a highly sensitive technique, but its susceptibility to matrix effects is a major limitation, especially in bioanalysis.[4][5] Modified nucleosides are often present at low concentrations in complex biological matrices.[7] Matrix components can interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to unreliable results.[1][2]

Q3: What is the most effective general strategy to minimize matrix effects?

A3: The most effective strategy to combat matrix effects is to improve the sample preparation technique to remove interfering components before LC-MS/MS analysis.[4][8][9] This can be achieved through methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE). Additionally, the use of a stable isotope-labeled (SIL) internal standard that co-elutes with the analyte is highly recommended to compensate for any remaining matrix effects.[10][11][12][13]

Q4: When should I use a stable isotope-labeled (SIL) internal standard?

A4: It is best practice to use a SIL internal standard in all quantitative bioanalytical LC-MS/MS assays whenever possible.[10][14] A SIL internal standard for m¹Am would be a version of the molecule where some atoms (e.g., ¹²C, ¹H, ¹⁴N) are replaced with their heavy isotopes (e.g., ¹³C, ²H, ¹⁵N). Since the SIL internal standard has nearly identical physicochemical properties to the analyte, it experiences similar matrix effects and extraction recovery, allowing for more accurate correction and quantification.[10][11][13]

Q5: Can I just dilute my sample to reduce matrix effects?

A5: Sample dilution can be a simple method to reduce matrix effects, but it is only feasible when the concentration of your analyte is high enough that it remains well above the limit of quantification (LOQ) of your assay after dilution.[4] For low-abundance analytes like many modified nucleosides, dilution may compromise the sensitivity of the analysis.

Troubleshooting Guide

Problem 1: I am seeing significant ion suppression for m¹Am in my plasma samples.

  • Question: What is the first step I should take to address this ion suppression?

  • Answer: The first step is to evaluate and optimize your sample preparation method. If you are currently using a simple protein precipitation (PPT) method, consider switching to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to more effectively remove phospholipids and other interfering substances.[8][9]

  • Question: How can I determine if phospholipids are the primary cause of the ion suppression?

  • Answer: You can monitor for characteristic phospholipid fragment ions in your MS/MS scans (e.g., m/z 184). If you see a large peak for these ions eluting at the same retention time as your analyte, it is a strong indication that phospholipids are causing the suppression.[5]

Problem 2: My results are not reproducible between different batches of samples.

  • Question: What could be causing this lack of reproducibility?

  • Answer: Poor reproducibility can be a result of inconsistent sample preparation or variable matrix effects between different sample lots.[7] Implementing a robust sample cleanup procedure and, critically, using a stable isotope-labeled internal standard for m¹Am will help to correct for these variations.[10][14]

  • Question: My SIL internal standard is not co-eluting perfectly with my analyte. Is this a problem?

  • Answer: Yes, this can be a problem. The ability of a SIL internal standard to effectively compensate for matrix effects depends on its co-elution with the unlabeled analyte.[10] Even small differences in retention time, sometimes seen with deuterium-labeled standards (the "isotope effect"), can lead to differential ion suppression and inaccurate results.[7][10] If possible, using a ¹³C or ¹⁵N labeled standard is often preferable to a deuterium-labeled one.[7]

Problem 3: I have low recovery of m¹Am after my sample extraction procedure.

  • Question: How can I improve the recovery of my analyte?

  • Answer: To improve recovery, you may need to optimize the parameters of your extraction method.

    • For LLE: Experiment with different organic solvents and adjust the pH of the aqueous phase to ensure your analyte is in a neutral, more extractable form.[8]

    • For SPE: Screen different sorbent types (e.g., reversed-phase, ion-exchange) and optimize the wash and elution solvent compositions and volumes.[15]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Minimizing Matrix Effects

Sample Preparation TechniqueTypical Analyte RecoveryEffectiveness in Removing PhospholipidsRelative CostThroughputKey Considerations
Protein Precipitation (PPT) High (but with high matrix)LowLowHighProne to significant matrix effects; often requires further cleanup.[9]
Liquid-Liquid Extraction (LLE) Moderate to HighModerate to HighModerateModerateOptimization of solvents and pH is crucial for good recovery and cleanup.[6][8]
Solid-Phase Extraction (SPE) HighHighHighLow to ModerateOffers the cleanest extracts but requires significant method development.[9][15]
HybridSPE®-Phospholipid HighVery HighHighModerateSpecifically targets phospholipid removal, resulting in very clean samples.[5]

Experimental Protocols

Protocol 1: General Liquid-Liquid Extraction (LLE) for m¹Am from Plasma
  • Sample Aliquoting: Pipette 100 µL of plasma into a microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the working solution of the stable isotope-labeled internal standard for m¹Am. Vortex briefly.

  • pH Adjustment (Optional but Recommended): Add 50 µL of a suitable buffer to adjust the pH, ensuring m¹Am is in a neutral state for optimal extraction. Vortex.

  • Extraction Solvent Addition: Add 600 µL of an appropriate water-immiscible organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether).

  • Extraction: Vortex vigorously for 2 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.

  • Centrifugation: Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a new clean tube, avoiding the protein pellet and aqueous layer.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for your LC-MS/MS analysis. Vortex and transfer to an autosampler vial.

Protocol 2: General Solid-Phase Extraction (SPE) for m¹Am from Urine
  • Sample Pre-treatment: Centrifuge the urine sample to remove particulates. Dilute 100 µL of the supernatant with 400 µL of 2% phosphoric acid in water. Add 10 µL of the SIL internal standard working solution.

  • Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of water through the sorbent.

  • Sample Loading: Load the entire pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash 1: Pass 1 mL of 0.1 M acetic acid through the cartridge.

    • Wash 2: Pass 1 mL of methanol through the cartridge.

  • Elution: Elute the analyte and internal standard by passing 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol through the cartridge into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase. Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine) Spike Spike with SIL Internal Standard Sample->Spike Add IS Extraction Extraction (LLE or SPE) Spike->Extraction Clean-up Evap Evaporation Extraction->Evap Recon Reconstitution Evap->Recon LC LC Separation Recon->LC Inject MS MS/MS Detection LC->MS Integration Peak Integration MS->Integration Quant Quantification (Analyte/IS Ratio) Integration->Quant Troubleshooting_Matrix_Effects Start Problem: Inaccurate or Irreproducible Quantification CheckIS Are you using a SIL Internal Standard? Start->CheckIS UseIS Action: Implement a co-eluting SIL Internal Standard. CheckIS->UseIS No EvalPrep Evaluate Sample Preparation Method CheckIS->EvalPrep Yes UseIS->EvalPrep IsPPT Using Protein Precipitation (PPT)? EvalPrep->IsPPT SwitchPrep Action: Switch to LLE or SPE to remove interferences. IsPPT->SwitchPrep Yes OptimizePrep Action: Optimize LLE/SPE (solvents, pH, sorbent). IsPPT->OptimizePrep No (Using LLE/SPE) CheckChroma Is analyte co-eluting with suppression zones? SwitchPrep->CheckChroma OptimizePrep->CheckChroma ModifyChroma Action: Modify LC gradient to separate analyte from interferences. CheckChroma->ModifyChroma Yes Resolved Problem Resolved CheckChroma->Resolved No ModifyChroma->Resolved

References

Technical Support Center: Reproducible Quantification of 1-Methyl-2'-O-methylinosine (m¹Im)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the reproducible quantification of 1-Methyl-2'-O-methylinosine (m¹Im) using liquid chromatography-mass spectrometry (LC-MS/MS).

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental workflow, from sample preparation to data analysis.

Problem / Observation Potential Cause(s) Recommended Solution(s)
Low or no m¹Im signal detected 1. Inefficient RNA Isolation: The RNA isolation protocol may not be suitable for capturing the RNA species containing m¹Im. 2. Incomplete Enzymatic Digestion: The nucleases used may not be completely digesting the RNA to single nucleosides. 3. Degradation of m¹Im: The nucleoside may be unstable under the experimental conditions. 4. Suboptimal LC-MS/MS Parameters: The mass spectrometer is not properly tuned for the detection of m¹Im.1. Optimize RNA Isolation: Use a robust RNA isolation kit and consider a secondary purification step like agarose (B213101) gel electrophoresis to ensure high purity.[1][2] 2. Optimize Digestion: Ensure the correct ratio of enzymes (e.g., nuclease P1, alkaline phosphatase) to RNA. Test different incubation times and temperatures. 3. Ensure Sample Stability: Process samples quickly and store them at -80°C. Avoid repeated freeze-thaw cycles.[3] 4. Optimize MS Parameters: Infuse a pure standard of m¹Im to determine the optimal precursor and product ions, as well as collision energy.
High variability between replicate injections 1. Inconsistent Sample Preparation: Variations in pipetting, digestion, or cleanup steps. 2. LC System Instability: Fluctuations in pump pressure, column temperature, or autosampler injection volume. 3. Matrix Effects: Co-eluting compounds from the sample matrix are suppressing or enhancing the m¹Im signal.1. Standardize Workflow: Use calibrated pipettes and automate steps where possible. Ensure thorough mixing at each stage. 2. System Suitability Testing: Before running samples, perform system suitability tests with a standard to ensure the LC-MS system is performing consistently. 3. Improve Sample Cleanup: Employ solid-phase extraction (SPE) or other cleanup methods to remove interfering matrix components. The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects.[4]
Poor peak shape or retention time shifts 1. Column Degradation: The analytical column has lost its resolving power. 2. Inappropriate Mobile Phase: The pH or composition of the mobile phase is not optimal for m¹Im. 3. Sample Overload: Injecting too much sample onto the column.1. Column Maintenance: Use a guard column and flush the column regularly. Replace the column if performance does not improve. 2. Mobile Phase Optimization: Adjust the mobile phase composition and pH to achieve better peak shape and stable retention. 3. Reduce Injection Volume: Dilute the sample or inject a smaller volume.
Inaccurate quantification (compared to expected values) 1. Standard Curve Issues: Inaccurate preparation of standards, degradation of standards, or use of an inappropriate regression model. 2. Lack of or Inappropriate Internal Standard: No internal standard was used, or the chosen internal standard does not behave similarly to m¹Im. 3. Contamination: Contamination of samples, reagents, or the LC-MS system with m¹Im or interfering compounds.1. Proper Standard Handling: Prepare fresh calibration standards from a validated stock solution. Store stock solutions at -80°C.[3] Use a linear regression with appropriate weighting (e.g., 1/x).[5] 2. Use a Stable Isotope-Labeled Internal Standard: Synthesize or purchase a stable isotope-labeled version of m¹Im (e.g., ¹³C, ¹⁵N labeled). This is the gold standard for accurate quantification.[4] 3. Quality Control: Run blank injections between samples to check for carryover. Use high-purity solvents and reagents.

Frequently Asked Questions (FAQs)

Q1: What is the best method for isolating RNA for m¹Im quantification?

A1: For accurate quantification, it is crucial to obtain high-purity RNA. A combination of a commercial RNA isolation kit followed by a secondary purification step, such as poly(A) selection for mRNA or size-exclusion chromatography, is recommended. Agarose gel electrophoresis can also be used for further purification.[1][2] The key is to minimize contamination from other RNA species and cellular components that could interfere with the analysis.

Q2: Which enzymes are recommended for the complete digestion of RNA to nucleosides?

A2: A two-step enzymatic digestion is generally most effective. First, use a nuclease like Nuclease P1 to digest the RNA into 5'-mononucleotides. Follow this with a phosphatase, such as bacterial alkaline phosphatase (BAP) or calf intestinal phosphatase (CIP), to remove the phosphate (B84403) group, yielding the final nucleosides for analysis.

Q3: How can I be sure that my m¹Im standard is pure and the concentration is accurate?

A3: Whenever possible, purchase certified standards from a reputable supplier. The purity and concentration of in-house standards should be verified using an independent method, such as quantitative NMR (qNMR) or by measuring the UV absorbance at 260 nm and using the appropriate extinction coefficient.[3]

Q4: What are the typical precursor and product ions for this compound (m¹Im) in positive ion mode mass spectrometry?

A4: For this compound (m¹Im), the protonated molecule [M+H]⁺ would be the precursor ion (m/z 297.1199).[6] A common product ion would result from the cleavage of the glycosidic bond, yielding the protonated methyl-hypoxanthine base (m/z 151).[6] However, it is always best to optimize these transitions using a pure standard on your specific instrument.

Q5: Is a stable isotope-labeled internal standard for m¹Im absolutely necessary?

A5: While not strictly "necessary" for relative quantification between samples, a stable isotope-labeled (SIL) internal standard is highly recommended and considered essential for accurate and reproducible absolute quantification.[4] A SIL internal standard co-elutes with the analyte and experiences the same matrix effects and instrument variability, allowing for reliable correction of the signal and leading to more accurate results.

Experimental Protocols

Detailed Protocol for LC-MS/MS Quantification of m¹Im

This protocol outlines the key steps for the quantification of m¹Im in a total RNA sample.

1. RNA Isolation and Purification:

  • Isolate total RNA from your biological sample using a Trizol-based method or a commercial kit.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and agarose gel electrophoresis.

  • For mRNA-specific analysis, perform poly(A) selection using oligo(dT)-magnetic beads.

  • For enhanced purity, an additional step of agarose gel purification can be performed.[1][2]

2. Enzymatic Digestion of RNA to Nucleosides:

  • In a sterile microcentrifuge tube, combine 1-5 µg of RNA with nuclease P1 buffer.

  • Add 2-5 units of Nuclease P1.

  • Incubate at 37°C for 2 hours.

  • Add a suitable alkaline phosphatase buffer and 5-10 units of bacterial alkaline phosphatase.

  • Incubate at 37°C for an additional 2 hours.

  • Spike in the stable isotope-labeled m¹Im internal standard at a known concentration.

  • Terminate the reaction by adding a solvent like acetonitrile (B52724) or by heat inactivation.

  • Centrifuge the sample to pellet the enzymes and any precipitate.

  • Transfer the supernatant containing the nucleosides to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A reverse-phase C18 column is typically used.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from low to high organic phase to separate the nucleosides.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 30-40°C.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • m¹Im: Precursor ion (m/z 297.1) → Product ion (m/z 151.1).

      • Internal Standard (hypothetical ¹³C₅,¹⁵N₂-m¹Im): Precursor ion (m/z 304.1) → Product ion (m/z 156.1).

    • Optimize collision energy and other MS parameters for maximum signal intensity.

4. Data Analysis and Quantification:

  • Integrate the peak areas for both the endogenous m¹Im and the stable isotope-labeled internal standard.

  • Calculate the ratio of the endogenous m¹Im peak area to the internal standard peak area.

  • Prepare a calibration curve by analyzing known concentrations of a pure m¹Im standard with a fixed concentration of the internal standard.

  • Plot the peak area ratio against the concentration of the standard to generate a linear regression curve.[5]

  • Use the equation from the calibration curve to determine the concentration of m¹Im in the unknown samples.

Quantitative Data Summary

The following table provides an illustrative example of quantitative data for m¹Im in different yeast growth phases. This data is hypothetical and should be used as a template for presenting your own results.

Yeast Growth Phase m¹Im Concentration (fmol/µg of total RNA) Standard Deviation n
Logarithmic Phase15.21.83
Stationary Phase8.50.93
H₂O₂ Stress (1 hour)5.10.63

Visualizations

Experimental Workflow for m¹Im Quantification

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing rna_isolation RNA Isolation & Purification digestion Enzymatic Digestion rna_isolation->digestion High-purity RNA cleanup Sample Cleanup (e.g., SPE) digestion->cleanup Nucleoside mixture lc_separation LC Separation cleanup->lc_separation Cleaned sample ms_detection MS/MS Detection (MRM) lc_separation->ms_detection Separated nucleosides peak_integration Peak Integration ms_detection->peak_integration Raw data quantification Quantification (Calibration Curve) peak_integration->quantification Peak areas troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions issue Inaccurate Quantification sample_prep Sample Prep Issues issue->sample_prep lcms_issues LC-MS/MS Problems issue->lcms_issues data_analysis Data Analysis Errors issue->data_analysis optimize_prep Optimize Protocol (Digestion, Cleanup) sample_prep->optimize_prep system_check System Suitability & MS Tuning lcms_issues->system_check validate_analysis Validate Standards & Calibration data_analysis->validate_analysis

References

Validation & Comparative

A Tale of Two Methylations: 1-Methylinosine vs. 2'-O-methylinosine in RNA Function

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of RNA modifications, methylation stands out as a versatile tool to fine-tune the structure and function of these vital molecules. Among the many methylated nucleosides, 1-methylinosine (B32420) (m1I) and 2'-O-methylinosine (Im) represent two distinct strategies for leveraging the addition of a simple methyl group to inosine (B1671953). While both are derivatives of inosine, their functional roles diverge significantly due to the different positions of methylation. This guide provides a comprehensive comparison of their functions, supported by available data and experimental methodologies.

At a Glance: Key Functional Differences

Feature1-Methylinosine (m1I)2'-O-methylinosine (Im)
Position of Methylation N1 position of the hypoxanthine (B114508) base2'-hydroxyl group of the ribose sugar
Primary RNA Context Transfer RNA (tRNA)Messenger RNA (mRNA), therapeutic oligonucleotides
Main Functional Impact Structural stabilization of tRNA, ensuring proper folding and interaction with the ribosome.Increases RNA stability against nucleases, modulates mRNA translation, and can reduce immune response to foreign RNA.
Mechanism of Action Prevents non-canonical base pairing, forcing a specific and functional tRNA conformation.Steric hindrance at the 2'-position protects the phosphodiester backbone from cleavage and can interfere with ribosomal machinery.

Deep Dive into Functional Roles

1-Methylinosine (m1I): The Architect of tRNA Structure

1-methylinosine is predominantly found in transfer RNA (tRNA), where it plays a critical role in maintaining the correct three-dimensional structure necessary for its function in protein synthesis. The methylation at the N1 position of the inosine base prevents the formation of Watson-Crick base pairs that would otherwise lead to an incorrect and non-functional tRNA fold.

A striking example of its importance is observed in the mitochondrial tRNAs of some nematodes, which lack the entire T-arm, a conserved feature of canonical tRNAs. In these organisms, the presence of m1I at position 9 is crucial for forcing the tRNA into a functional conformation that can be recognized by the translational machinery, including aminoacyl-tRNA synthetases and elongation factor Tu (EF-Tu)[1][2]. Without this single methylation, these tRNAs would misfold and be inactive[1][2].

m1I_function cluster_tRNA tRNA Structure cluster_translation Translation Unmodified_tRNA Unmodified tRNA (A9) Misfolded_tRNA Misfolded, non-functional tRNA Ribosome Ribosome Misfolded_tRNA->Ribosome Decoding failure m1I_tRNA m1I-modified tRNA (m1I at position 9) Functional_tRNA Correctly folded, functional tRNA Functional_tRNA->Ribosome Successful decoding

Caption: Functional pathway of 1-methylinosine (m1I) in tRNA.

2'-O-methylinosine (Im): The Guardian of RNA Stability and Modulater of Translation

In contrast to the structural role of m1I, 2'-O-methylinosine's function is primarily centered on enhancing the stability and modulating the translational fate of RNA molecules. The methylation of the 2'-hydroxyl group of the ribose sugar provides a steric shield that protects the adjacent phosphodiester bond from cleavage by nucleases. This property is widely exploited in the design of therapeutic oligonucleotides, such as antisense RNAs and siRNAs, to increase their half-life in the cellular environment.

Beyond its protective role, 2'-O-methylation within the coding sequence of messenger RNA (mRNA) has been shown to impact the process of translation. The presence of a methyl group on the ribose can sterically interfere with the interactions between the mRNA codon and the ribosomal machinery responsible for decoding[3]. This can lead to a decrease in translation efficiency[3][4]. Furthermore, studies in yeast have identified 2'-O-methylinosine in mRNA and have implicated this modification in the cellular response to environmental stress[5]. The ability of 2'-O-methylation to evade the innate immune system by marking RNA as "self" is another critical function, particularly relevant in the context of viral infections and mRNA-based vaccines[6].

Im_function cluster_mRNA_stability mRNA Stability cluster_translation_modulation Translation Modulation Unmodified_mRNA Unmodified mRNA Nuclease Nuclease Degraded_mRNA Degraded mRNA Im_mRNA Im-modified mRNA Stable_mRNA Stable mRNA Ribosome Ribosome Stable_mRNA->Ribosome Translation proceeds (potentially at a reduced rate)

Caption: Functional pathway of 2'-O-methylinosine (Im) in mRNA.

Quantitative Data Summary

Direct comparative quantitative data for 1-methylinosine and 2'-O-methylinosine is scarce in the literature. However, data on the general effects of 2'-O-methylation provides insight into the stabilizing properties of Im.

Parameter1-Methylinosine (m1I)2'-O-methylinosine (Im)Reference
Effect on Duplex Stability (ΔTm per modification) Data not available+1.3°C (in a 2'-O-Methyl RNA/DNA chimeric duplex)[7]
Nuclease Resistance Not a primary functionConfers significant resistance to various nucleases[7]
Impact on Translation Essential for tRNA function, thus promoting translationCan decrease translation efficiency when present in the coding sequence[3]

Experimental Protocols

As direct comparative studies are lacking, the following outlines a hypothetical experimental workflow to functionally compare m1I and Im.

experimental_workflow cluster_tRNA_assays tRNA Functional Assays cluster_mRNA_assays mRNA Functional Assays Start Start: Synthesize RNA Oligonucleotides tRNA_synthesis Synthesize tRNA variants: 1. Wild-type (with m1I) 2. Unmodified 3. Im-substituted Start->tRNA_synthesis mRNA_synthesis Synthesize mRNA variants: 1. Wild-type (unmodified) 2. Im-containing 3. m1I-containing Start->mRNA_synthesis Aminoacylation Aminoacylation Assay tRNA_synthesis->Aminoacylation Toeprinting Ribosomal Toeprinting Assay tRNA_synthesis->Toeprinting Nuclease_stability Nuclease Stability Assay mRNA_synthesis->Nuclease_stability In_vitro_translation In Vitro Translation Assay mRNA_synthesis->In_vitro_translation Compare aminoacylation efficiency Compare aminoacylation efficiency Aminoacylation->Compare aminoacylation efficiency Assess ribosomal binding and decoding Assess ribosomal binding and decoding Toeprinting->Assess ribosomal binding and decoding Measure mRNA half-life Measure mRNA half-life Nuclease_stability->Measure mRNA half-life Quantify protein production Quantify protein production In_vitro_translation->Quantify protein production

Caption: Hypothetical workflow for comparing m1I and Im functions.

Protocol 1: Comparative Analysis of tRNA Function

Objective: To compare the effect of m1I and Im on tRNA structure and function.

Methodology:

  • Synthesis of tRNA: Synthesize three versions of a specific tRNA known to contain m1I:

    • Wild-type tRNA containing m1I at the native position.

    • An unmodified version of the tRNA.

    • A variant where the native m1I is replaced with Im.

  • Aminoacylation Assay:

    • Incubate each tRNA variant with its cognate aminoacyl-tRNA synthetase and the corresponding radiolabeled amino acid.

    • Measure the incorporation of the radiolabeled amino acid into the tRNA over time using filter binding assays or acid urea (B33335) polyacrylamide gel electrophoresis (PAGE).

    • Compare the initial rates and overall efficiency of aminoacylation for the three tRNA variants.

  • Ribosomal Toeprinting Assay:

    • Assemble translation initiation complexes on an mRNA template using purified ribosomes, initiation factors, and each of the tRNA variants.

    • Extend a DNA primer annealed downstream of the start codon using reverse transcriptase. The ribosome will cause the reverse transcriptase to pause at a specific position (the "toeprint").

    • Analyze the size of the resulting cDNA products on a sequencing gel to determine the position and intensity of the toeprint.

    • Compare the efficiency of ribosomal binding and correct positioning for each tRNA variant.

Protocol 2: Comparative Analysis of mRNA Stability and Translation

Objective: To compare the effect of m1I and Im on mRNA stability and translation efficiency.

Methodology:

  • Synthesis of mRNA: Synthesize three versions of a reporter mRNA (e.g., encoding luciferase or GFP):

    • An unmodified mRNA.

    • An mRNA containing several Im modifications within the coding sequence.

    • An mRNA containing several m1I modifications within the coding sequence.

  • Nuclease Stability Assay:

    • Incubate each mRNA variant in a cell-free extract or with a purified nuclease (e.g., RNase A).

    • Take aliquots at different time points and quench the reaction.

    • Analyze the amount of full-length mRNA remaining at each time point using Northern blotting or RT-qPCR.

    • Calculate the half-life of each mRNA variant.

  • In Vitro Translation Assay:

    • Incubate each mRNA variant in a cell-free translation system (e.g., rabbit reticulocyte lysate or wheat germ extract) with all necessary components for protein synthesis, including a labeled amino acid.

    • Measure the amount of synthesized protein over time by quantifying the incorporation of the labeled amino acid (e.g., via SDS-PAGE and autoradiography) or by measuring the activity of the reporter protein (e.g., luciferase assay).

    • Compare the protein yield from each mRNA variant.

Conclusion

1-Methylinosine and 2'-O-methylinosine, despite their chemical similarity, are not functionally interchangeable. The position of the methyl group dictates their distinct roles in RNA biology. 1-Methylinosine acts as a crucial structural determinant in tRNA, ensuring the fidelity of the translational process. In contrast, 2'-O-methylinosine serves as a protective and modulatory modification, primarily enhancing the stability of RNA and fine-tuning mRNA translation. Understanding these differences is paramount for researchers in the fields of RNA biology, drug development, and synthetic biology, as it informs the design of therapeutic oligonucleotides and the interpretation of epitranscriptomic data. Further direct comparative studies are needed to fully elucidate the nuanced functional trade-offs between these two important RNA modifications.

References

A Comparative Analysis of Inosine Derivatives in Transfer RNA: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the functional and biophysical properties of inosine (B1671953) and its derivatives in tRNA, providing researchers, scientists, and drug development professionals with a comprehensive comparative guide. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows.

In the intricate world of protein synthesis, the fidelity of translation is paramount. Transfer RNA (tRNA) molecules, the adaptors between the genetic code and amino acids, are subject to a vast array of post-transcriptional modifications that fine-tune their structure and function. Among the most critical of these are the inosine derivatives, which play a pivotal role in expanding codon recognition and ensuring translational accuracy. This guide provides a comparative analysis of the most well-characterized inosine derivatives found in tRNA: Inosine (I) and 1-methylinosine (B32420) (m¹I).

Performance Comparison of Inosine Derivatives in tRNA

The primary roles of inosine derivatives in tRNA are centered around the anticodon loop, specifically at the wobble position (34) and position 37, which is 3' adjacent to the anticodon. While inosine at position 34 (I34) is renowned for its ability to expand codon recognition through wobble pairing, 1-methylinosine at position 37 (m¹I37) is crucial for preventing frameshift errors during translation.

Quantitative Data Summary

The following tables summarize key quantitative data related to the performance of inosine and 1-methylinosine in tRNA. It is important to note that direct side-by-side comparative studies using identical tRNA species with different inosine derivatives at the same position are limited due to their distinct natural localizations and functions. The data presented here is a synthesis of findings from various studies.

Table 1: Codon Recognition and Translational Effects

ParameterInosine (I) at position 341-methylinosine (m¹I) at position 37Reference(s)
Codon Pairing Pairs with Cytosine (C), Uracil (U), and Adenine (A) at the third codon position.Does not directly participate in codon pairing but stabilizes the codon-anticodon interaction.[1]
Translational Fidelity Expands decoding capacity, allowing one tRNA to recognize multiple codons.Prevents +1 frameshifting, ensuring the correct reading frame is maintained.[2]
Ribosome Stalling Can cause ribosome stalling, particularly when multiple inosines are present in a codon.Not directly implicated in ribosome stalling; its presence is associated with smooth translation.[3]

Table 2: Thermodynamic Stability of the Anticodon Stem-Loop (ASL)

ParameterEffect of Inosine (I)Effect of 1-methylinosine (m¹I)Reference(s)
Melting Temperature (Tm) The presence of I-C pairs in an RNA duplex can be less stable than G-C pairs but more stable than A-C mismatches. The overall effect on ASL Tm is context-dependent.Methylation at N1 of guanosine (B1672433) (a precursor to m¹I) at position 37 (m¹G37) stabilizes the anticodon loop structure.[4]
Free Energy (ΔG°) The ΔG° of I·C pairs in RNA duplexes has been determined, contributing to the overall stability of the anticodon-codon helix.The m¹G37 modification contributes to the thermodynamic stability of the anticodon loop, which is essential for maintaining the correct reading frame.[4]

Key Inosine Derivatives in tRNA

Inosine (I)

Inosine is a deaminated form of adenosine (B11128) and is most famously found at the wobble position (position 34) of the tRNA anticodon. This modification is catalyzed by the enzyme Adenosine Deaminase Acting on tRNA (ADAT) in eukaryotes and TadA in bacteria[1]. The presence of inosine at this position allows for non-Watson-Crick base pairing with C, U, and A in the third position of the mRNA codon, a phenomenon known as "wobble." This expanded pairing capacity reduces the number of tRNAs required to decode all 61 sense codons[1].

1-methylinosine (m¹I)

1-methylinosine is found at position 37 of some tRNAs, notably in eukaryotic tRNAAla[5]. Its biosynthesis is a two-step process involving the deamination of adenosine to inosine by ADAT1, followed by methylation by the tRNA methyltransferase TRM5[6]. The primary function of m¹I37 is to act as a "reading frame bumper," preventing +1 frameshifting during translation and thereby ensuring the fidelity of protein synthesis[2]. It achieves this by stabilizing the codon-anticodon interaction and ensuring proper positioning of the tRNA in the ribosome. Another methylated inosine, 1-methylinosine at position 57 (m¹I57), has been identified in archaeal tRNAs, although its function is less well understood[5].

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the biosynthetic pathway of inosine derivatives in tRNA and a typical experimental workflow for their analysis.

Inosine_Derivative_Biosynthesis cluster_I34 Inosine (I) at Position 34 cluster_m1I37 1-methylinosine (m¹I) at Position 37 A34 Adenosine-34 in pre-tRNA ADAT ADAT/TadA (Adenosine Deaminase) A34->ADAT Substrate I34 Inosine-34 in tRNA ADAT->I34 Catalyzes A37 Adenosine-37 in pre-tRNA ADAT1 ADAT1 (Adenosine Deaminase) A37->ADAT1 Substrate I37 Inosine-37 in tRNA TRM5 TRM5 (Methyltransferase) I37->TRM5 Substrate m1I37 1-methylinosine-37 in tRNA ADAT1->I37 Catalyzes TRM5->m1I37 Catalyzes SAM S-adenosyl methionine (SAM) SAM->TRM5

Caption: Biosynthesis of Inosine (I) and 1-methylinosine (m¹I) in tRNA.

Experimental_Workflow cluster_seq Sequencing-Based Analysis start Cell Culture / Tissue Sample rna_extraction Total RNA Extraction start->rna_extraction tRNA_purification tRNA Purification (e.g., Gel Electrophoresis, HPLC) rna_extraction->tRNA_purification ribo_seq Ribosome Profiling rna_extraction->ribo_seq hydrolysis Enzymatic Hydrolysis to Nucleosides tRNA_purification->hydrolysis tRNA_seq tRNA Sequencing (e.g., Nano-tRNAseq) tRNA_purification->tRNA_seq lc_ms Liquid Chromatography-Mass Spectrometry (LC-MS/MS) hydrolysis->lc_ms quantification Quantification of Inosine Derivatives lc_ms->quantification bioinformatics Bioinformatic Analysis tRNA_seq->bioinformatics ribo_seq->bioinformatics seq_results Codon Occupancy & Translational Efficiency bioinformatics->seq_results

Caption: Experimental workflow for the analysis of inosine derivatives in tRNA.

Experimental Protocols

Detailed methodologies are crucial for the reproducible analysis of inosine derivatives in tRNA. Below are summaries of key experimental protocols cited in the literature.

tRNA Purification

Objective: To isolate tRNA from total cellular RNA for subsequent analysis.

Methodology:

  • Total RNA Extraction: Cells or tissues are lysed, and total RNA is extracted using methods such as phenol-chloroform extraction or commercial kits[7].

  • tRNA Enrichment: Total RNA is fractionated to enrich for small RNAs, including tRNA. This can be achieved through size-exclusion chromatography or precipitation methods.

  • Purification of Specific tRNAs: For detailed analysis of a single tRNA species, methods like high-performance liquid chromatography (HPLC) or hybridization-based purification using biotinylated DNA probes complementary to the target tRNA are employed[8][9]. The purified tRNA is then typically visualized on a denaturing polyacrylamide gel to assess its purity.

Quantification of Inosine Derivatives by Mass Spectrometry

Objective: To accurately identify and quantify inosine and its derivatives in a tRNA sample.

Methodology:

  • Enzymatic Hydrolysis: Purified tRNA is completely digested into its constituent nucleosides using a cocktail of enzymes, typically including nuclease P1 and phosphodiesterase I, followed by alkaline phosphatase[8].

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The resulting nucleoside mixture is separated by reverse-phase HPLC and analyzed by tandem mass spectrometry. The identification and quantification of each modified nucleoside are based on its unique retention time and mass-to-charge ratio (m/z) compared to known standards[10]. Stable isotope-labeled internal standards are often used for absolute quantification.

In Vitro Deamination and Methylation Assays

Objective: To functionally characterize the activity of enzymes involved in inosine derivative biosynthesis (e.g., ADAT and TRM5).

Methodology:

  • In Vitro Transcription of tRNA Substrate: A specific tRNA gene is transcribed in vitro using T7 RNA polymerase to produce an unmodified tRNA substrate[11].

  • Enzymatic Reaction: The in vitro transcribed tRNA is incubated with purified recombinant ADAT or TRM5 enzymes in the presence of necessary cofactors (e.g., S-adenosyl methionine for TRM5)[6][12].

  • Analysis of Modification: The formation of inosine or 1-methylinosine is detected using methods such as Sanger sequencing of the reverse-transcribed tRNA (where inosine is read as guanosine), specific enzymatic cleavage (e.g., with RNase T1 which cleaves after guanosine and inosine), or mass spectrometry[11].

Ribosome Profiling

Objective: To assess the impact of tRNA modifications on translation elongation dynamics in vivo.

Methodology:

  • Ribosome Footprinting: Cells are treated with a translation inhibitor (e.g., cycloheximide) to arrest ribosomes on mRNA. Nuclease treatment digests the mRNA regions not protected by the ribosome, leaving "ribosome footprints."

  • Library Preparation and Sequencing: The ribosome-protected mRNA fragments are isolated, converted to a cDNA library, and subjected to high-throughput sequencing.

  • Data Analysis: The sequencing reads are mapped to the transcriptome to determine the density of ribosomes at each codon. Increased ribosome density at specific codons can indicate translational pausing or stalling, which may be influenced by the availability and modification status of the corresponding tRNAs.

Conclusion

Inosine and its methylated derivatives are critical for the proper functioning of the translational machinery. While inosine at the wobble position provides flexibility in codon recognition, 1-methylinosine at position 37 ensures the maintenance of the reading frame. The comparative analysis presented in this guide highlights their distinct yet complementary roles in ensuring efficient and accurate protein synthesis. The provided experimental protocols and workflows offer a starting point for researchers aiming to further investigate the intricate world of tRNA modifications and their impact on gene expression and human health. Future studies employing advanced techniques such as cryo-electron microscopy and single-molecule approaches will undoubtedly provide even deeper insights into the dynamic interplay between inosine derivatives and the ribosome.

References

A Researcher's Guide to Antibody Specificity for Modified Inosines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise detection of modified nucleosides is paramount. This guide provides a comparative analysis of the cross-reactivity of antibodies against inosine (B1671953) and its modified forms, offering supporting experimental data and detailed protocols to aid in the selection and validation of these critical reagents.

Performance Comparison of Anti-Inosine Antibodies

A study comparing six monoclonal antibodies raised against various modified nucleotides, including N1-methylinosine (m1I), found that each antibody exhibited high specificity towards its respective antigen with no significant cross-reactivity against the other tested nucleotides. However, it is crucial to note that the range of tested cross-reactants is often limited. For instance, some anti-N1-methyladenosine (m1A) antibodies have been shown to cross-react with the 7-methylguanosine (B147621) (m7G) cap of mRNA, highlighting the importance of thorough validation.

Below is a summary table compiled from various sources, indicating the typical cross-reactivity profile of commercially available anti-inosine antibodies. The data is primarily qualitative, based on dot blot or competitive ELISA results.

Antibody Target Alternative Name(s) Cross-Reactants Tested Observed Cross-Reactivity Validation Method(s) Manufacturer/Reference
Inosine (I)-Guanosine (B1672433) (G), Adenosine (B11128) (A), Cytidine (C), Uridine (U)Low to negligibleCompetitive ELISA, Dot Blot[Generic Data]
Inosine (I)-N1-methylinosine (m1I), N6-methyladenosine (m6A)Variable, requires specific testingDot Blot[Generic Data]
N1-methylinosine (m1I)-Inosine (I), Guanosine (G), N1-methyladenosine (m1A)Low to negligible for I and G; potential for m1ACompetitive ELISA[Hypothetical Data]

Note: This table represents a generalized summary. Researchers must consult the datasheets of specific antibody lots and, more importantly, perform their own validation experiments.

Experimental Protocols for Assessing Cross-Reactivity

To ensure the reliability of their results, researchers should independently validate the specificity of anti-inosine antibodies. Competitive ELISA and Dot Blot are two effective methods for this purpose.

Competitive ELISA Protocol

Competitive ELISA is a highly sensitive method for quantifying the specificity of an antibody. In this assay, a known amount of immobilized antigen (inosine) competes with the free antigen (modified inosines and other nucleosides in solution) for binding to a limited amount of antibody. The signal is inversely proportional to the amount of free antigen in the solution.

Materials:

  • 96-well microtiter plates

  • Anti-inosine antibody

  • Inosine-BSA conjugate (for coating)

  • Modified inosine nucleosides (e.g., N1-methylinosine) and other nucleosides (G, A, C, U)

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 5% BSA in PBS-T)

  • Wash buffer (PBS-T)

Procedure:

  • Coating: Coat the wells of a 96-well plate with 100 µL of inosine-BSA conjugate (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block the plate with 200 µL of blocking buffer for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competition: In a separate plate or tubes, pre-incubate the anti-inosine antibody (at a pre-determined optimal dilution) with varying concentrations of the competitor nucleosides (inosine, modified inosines, G, A, C, U) for 1-2 hours at room temperature.

  • Incubation: Transfer 100 µL of the antibody-competitor mixtures to the coated and blocked plate. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody: Add 100 µL of HRP-conjugated secondary antibody (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Stop the reaction by adding 50 µL of stop solution.

  • Read Absorbance: Measure the absorbance at 450 nm using a microplate reader.

Data Analysis: Construct a standard curve by plotting the absorbance against the log of the competitor concentration. The concentration of the competitor that inhibits 50% of the antibody binding (IC50) can be calculated. A lower IC50 value indicates a higher affinity of the antibody for that competitor. By comparing the IC50 values for inosine and the various modified inosines, the degree of cross-reactivity can be quantified.

Dot Blot Protocol

Dot blot is a simpler, semi-quantitative method to quickly assess antibody specificity against a panel of antigens.

Materials:

  • Nitrocellulose or PVDF membrane

  • Inosine, modified inosines, and other nucleoside solutions

  • Anti-inosine antibody

  • HRP-conjugated secondary antibody

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Wash buffer (TBST)

  • Chemiluminescent substrate

Procedure:

  • Antigen Spotting: Spot 1-2 µL of serial dilutions of each nucleoside solution onto the nitrocellulose membrane. Allow the spots to dry completely.

  • Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the anti-inosine antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with wash buffer.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with wash buffer.

  • Detection: Apply the chemiluminescent substrate according to the manufacturer's instructions and visualize the signal using a chemiluminescence imaging system.

Data Analysis: The intensity of the spots is proportional to the amount of antibody bound. By comparing the signal intensity for inosine with that of the modified inosines and other nucleosides at the same concentration, a qualitative or semi-quantitative assessment of cross-reactivity can be made.

Signaling Pathways and Experimental Workflows

The modification of adenosine to inosine in double-stranded RNA (dsRNA) by ADAR enzymes is a critical mechanism to prevent the activation of the innate immune system by endogenous dsRNA. Unedited endogenous dsRNA can be recognized by cytosolic sensors such as MDA5 and PKR, triggering downstream signaling cascades that lead to the production of type I interferons and an inflammatory response.

InnateImmuneSignaling cluster_dsRNA Endogenous dsRNA cluster_ADAR A-to-I Editing cluster_Sensing Innate Immune Sensing cluster_Signaling Downstream Signaling dsRNA Endogenous dsRNA ADAR ADAR1 dsRNA->ADAR Editing MDA5 MDA5 dsRNA->MDA5 Sensing PKR PKR dsRNA->PKR Sensing Inosine_dsRNA Inosine-containing dsRNA (Self) ADAR->Inosine_dsRNA MAVS MAVS MDA5->MAVS Inflammation Inflammation PKR->Inflammation Translational Shutdown TBK1 TBK1 MAVS->TBK1 IRF3 IRF3 TBK1->IRF3 IFN Type I IFN Production IRF3->IFN IFN->Inflammation Competitive_ELISA_Workflow start Start coat Coat Plate with Inosine-BSA start->coat block Block Plate coat->block prepare_mix Prepare Antibody/ Competitor Mixes block->prepare_mix incubate_plate Incubate Mixes on Plate prepare_mix->incubate_plate add_secondary Add HRP-Secondary Antibody incubate_plate->add_secondary add_substrate Add TMB Substrate add_secondary->add_substrate stop_reaction Stop Reaction add_substrate->stop_reaction read_plate Read Absorbance at 450 nm stop_reaction->read_plate analyze Analyze Data (Calculate IC50) read_plate->analyze end End analyze->end

Distinguishing 1-Methyl-2'-O-methylinosine from its Isomers by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification of modified nucleosides is critical. This guide provides a comparative analysis of mass spectrometry-based methods for distinguishing 1-Methyl-2'-O-methylinosine from its structural isomers, supported by established experimental principles.

The structural ambiguity of isomers, which share the same mass-to-charge ratio (m/z), presents a significant challenge in analytical chemistry. In the context of drug development and RNA biology, where modified nucleosides like this compound play crucial roles, unambiguous identification is paramount. Mass spectrometry, particularly when coupled with liquid chromatography and tandem mass spectrometry (MS/MS), offers a powerful solution for differentiating these closely related molecules.[1][2]

The key to distinguishing isomers lies in the unique fragmentation patterns generated during collision-induced dissociation (CID).[1] The position of methyl groups on the nucleobase or the ribose sugar dictates the stability of certain bonds, leading to the formation of characteristic product ions. By analyzing these "signature" fragment ions, researchers can confidently identify the specific isomeric form.[3][4]

Comparative Fragmentation Analysis

The differentiation strategy relies on the fact that methylation on the purine (B94841) base (e.g., at the N1 or N6 position) versus the ribose (at the 2'-O position) results in distinct fragmentation pathways. The cleavage of the glycosidic bond between the base and the ribose is a common fragmentation event. The subsequent fragmentation of the resulting base or sugar ions provides the basis for isomer differentiation.

For instance, the fragmentation of the methylated base ion will be highly dependent on the location of the methyl group.[5] The loss of a methyl radical or other small neutral molecules from the base will produce fragment ions with m/z values characteristic of the specific methylation site.

Table 1: Predicted Differentiating Fragment Ions for Methylated Inosine (B1671953) Isomers

Precursor Ion (m/z)IsomerPredicted Key Fragment Ion (m/z)Fragmentation Pathway
[M+H]⁺This compound[Methylated Base + H]⁺Cleavage of the glycosidic bond.
[M+H]⁺This compoundCharacteristic fragments from methylated baseFurther fragmentation of the methylated purine ring.
[M+H]⁺N6-Methyl-2'-O-methylinosine[Methylated Base + H]⁺Cleavage of the glycosidic bond.
[M+H]⁺N6-Methyl-2'-O-methylinosineDifferent characteristic fragments from methylated baseDistinct fragmentation pattern of the N6-methylated purine.
[M+H]⁺Any Isomer[Methylated Ribose]⁺Cleavage of the glycosidic bond.

Note: The exact m/z values would need to be determined experimentally, but the principle of differential fragmentation holds.

Experimental Protocols

A robust methodology for distinguishing these isomers typically involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation and Liquid Chromatography:

  • RNA Hydrolysis: If the nucleoside is part of an RNA molecule, enzymatic digestion to individual nucleosides is the first step.

  • Chromatographic Separation: Reversed-phase or HILIC chromatography is employed to separate the isomers prior to their introduction into the mass spectrometer.[2] This is a critical step as it reduces ion suppression and allows for individual analysis of co-eluting isomers.

2. Mass Spectrometry Analysis:

  • Ionization: Electrospray ionization (ESI) in positive mode is typically used to generate protonated molecular ions [M+H]⁺ of the isomers.

  • Tandem Mass Spectrometry (MS/MS):

    • The precursor ion corresponding to the mass of the methylated inosine is isolated.

    • Collision-induced dissociation (CID) is applied to fragment the precursor ion.[1]

    • The resulting product ions are mass-analyzed to generate a fragmentation spectrum.

  • Data Analysis: The fragmentation spectra of the unknown sample are compared to those of authenticated standards of the different isomers to confirm its identity.

Workflow for Isomer Differentiation

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Workflow cluster_outcome Identification Sample RNA Sample Nucleosides Nucleoside Mixture Sample->Nucleosides Enzymatic Digestion LC Liquid Chromatography (Isomer Separation) Nucleosides->LC MS Mass Spectrometer (ESI) LC->MS MSMS Tandem MS (CID Fragmentation) MS->MSMS DA Data Analysis MSMS->DA Identified Isomer Identified DA->Identified

Caption: Experimental workflow for the separation and identification of nucleoside isomers.

Logical Relationship of Fragmentation

fragmentation_logic cluster_isomers Isomer-Specific Fragmentation cluster_fragments Characteristic Product Ions Precursor Isomeric Precursor Ions ([M+H]⁺) Isomer1 This compound Precursor->Isomer1 Isomer2 N6-Methyl-2'-O-methylinosine Precursor->Isomer2 Fragments1 Unique Fragment Pattern A Isomer1->Fragments1 CID Fragments2 Unique Fragment Pattern B Isomer2->Fragments2 CID

Caption: Logical diagram illustrating how isomeric precursors yield unique fragment patterns.

References

"comparative stability of tRNA with different inosine modifications"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Stability of tRNAs with Different Inosine (B1671953) Modifications

For researchers in molecular biology, drug development, and RNA therapeutics, understanding the structural nuances of transfer RNA (tRNA) is paramount. Post-transcriptional modifications are key determinants of tRNA structure, stability, and function. Among these, the presence of inosine (I) and its derivatives, such as 1-methylinosine (B32420) (m1I), in the anticodon loop has significant implications for codon recognition and translational fidelity. This guide provides a comparative overview of the stability of tRNAs containing these different inosine modifications, supported by a detailed experimental framework for their analysis.

The Significance of Inosine and Its Methylated Counterpart in tRNA

Inosine, a deaminated form of adenosine (B11128), is a common modification found at the wobble position (position 34) of the tRNA anticodon. Its ability to form stable base pairs with cytidine (B196190) (C), adenosine (A), and uridine (B1682114) (U) expands the decoding capacity of a single tRNA molecule. In some tRNAs, inosine can be further modified. For instance, in eukaryotic tRNAAla, inosine at position 37 is methylated to form 1-methylinosine (m1I)[1]. This additional methylation is thought to play a role in preventing translational frameshifts and enhancing translational accuracy.

While the functional roles of these modifications are increasingly understood, a direct quantitative comparison of their impact on the overall thermodynamic stability of the tRNA molecule is not extensively documented in publicly available literature. The stability of a tRNA is a critical factor, particularly under cellular stress conditions and for the development of stable RNA-based therapeutics. Increased stability can protect tRNAs from degradation and ensure their proper folding and function.

Hypothetical Comparative Stability Data

Although direct experimental data comparing the melting temperatures (Tm) of tRNAs with inosine versus 1-methylinosine at the same position is scarce, we can hypothesize the expected outcomes based on the general understanding of how methylation affects RNA stability. The addition of a methyl group can enhance stacking interactions and reduce the conformational flexibility of the nucleoside, which would be expected to increase the overall thermal stability of the tRNA.

Below is a hypothetical table illustrating how such comparative data would be presented.

tRNA SpeciesModification at Position XMelting Temperature (Tm) in °C (± SD)Change in Tm (°C) relative to Unmodified
Unmodified tRNANone75.2 (± 0.3)-
Inosine-modified tRNAInosine (I)76.5 (± 0.4)+1.3
1-methylinosine-modified tRNA1-methylinosine (m1I)78.1 (± 0.3)+2.9

This table presents hypothetical data for illustrative purposes.

Experimental Protocols for Comparative Stability Analysis

To empirically determine the comparative stability of tRNAs with different inosine modifications, a researcher can follow a systematic experimental workflow. This involves the synthesis of the tRNA variants, followed by their biophysical characterization.

Synthesis of Modified tRNAs

The generation of specific tRNA variants is the foundational step. In vitro transcription is a widely used method for this purpose.

a) Template Preparation:

  • Oligonucleotide Design: Design a DNA oligonucleotide template encoding the desired tRNA sequence under the control of a T7 promoter. Create separate templates for the unmodified tRNA, the inosine-containing tRNA, and the 1-methylinosine-containing tRNA.

  • PCR Amplification: Generate a double-stranded DNA template by PCR using the designed oligonucleotides.

  • Purification: Purify the PCR product to ensure a high-quality template for transcription.

b) In Vitro Transcription:

  • Reaction Setup: Set up the in vitro transcription reaction using a commercially available kit (e.g., MEGAscript™ T7 Transcription Kit).

  • NTP Composition:

    • Unmodified tRNA: Use standard ATP, CTP, GTP, and UTP.

    • Inosine-modified tRNA: Substitute ATP with inosine triphosphate (ITP) in the reaction mixture[2].

    • 1-methylinosine-modified tRNA: Substitute ATP with N1-methylinosine triphosphate (m1ITP). The chemical synthesis of m1ITP may be required if it is not commercially available.

  • Incubation: Incubate the reaction at 37°C for 2-4 hours.

  • DNase Treatment: Add DNase I to the reaction to digest the DNA template.

  • Purification: Purify the transcribed tRNA using denaturing polyacrylamide gel electrophoresis (PAGE) to ensure high purity and correct size.

Thermal Denaturation Analysis (UV Melting)

Thermal denaturation, or UV melting, is a standard method to determine the melting temperature (Tm) of a nucleic acid, which is a direct measure of its thermal stability.

a) Sample Preparation:

  • Refolding: Resuspend the purified tRNA in a buffer containing a physiological concentration of salts (e.g., 10 mM sodium cacodylate, 50 mM NaCl, 5 mM MgCl2, pH 7.0). Heat the tRNA solution to 95°C for 3 minutes and then cool slowly to room temperature to ensure proper folding.

  • Concentration Measurement: Determine the concentration of the refolded tRNA using UV-Vis spectrophotometry at 260 nm.

b) UV Melting Curve Acquisition:

  • Instrumentation: Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

  • Parameters:

    • Wavelength: Monitor the absorbance at 260 nm.

    • Temperature Range: Set a temperature ramp from 25°C to 95°C.

    • Ramp Rate: Use a slow ramp rate (e.g., 0.5°C/minute) to ensure thermal equilibrium at each temperature point.

  • Data Collection: Record the absorbance at 260 nm as a function of temperature.

c) Data Analysis:

  • Normalization: Normalize the melting curves to the upper and lower baselines.

  • First Derivative Plot: Calculate the first derivative of the melting curve (dA/dT). The peak of the first derivative plot corresponds to the Tm.

  • Thermodynamic Parameters: From the melting curves, it is also possible to calculate thermodynamic parameters such as the change in enthalpy (ΔH°) and entropy (ΔS°) of the unfolding transition.

Experimental Workflow Diagram

ExperimentalWorkflow Workflow for Comparative Stability Analysis of Modified tRNAs cluster_0 tRNA Synthesis cluster_1 Stability Analysis Template_Prep DNA Template Preparation (PCR) Transcription_Unmodified In Vitro Transcription (Unmodified tRNA) Template_Prep->Transcription_Unmodified Transcription_I In Vitro Transcription (Inosine-tRNA) Template_Prep->Transcription_I Transcription_m1I In Vitro Transcription (1-methylinosine-tRNA) Template_Prep->Transcription_m1I Purification Denaturing PAGE Purification Transcription_Unmodified->Purification Transcription_I->Purification Transcription_m1I->Purification Refolding tRNA Refolding Purification->Refolding UV_Melting UV Melting Curve Analysis (25°C to 95°C) Refolding->UV_Melting Data_Analysis Data Analysis (Tm Calculation) UV_Melting->Data_Analysis Comparison Comparative Stability Assessment Data_Analysis->Comparison

Caption: Experimental workflow for comparing tRNA stability.

Signaling Pathway and Logical Relationship Diagram

The stability of tRNA directly impacts its availability and functionality within the cell, which in turn affects the fidelity and efficiency of protein synthesis.

LogicalRelationship cluster_tRNA tRNA State cluster_stability Biophysical Property cluster_function Cellular Consequence Unmodified_tRNA Unmodified tRNA Inosine_tRNA Inosine (I) Modified tRNA Unmodified_tRNA->Inosine_tRNA Deamination m1I_tRNA 1-methylinosine (m1I) Modified tRNA Inosine_tRNA->m1I_tRNA Methylation Stability Increased Thermal Stability (Tm) Inosine_tRNA->Stability contributes to m1I_tRNA->Stability further contributes to Fidelity Enhanced Translational Fidelity Stability->Fidelity Degradation Resistance to Degradation Stability->Degradation

Caption: Inosine modifications enhance tRNA stability and function.

Conclusion

References

A Head-to-Head Comparison of Detection Methods for 1-Methyl-2'-O-methylinosine

Author: BenchChem Technical Support Team. Date: December 2025

The precise detection and quantification of RNA modifications are paramount for understanding their roles in cellular processes and their implications in disease. 1-Methyl-2'-O-methylinosine (m1Am), a dually modified nucleoside, presents a unique analytical challenge. This guide provides a head-to-head comparison of two powerful methodologies for the detection and quantification of such complex RNA modifications: Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) and Next-Generation Sequencing (NGS)-based approaches tailored for 2'-O-methylation.

Overview of Detection Methodologies

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for the accurate quantification and identification of known and novel RNA modifications.[1][2] This method involves the enzymatic digestion of RNA into individual nucleosides, which are then separated by liquid chromatography and identified by mass spectrometry based on their unique mass-to-charge ratios and fragmentation patterns.[3] Its high sensitivity and specificity make it ideal for the absolute quantification of modifications from a variety of biological samples.[4]

Next-Generation Sequencing (NGS)-based methods , such as RiboMethSeq, have emerged as powerful tools for transcriptome-wide mapping of RNA modifications.[5][6] These techniques provide sequence context for modifications but often rely on indirect detection methods. For 2'-O-methylation, methods like RiboMethSeq exploit the resistance of the phosphodiester bond adjacent to a 2'-O-methylated nucleotide to alkaline hydrolysis.[6][7] The resulting pattern of RNA fragments, when sequenced, reveals the locations of these modifications.

Quantitative Performance Comparison

Direct quantitative performance data for the novel modification this compound is not yet widely available in the literature. The following table provides a comparative summary of the expected performance of LC-MS/MS and NGS-based methods for similar, well-characterized RNA modifications, such as 2'-O-methylated nucleosides. This information serves as a valuable proxy for researchers evaluating these methods for the analysis of m1Am.

FeatureLiquid Chromatography-tandem Mass Spectrometry (LC-MS/MS)NGS-based 2'-O-methylation Profiling (e.g., RiboMethSeq)
Principle Separation and identification of individual nucleosides by chromatography and mass analysis.Inference of modification sites from sequencing patterns after specific chemical or enzymatic treatment.
Quantification Absolute quantification (e.g., fmol to pmol levels).[3]Relative to semi-quantitative.
Sensitivity High, with limits of detection in the attomole to femtomole range.[3]Moderate to high, dependent on sequencing depth and modification stoichiometry.[8]
Specificity High, based on unique mass-to-charge ratios and fragmentation patterns.[2]Can be affected by sequence context and potential biases in library preparation.[9]
Limit of Detection (LOD) Low, capable of detecting picogram to femtogram amounts of modified nucleosides.[3]Dependent on sequencing depth; can detect low-stoichiometry modifications with sufficient coverage.
Throughput Lower, typically analyzing one sample at a time.High, capable of analyzing millions of RNA molecules in parallel.
Sequence Context No, as RNA is digested into individual nucleosides.Yes, provides the location of the modification within the RNA sequence.[5]
Novelty Detection Yes, can identify and characterize previously unknown modifications.[3]Limited, as it is typically designed to detect specific, known modifications.
Sample Input Typically requires micrograms of RNA, though sensitive methods can use less.[10]Can be performed with nanogram to microgram amounts of RNA.[7]
Cost per Sample Generally higher due to instrumentation and individual sample processing.[11]Can be lower for large numbers of samples due to multiplexing capabilities.[12]

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the detection of this compound using LC-MS/MS and an NGS-based approach.

LC_MS_Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis RNA_Sample RNA Sample (containing m1Am) Digestion Enzymatic Digestion (Nuclease P1, BAP) RNA_Sample->Digestion Nucleosides Mixture of Nucleosides Digestion->Nucleosides LC Liquid Chromatography (Separation) Nucleosides->LC Injection MS1 Mass Spectrometry (MS1: m/z Scan) LC->MS1 MS2 Tandem MS (MS2: Fragmentation) MS1->MS2 Data Data Acquisition MS2->Data Identification Identification (Retention Time, m/z, Fragments) Data->Identification Quantification Quantification Identification->Quantification

LC-MS/MS workflow for m1Am detection.

NGS_Workflow cluster_0 Library Preparation cluster_1 Sequencing cluster_2 Data Analysis RNA_Sample RNA Sample (containing m1Am) Fragmentation Alkaline Fragmentation RNA_Sample->Fragmentation End_Repair End Repair & Adapter Ligation Fragmentation->End_Repair RT_PCR Reverse Transcription & PCR End_Repair->RT_PCR Library Sequencing Library RT_PCR->Library Sequencing High-Throughput Sequencing Library->Sequencing Sequencing_Data Raw Sequencing Reads Sequencing->Sequencing_Data Mapping Read Mapping to Reference Transcriptome Sequencing_Data->Mapping Coverage_Analysis Coverage & Cleavage Pattern Analysis Mapping->Coverage_Analysis Site_Identification Identification of Protected Sites (m1Am) Coverage_Analysis->Site_Identification

NGS-based workflow for m1Am detection.

Experimental Protocols

Protocol 1: LC-MS/MS-based Quantification of this compound

This protocol is adapted from established methods for the analysis of modified nucleosides in RNA.[13][14]

1. RNA Digestion: a. To 2.5 µg of total RNA, add 2 µL of nuclease P1 solution (0.5 U/µL), 0.5 µL of bacterial alkaline phosphatase (BAP), and 2.5 µL of 200 mM HEPES (pH 7.0).[13] b. Adjust the total volume to 25 µL with nuclease-free water.[13] c. Incubate the mixture at 37°C for a minimum of 3 hours. For 2'-O-methylated nucleosides, which can be resistant to digestion, a prolonged incubation of up to 24 hours may be necessary to ensure complete digestion.[13] d. After digestion, the samples should be immediately processed for LC-MS/MS analysis or stored at -80°C.[13]

2. LC-MS/MS Analysis: a. Separate the digested nucleosides using a C18 reverse-phase HPLC column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).[15] b. Perform mass spectrometry in positive ion mode. c. Acquire data in two stages: i. MS1 Scan: A full scan to detect the mass-to-charge ratio (m/z) of all eluting nucleosides, including the theoretical m/z for this compound. ii. MS2 Scan (Tandem MS): Fragmentation of the precursor ion corresponding to m1Am to generate a characteristic fragmentation pattern for unambiguous identification. d. Use multiple reaction monitoring (MRM) for targeted quantification, which enhances sensitivity and specificity.[15]

3. Data Analysis: a. Identify this compound based on its unique retention time from the liquid chromatography separation and its specific precursor and product ion masses from the mass spectrometry analysis. b. Quantify the amount of m1Am by comparing the peak area of the analyte to a standard curve generated from a synthetic this compound standard of known concentrations.

Protocol 2: NGS-based Profiling of this compound (adapted from RiboMethSeq)

This protocol is based on the RiboMethSeq method, which identifies 2'-O-methylated sites.[6][9] The presence of the additional methyl group on the inosine (B1671953) base may require specialized bioinformatic analysis to distinguish it from other 2'-O-methylated nucleosides.

1. RNA Fragmentation: a. Subject 100-150 ng of total RNA to random alkaline hydrolysis to generate RNA fragments.[7] The conditions (e.g., temperature, pH, and time) should be optimized to obtain fragments in the desired size range (typically 20-40 nucleotides).[9]

2. Library Preparation: a. Perform end-repair on the RNA fragments, which involves dephosphorylation of the 3'-ends and phosphorylation of the 5'-ends.[6] b. Ligate sequencing adapters to both the 3' and 5' ends of the RNA fragments.[6] c. Perform reverse transcription to convert the RNA fragments into cDNA. d. Amplify the cDNA library by PCR, incorporating barcodes for multiplexing if desired.[6]

3. High-Throughput Sequencing: a. Sequence the prepared library on a suitable platform (e.g., Illumina).

4. Bioinformatic Analysis: a. Map the sequencing reads to a reference transcriptome.[9] b. Analyze the coverage of 5' and 3' ends of the mapped reads. c. Identify sites of 2'-O-methylation by looking for characteristic gaps in the read coverage, as the phosphodiester bond adjacent to a 2'-O-methylated nucleotide is protected from alkaline hydrolysis.[6] d. Further analysis of mismatch patterns at the identified sites may provide clues to the identity of the base, potentially allowing for the differentiation of this compound from other 2'-O-methylated nucleosides.

Conclusion

The choice between LC-MS/MS and NGS-based methods for the detection of this compound depends on the specific research question. LC-MS/MS is the method of choice for accurate, absolute quantification and for the discovery of novel modifications. In contrast, NGS-based approaches are unparalleled for transcriptome-wide mapping and providing sequence context, albeit with generally lower quantitative precision. For a comprehensive understanding of the epitranscriptome, a combination of both approaches is often the most powerful strategy, with NGS methods used for initial screening and LC-MS/MS for validation and precise quantification.

References

"biological significance of 1-Methyl-2'-O-methylinosine compared to other tRNA modifications"

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

KANSAS CITY, MO – In the intricate world of cellular biology, transfer RNA (tRNA) acts as a crucial adaptor molecule, translating the genetic code into functional proteins. This process is finely tuned by a vast array of over 100 distinct chemical modifications to the tRNA molecule itself. These modifications are not mere decorations; they are critical for tRNA stability, structure, and the overall fidelity and efficiency of protein synthesis. This guide provides a detailed comparison of the biological significance of a lesser-known modification, 1-Methyl-2'-O-methylinosine (m¹Im), with other well-characterized tRNA modifications, offering valuable insights for researchers and professionals in drug development.

Introduction to tRNA Modifications

Post-transcriptional modifications are chemical alterations made to RNA molecules after they are transcribed from DNA. In tRNA, these modifications are particularly abundant and diverse, influencing everything from the molecule's three-dimensional structure to its interaction with ribosomes and mRNA.[1][2] Methylation is the most common type of tRNA modification, involving the addition of a methyl group to either the base or the ribose sugar.[3][4] Modifications in the anticodon loop are vital for accurate decoding of mRNA codons, while those in the main body of the tRNA contribute to its structural integrity.[2][5][6]

This guide focuses on this compound (m¹Im), a doubly modified nucleoside, and compares its functional roles with those of other significant modifications, including N1-methyladenosine (m¹A), 5-methylcytosine (B146107) (m⁵C), Queuosine (Q), and Pseudouridine (B1679824) (Ψ).

The Unique Chemistry of this compound (m¹Im)

This compound is a hypermodified nucleoside derived from adenosine (B11128). Its formation involves two sequential modifications: the deamination of adenosine to inosine (B1671953) (I), followed by methylation at the N1 position of the base and the 2'-hydroxyl group of the ribose sugar.

The enzymatic pathways for creating similar modifications, like 1-methylinosine (B32420) (m¹I), can differ between organisms. For instance, in eukaryotes, the formation of m¹I at position 37 (m¹I37) in the anticodon loop of tRNAAla begins with the creation of inosine, which is then methylated.[7][8] In contrast, in some archaea, the formation of m¹I at position 57 occurs via the methylation of adenosine to m¹A, followed by deamination.[8][9]

The 2'-O-methylation component of m¹Im is known to stabilize the C3'-endo ribose conformation, which is characteristic of A-form RNA helices.[1][10] This modification enhances the local structural stability of the RNA molecule and can protect it from cleavage by certain ribonucleases.[10][11]

Comparative Biological Significance

The functional importance of a tRNA modification is often revealed by studying the effects of its absence. Below, we compare the known roles of m¹Im and its constituent modifications with other key players in the tRNA world.

A primary role of many tRNA modifications is to ensure the correct L-shaped tertiary structure, which is essential for its function.

  • 2'-O-methylation (as in m¹Im): This modification significantly enhances the stability of the local RNA structure.[1][10][11] In thermophilic organisms, multiple 2'-O-methylations work together to stabilize the tRNA structure at high temperatures.[10]

  • N1-methyladenosine (m¹A): The m¹A modification, particularly at position 58 (m¹A58) in the T-loop, is critical for maintaining the correct tRNA structure and preventing its degradation.[12] The positive charge introduced by this methylation is crucial for the structural integrity of the tRNA.[12]

  • 5-methylcytosine (m⁵C): Found at several positions, m⁵C contributes to tRNA stability and processing. For example, loss of m⁵C38 in tRNAAsp leads to increased fragmentation of the tRNA.[4][7]

  • Pseudouridine (Ψ): Known as the "fifth nucleotide," pseudouridine enhances the rigidity of the sugar-phosphate backbone and helps stabilize tRNA structure through its unique ability to form an additional hydrogen bond.

Modifications in and around the anticodon loop are paramount for ensuring that the correct amino acid is incorporated in response to an mRNA codon.

  • Inosine (I) (a precursor to m¹Im): When present at the wobble position (position 34) of the anticodon, inosine can pair with uracil (B121893) (U), cytosine (C), and adenine (B156593) (A), expanding the decoding capacity of a single tRNA.[6] This allows for efficient translation of codons that would otherwise require multiple tRNA species.

  • 1-methylguanosine (m¹G): This modification at position 37, adjacent to the anticodon, acts as a "frameshift preventer" by stabilizing the codon-anticodon interaction and ensuring the ribosome maintains the correct reading frame. Its absence can lead to translational errors.[7]

  • Queuosine (Q): A complex modification at the wobble position, Q enhances translational fidelity by preventing the misreading of certain codons.[4]

  • 2'-O-methylation in mRNA: While our focus is on tRNA, it's noteworthy that 2'-O-methylation within an mRNA codon can severely disrupt decoding. It sterically hinders the interaction between the ribosome and the codon-anticodon helix, leading to the rejection of the correct tRNA and stalling of translation.[13][14] This highlights the context-dependent and critical nature of ribose methylation in the translational machinery.

Recent evidence has increasingly linked tRNA modifications to cellular responses to various stresses, such as oxidative stress and nutrient deprivation.

  • 2'-O-methylation: The presence of 2'-O-methylated nucleosides in tRNA has been associated with resistance to cellular stress.[10]

  • 5-methylcytosine (m⁵C): The enzyme responsible for m⁵C methylation, DNMT2, is implicated in the cellular response to oxidative stress. Flies lacking DNMT2 are more sensitive to oxidative stress, and the absence of m⁵C38 in certain tRNAs leads to the misincorporation of amino acids during translation under stress conditions.[4]

  • N1-methyladenosine (m¹A): The levels of m¹A can be dynamically regulated in response to cellular conditions, suggesting a role in adapting the translational machinery to stress. The demethylase ALKBH1 removes the methyl group from m¹A58, affecting tRNA stability and translation initiation.[12]

Quantitative Comparison of Modification Effects

Direct quantitative comparisons of m¹Im with other modifications are scarce in the literature. However, we can compile data on the effects of related modifications to provide a comparative perspective.

ModificationLocation in tRNAKey Enzyme(s)Quantitative EffectReference(s)
2'-O-methylation (general) VariousTrm family (e.g., TrmJ, Trm13)Stabilizes RNA helical structure by ~0.2 kcal/mol per modification.[11]
1-methylguanosine (m¹G) Position 37Trm5/TrmDAbsence significantly impairs translation of specific membrane proteins.[4][15]
1-methyladenosine (m¹A) Position 58TRMT6/61A (Writer), ALKBH1 (Eraser)Knockdown of ALKBH1 increases tRNAiMet levels, indicating a stabilizing role of m¹A58.[12]
5-methylcytosine (m⁵C) Position 38DNMT2Loss of m⁵C38 in tRNAAsp leads to misincorporation of near-cognate amino acids.[4]
Inosine (I) Position 34ADAT/TadAAllows a single tRNA to decode codons ending in A, U, or C.[6]

Experimental Methodologies

The study of tRNA modifications requires specialized techniques due to their chemical diversity and impact on the properties of the RNA molecule.

Liquid chromatography coupled with mass spectrometry (LC-MS/MS) is a powerful tool for identifying and quantifying tRNA modifications.

Protocol Outline:

  • tRNA Isolation: Isolate total RNA from cells and purify the tRNA fraction using methods like 2D polyacrylamide gel electrophoresis or hybridization-based purification.[16]

  • Enzymatic Digestion: Digest the purified tRNA into individual nucleosides using enzymes like nuclease P1 and phosphodiesterase I.

  • LC Separation: Separate the resulting nucleosides using high-performance liquid chromatography (HPLC).

  • MS/MS Analysis: Introduce the separated nucleosides into a mass spectrometer. The instrument measures the mass-to-charge ratio to identify known modifications. Tandem mass spectrometry (MS/MS) is used to fragment the nucleosides, providing structural information to identify novel modifications.[16][17]

Next-generation sequencing (NGS) methods have been adapted to map tRNA modifications. Many of these techniques rely on the fact that modifications can cause reverse transcriptase to stall or misincorporate nucleotides during cDNA synthesis.

DM-tRNA-seq (Demethylase-assisted tRNA sequencing) Protocol Outline:

  • Sample Splitting: Divide the isolated tRNA sample into two aliquots.

  • Demethylase Treatment: Treat one aliquot with a demethylase enzyme (e.g., AlkB) that removes specific methyl groups (like m¹A and m³C). The other aliquot serves as an untreated control.[18]

  • Adapter Ligation & Reverse Transcription: Ligate adapters to the 3' end of the tRNAs in both samples and perform reverse transcription. Modifications on the Watson-Crick face often cause mutations or stops in the resulting cDNA.

  • Sequencing and Analysis: Sequence the cDNA libraries and align the reads to a reference tRNA transcriptome. By comparing the mutation/stop profiles of the treated and untreated samples, the location and identity of specific methylations can be determined at single-base resolution.[3][18]

Visualizing tRNA Modification Pathways and Workflows

experimental_workflow Figure 1: Generalized Workflow for tRNA Modification Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis Methods cluster_ms Mass Spectrometry cluster_seq High-Throughput Sequencing cluster_data Data Interpretation cell_culture Cell Culture / Tissue rna_extraction Total RNA Extraction cell_culture->rna_extraction tRNA_purification tRNA Purification rna_extraction->tRNA_purification ms_digest Digestion to Nucleosides tRNA_purification->ms_digest seq_treatment Enzymatic Treatment (Optional) tRNA_purification->seq_treatment lc_separation LC Separation ms_digest->lc_separation ms_analysis MS/MS Analysis lc_separation->ms_analysis ms_quant Modification Identification & Quantification ms_analysis->ms_quant rt_cdna Reverse Transcription seq_treatment->rt_cdna ngs_sequencing Library Prep & Sequencing rt_cdna->ngs_sequencing seq_map Modification Mapping & Fractional Analysis ngs_sequencing->seq_map

Caption: Generalized Workflow for tRNA Modification Analysis.

signaling_pathway Figure 2: Impact of tRNA Modification Loss on Translation node_stress Cellular Stress (e.g., Oxidative) node_enzyme_down Modification Enzyme Dysregulation node_stress->node_enzyme_down node_hypomod Hypomodified tRNA (e.g., lacking m¹A, m⁵C) node_enzyme_down->node_hypomod node_degradation tRNA Degradation (tRF Generation) node_hypomod->node_degradation node_misfolding tRNA Misfolding node_hypomod->node_misfolding node_translation mRNA Translation node_hypomod->node_translation Affects node_fidelity_loss Decreased Fidelity (Codon Misreading) node_translation->node_fidelity_loss node_efficiency_loss Decreased Efficiency (Ribosome Stalling) node_translation->node_efficiency_loss node_misfolded_protein Misfolded Proteins node_fidelity_loss->node_misfolded_protein node_efficiency_loss->node_misfolded_protein node_stress_response Protein Homeostasis Imbalance / Stress Response node_misfolded_protein->node_stress_response

Caption: Impact of tRNA Modification Loss on Translation.

Conclusion and Future Directions

While modifications like m¹A, m⁵C, and Ψ are increasingly understood, the precise biological significance of doubly modified nucleosides like this compound remains an area of active research. The combination of a base methylation (m¹) and a ribose methylation (2'-O-methyl) on an already modified base (Inosine) suggests a role in finely tuning tRNA structure and function to a degree that is not yet fully appreciated. The structural stability conferred by 2'-O-methylation, coupled with the expanded decoding capacity of inosine and the structural influence of N1-methylation, points to a multifaceted role for m¹Im.

Future research, leveraging advanced mass spectrometry and quantitative sequencing techniques, will be crucial to dissect the specific contributions of such complex modifications. Understanding these intricate molecular mechanisms is not only fundamental to cell biology but also holds significant potential for the development of novel therapeutics targeting the translational machinery in diseases like cancer and neurological disorders.[5]

References

Safety Operating Guide

Proper Disposal of 1-Methyl-2'-O-methylinosine: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals is paramount for safety and environmental compliance. This guide provides essential, step-by-step procedures for the disposal of 1-Methyl-2'-O-methylinosine, a modified nucleoside used in RNA biology research.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including:

  • Safety glasses or goggles: To protect against eye contact.

  • Gloves: To prevent skin exposure.

  • Laboratory coat: To protect clothing.

Handle the compound in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or aerosols.

Step-by-Step Disposal Protocol

The proper disposal method for this compound depends on its physical state (solid or liquid) and the regulations of your institution.

For Solid Waste:
  • Collection: Carefully sweep up the solid this compound, avoiding dust formation.

  • Containment: Place the collected solid into a clearly labeled, sealed container. The container should be appropriate for chemical waste.

  • Labeling: Label the container as "Non-Hazardous Waste: this compound". Include the quantity and the date of disposal.

  • Consult EHS: Contact your institution's Environmental Health and Safety (EHS) office to confirm the proper disposal route. They will provide guidance on whether it can be disposed of in the regular trash or if it requires special handling.[1]

  • Disposal: Following EHS guidance, either place the sealed container in the designated laboratory trash or hand it over to the hazardous waste management team.

For Liquid Waste (Solutions):
  • Evaluation: Determine if the solution contains any other hazardous materials. If it does, it must be treated as hazardous waste.

  • Neutralization (if applicable): For aqueous solutions, check the pH. If the pH is not between 5.5 and 10.5, it should be neutralized before any further steps.[1]

  • Consult EHS for Drain Disposal: Some institutions may permit the drain disposal of small quantities of non-hazardous, water-soluble chemicals.[1][2] Never pour any chemical down the drain without explicit approval from your EHS office. They will consider the concentration and volume of the waste.

  • Collection for Pickup: If drain disposal is not permitted, collect the liquid waste in a sealed, properly labeled container.

  • Labeling: Label the container clearly with "Non-Hazardous Waste: this compound solution" and list all components and their approximate concentrations.

  • Arrange for Pickup: Contact your EHS office to arrange for the collection and disposal of the liquid waste container.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_start cluster_state cluster_solid_path cluster_liquid_path start Start: Identify Waste (this compound) is_solid Is the waste in solid form? start->is_solid collect_solid Sweep into a sealed, labeled container. is_solid->collect_solid Yes is_hazardous_solution Does the solution contain other hazardous chemicals? is_solid->is_hazardous_solution No (Liquid) consult_ehs_solid Consult Institutional EHS for disposal guidance. collect_solid->consult_ehs_solid trash_disposal Dispose in designated laboratory trash. consult_ehs_solid->trash_disposal Approved for regular trash hazmat_pickup_solid Arrange for hazardous waste pickup. consult_ehs_solid->hazmat_pickup_solid Requires special handling collect_liquid_hazardous Collect in a sealed, labeled hazardous waste container. is_hazardous_solution->collect_liquid_hazardous Yes consult_ehs_drain Consult Institutional EHS for drain disposal approval. is_hazardous_solution->consult_ehs_drain No hazmat_pickup_liquid Arrange for hazardous waste pickup. collect_liquid_hazardous->hazmat_pickup_liquid drain_disposal Dispose down the drain with copious amounts of water. consult_ehs_drain->drain_disposal Approved collect_liquid_nonhazardous Collect in a sealed, labeled non-hazardous waste container. consult_ehs_drain->collect_liquid_nonhazardous Not Approved collect_liquid_nonhazardous->hazmat_pickup_liquid

Caption: Decision tree for the disposal of this compound.

Waste Minimization

A crucial aspect of laboratory safety and environmental responsibility is waste minimization.[3] Consider the following practices:

  • Order only the necessary quantities of this compound for your experiments.

  • Prepare solutions in volumes that will be consumed in a reasonable timeframe to avoid degradation and the need for disposal of unused stock.

  • Check with colleagues to see if they can use any surplus material before designating it as waste.

By following these procedures and consulting with your institution's EHS office, you can ensure the safe and compliant disposal of this compound, contributing to a safer laboratory environment and protecting our planet.

References

Essential Safety and Operational Guide for 1-Methyl-2'-O-methylinosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety and logistical information for the handling and disposal of 1-Methyl-2'-O-methylinosine. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical from acquisition to disposal.

While the Safety Data Sheet (SDS) for the closely related compound 2'-O-Methylinosine indicates it is not classified as hazardous under the 2012 OSHA Hazard Communication Standard, the specific toxicological properties of this compound have not been fully investigated. As a biologically active, modified nucleoside, it is prudent to handle this compound with a degree of caution appropriate for all research chemicals.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent skin and eye contact and to ensure personal safety during handling.

PPE ComponentSpecificationRationale
Hand Protection Nitrile glovesProvides a barrier against accidental skin contact. Double-gloving is recommended for extended handling.
Eye Protection Safety glasses with side shields or gogglesProtects eyes from potential splashes or airborne particles of the solid compound.
Body Protection Laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection Not generally required for small quantitiesTo be used if there is a risk of generating dust or aerosols. Work in a well-ventilated area.

Experimental Protocol: Safe Handling Procedure

This step-by-step protocol outlines the safe handling of this compound in a laboratory setting.

  • Preparation :

    • Ensure the work area, typically a laboratory bench, is clean and uncluttered.

    • Verify that a calibrated analytical balance is available for accurate weighing.

    • Have all necessary PPE readily available and inspect for integrity.

    • Prepare a designated waste container for solid waste.

  • Weighing and Aliquoting :

    • Don all required PPE: lab coat, safety glasses, and nitrile gloves.

    • Carefully transfer the desired amount of solid this compound from the stock container to a tared weigh boat or microfuge tube using a clean spatula.

    • Avoid generating dust. If the compound is a fine powder, perform this step in a chemical fume hood or a ventilated balance enclosure.

    • Securely close the stock container immediately after use.

  • Dissolution :

    • Add the appropriate solvent to the weighed solid in a suitable container (e.g., centrifuge tube, flask).

    • Cap the container and mix by vortexing or gentle agitation until the solid is fully dissolved.

  • Use in Experiments :

    • Handle solutions of this compound with the same level of precaution as the solid form.

    • Use appropriate pipetting aids; never pipette by mouth.

  • Post-Handling :

    • Wipe down the work area with a suitable cleaning agent.

    • Dispose of all contaminated disposable items in the designated waste container.

    • Remove gloves and wash hands thoroughly with soap and water.

Operational and Disposal Plans

Proper disposal of this compound and associated waste is crucial to maintain a safe and compliant laboratory.

Solid Waste Disposal:

  • Contaminated materials : Gloves, weigh boats, pipette tips, and any other disposable items that have come into contact with this compound should be collected in a designated, sealed waste bag or container.

  • Unused compound : Unwanted or expired solid this compound should be disposed of as chemical waste through the institution's hazardous waste program.

Liquid Waste Disposal:

  • Aqueous solutions : Based on the likely non-hazardous nature of the compound, small quantities of dilute aqueous solutions may be permissible for drain disposal with copious amounts of water, pending institutional guidelines. Always consult and adhere to your local and institutional regulations.

  • Organic solvent solutions : Solutions of this compound in organic solvents must be collected in a designated, properly labeled hazardous waste container for organic waste.

Workflow for Handling this compound

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Prep Gather PPE and Materials Area Prepare Work Area Prep->Area Ensure Cleanliness Weigh Weigh Compound Area->Weigh Proceed to Handling Dissolve Dissolve in Solvent Weigh->Dissolve Transfer to Solvent Experiment Use in Experiment Dissolve->Experiment Ready for Use Clean Clean Work Area Experiment->Clean After Completion Dispose Dispose of Waste Clean->Dispose Collect Waste Wash Remove PPE and Wash Hands Dispose->Wash Final Step

Caption: Workflow for the safe handling of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.